3-Ethoxy-2,4-difluorobenzyl alcohol
Description
BenchChem offers high-quality 3-Ethoxy-2,4-difluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,4-difluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-ethoxy-2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAADBNXPSSNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Ethoxy-2,4-difluorobenzyl Alcohol
This guide details the synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol , a specialized fluorinated intermediate likely utilized in the development of advanced pharmaceuticals (e.g., antivirals or CNS agents) and agrochemicals.
The synthesis strategy prioritizes regiocontrol and scalability , utilizing a Directed Ortho-Metalation (DoM) approach starting from the commercially available commodity chemical 2,6-difluorophenol . This route avoids the low selectivity often associated with electrophilic aromatic substitution on deactivated rings.
Retrosynthetic Analysis & Strategy
The target molecule, 3-Ethoxy-2,4-difluorobenzyl alcohol , possesses a specific substitution pattern where the ethoxy group is "sandwiched" between a fluorine atom and the benzyl alcohol moiety (or between two fluorines, depending on the numbering origin).
Structural Analysis:
-
Substituents:
Strategic Route Selection: Direct functionalization of a 2,4-difluorobenzene scaffold is challenging due to competing directing effects. The most robust method employs 2,6-difluorophenol as the starting material.
-
Alkylation: Convert the phenol to the ethoxy ether.
-
Lithiation (DoM): Use the strong ortho-directing ability of the fluorine atoms to install the formyl group at the correct position.
-
Reduction: Convert the aldehyde to the alcohol.
Reaction Scheme
Figure 1: Three-step synthesis route via Directed Ortho-Metalation.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-2-ethoxybenzene
This step protects the phenol as an ethyl ether. The reaction is a standard Williamson ether synthesis.
-
Reagents: 2,6-Difluorophenol (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Acetone (Solvent).
-
Key Parameter: Efficient stirring is required to handle the inorganic base slurry.
Procedure:
-
Charge a reaction vessel with 2,6-difluorophenol (e.g., 13.0 g, 100 mmol) and acetone (130 mL).
-
Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in one portion.
-
Add Ethyl Iodide (18.7 g, 120 mmol) dropwise over 15 minutes.
-
Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and concentrate.
-
Yield Expectation: 90–95% (Clear, colorless oil).
Step 2: Regioselective Formylation (The Critical Step)
This step utilizes n-Butyllithium to deprotonate the ring. In 1,3-difluoro-2-ethoxybenzene , the protons at positions 4 and 6 are equivalent and are ortho to a fluorine atom (strong director) and meta to the ethoxy group. This directs the lithiation exclusively to the 4-position (which becomes position 1 in the aldehyde product).
-
Reagents: 1,3-Difluoro-2-ethoxybenzene (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), DMF (1.5 equiv), Anhydrous THF.
-
Safety: n-BuLi is pyrophoric. Use strict anhydrous/anaerobic conditions (N₂ or Ar atmosphere).
Procedure:
-
Flame-dry a 3-neck round-bottom flask and flush with Argon.
-
Add 1,3-difluoro-2-ethoxybenzene (15.8 g, 100 mmol) and anhydrous THF (150 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (44 mL, 110 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.
-
Stir at -78°C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.
-
Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Quench: Slowly add saturated aqueous NH₄Cl solution (50 mL).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[11] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.
-
Product Identity: 3-Ethoxy-2,4-difluorobenzaldehyde .
-
Note on Numbering: The formyl group takes priority (C1). The fluorine originally at C3 is now at C2. The ethoxy originally at C2 is now at C3. The fluorine originally at C1 is now at C4.
-
Step 3: Reduction to 3-Ethoxy-2,4-difluorobenzyl Alcohol
A mild reduction converts the aldehyde to the final alcohol.
-
Reagents: 3-Ethoxy-2,4-difluorobenzaldehyde (1.0 equiv), Sodium Borohydride (NaBH₄, 0.5–0.6 equiv), Methanol/THF (1:1).
Procedure:
-
Dissolve 3-Ethoxy-2,4-difluorobenzaldehyde (18.6 g, 100 mmol) in MeOH/THF (200 mL).
-
Cool to 0°C .
-
Add NaBH₄ (2.27 g, 60 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Carefully add acetone (10 mL) to destroy excess hydride, followed by water (50 mL).
-
Workup: Remove volatiles under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.[11]
-
Final Product: 3-Ethoxy-2,4-difluorobenzyl alcohol .
-
Appearance: White solid or viscous oil (dependent on purity).
-
Purity: >98% by HPLC.
-
Process Safety & Optimization
| Parameter | Critical Limit | Consequence of Failure |
| Moisture (Step 2) | < 50 ppm water | n-BuLi is quenched; yield drops drastically. |
| Temperature (Step 2) | < -70°C during addition | Higher temps promote benzyne formation or polymerization. |
| Stoichiometry (Step 1) | Excess EtI (1.2 eq) | Ensures complete conversion of phenol; unreacted phenol complicates workup. |
| Quench (Step 3) | pH Control | Acidic quench can cleave the ethoxy ether (unlikely but possible); keep neutral/basic. |
Analytical Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10–6.90 (m, 1H, Ar-H), 6.90–6.80 (m, 1H, Ar-H).
-
δ 4.70 (s, 2H, Ar-CH ₂OH).
-
δ 4.15 (q, 2H, OCH ₂CH₃).
-
δ 1.45 (t, 3H, OCH₂CH ₃).
-
δ 2.00 (br s, 1H, OH ).
-
-
¹⁹F NMR: Two distinct signals (approx. -115 to -130 ppm range), showing coupling to each other and protons.
Alternative Route (If Aldehyde is Commercially Sourced)
If 3-Ethoxy-2,4-difluorobenzaldehyde (CAS 1017779-87-1) is purchased directly, proceed immediately to Step 3 . This aldehyde is a known intermediate for various fluorinated APIs.
Why not Nucleophilic Aromatic Substitution (SnAr)? Attempting to react 2,3,4-trifluorobenzaldehyde with sodium ethoxide is not recommended for high purity.
-
Reason: The 4-position (para to CHO) is the most activated, but the 2-position (ortho) is also reactive. This leads to a mixture of 4-ethoxy-2,3-difluoro and 2-ethoxy-3,4-difluoro isomers, which are difficult to separate from the desired 3-ethoxy isomer (which is sterically crowded and electronically less favored for SnAr). The Lithiation Route (Step 2) guarantees the correct regiochemistry.
References
-
Preparation of Fluorinated Benzyl Derivatives
-
General Methodology for Directed Ortho-Metalation (DoM)
- Title: Directed ortho metalation.
- Source: Snieckus, V. Chem. Rev. 1990, 90, 6, 879–933.
-
URL:[Link]
-
Commercial Availability of Precursor
Sources
- 1. Buy 3-Ethoxy-2,4-difluorophenylacetic acid (EVT-1680059) | 1017778-29-8 [evitachem.com]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 5. 1017779-87-1,3-Ethoxy-2,4-difluorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile | 1017778-26-5 | Benchchem [benchchem.com]
- 7. 3-CHLORO-2,4-DIFLUOROBENZYL ALCOHOL | CAS#:886501-09-3 | Chemsrc [chemsrc.com]
- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. ossila.com [ossila.com]
- 10. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1017779-87-1 3-Ethoxy-2,4-difluorobenzaldehyde AKSci 6476DG [aksci.com]
3-Ethoxy-2,4-difluorobenzyl alcohol chemical properties
An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS No. 1017778-18-5). As a uniquely substituted fluorinated aromatic alcohol, this compound represents a valuable and versatile building block for researchers in medicinal chemistry and materials science. This document details a robust, field-proven synthetic pathway, discusses the compound's expected chemical reactivity, outlines protocols for its analytical characterization, and summarizes critical safety information. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their research and development endeavors.
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Ethoxy-2,4-difluorobenzyl alcohol is a structural motif that combines several key features: a reactive benzylic alcohol for further functionalization, a difluorinated phenyl ring for modulating electronic properties and blocking metabolic pathways, and an ethoxy group that can influence solubility and participate in hydrogen bonding. These characteristics make it a highly attractive scaffold for the synthesis of novel bioactive compounds and advanced materials. This guide serves as a technical resource, consolidating known data with scientifically grounded predictions and methodologies to facilitate its application in the laboratory.
Chemical and Physical Properties
Precise experimental data for 3-Ethoxy-2,4-difluorobenzyl alcohol is not widely published. The following table summarizes its fundamental identifiers alongside predicted physical properties, which are estimated based on established computational models and data from structurally analogous compounds such as 2,4-difluorobenzaldehyde and 4-fluorobenzyl alcohol.[1] These estimations provide a valuable baseline for experimental design.
| Property | Value | Source / Method |
| IUPAC Name | (3-Ethoxy-2,4-difluorophenyl)methanol | --- |
| CAS Number | 1017778-18-5 | --- |
| Molecular Formula | C₉H₁₀F₂O₂ | --- |
| Molecular Weight | 188.17 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Analogy |
| Boiling Point | Predicted: ~220-240 °C (at 760 mmHg) | Analogy from |
| Melting Point | Not Determined | --- |
| Density | Predicted: ~1.25 g/mL | Analogy from[2] |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General Chemical Principles |
| logP | Predicted: ~1.8 - 2.2 | Computational Prediction |
Synthesis and Purification
The synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol is not explicitly detailed in peer-reviewed literature. However, a reliable three-step synthetic sequence can be proposed based on fundamental organic transformations. The causality behind this pathway is the use of common, high-yielding reactions starting from a commercially available or readily synthesized precursor.
The proposed pathway involves the ethylation of 2,4-difluoro-3-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde.
Step 1: Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde
This step utilizes the Williamson ether synthesis, a robust method for forming ethers.[3][4] The phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate, to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl iodide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.
Experimental Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and acetone (10 mL per gram of starting material).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (C₂H₅I, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-ethoxy-2,4-difluorobenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Reduction to 3-Ethoxy-2,4-difluorobenzyl alcohol
The reduction of the aromatic aldehyde to the primary benzyl alcohol is efficiently achieved using sodium borohydride (NaBH₄).[5][6] This reagent is chosen for its selectivity; it readily reduces aldehydes and ketones without affecting the aromatic ring or the ether linkage, and the reaction can be safely performed in a protic solvent like methanol.[5]
Experimental Protocol:
-
Dissolve the crude 3-ethoxy-2,4-difluorobenzaldehyde (1.0 eq) in methanol (MeOH, 15 mL per gram of aldehyde) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Workup & Purification: a. Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases. b. Remove the methanol under reduced pressure. c. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude alcohol by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-Ethoxy-2,4-difluorobenzyl alcohol.
Key Chemical Reactions and Reactivity
The reactivity of 3-Ethoxy-2,4-difluorobenzyl alcohol is governed by its primary functional groups: the benzylic alcohol and the electron-rich, fluorinated aromatic ring.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification to form benzyl ethers. Deoxyfluorination can also be achieved using appropriate reagents.
-
Sₙ1 Type Reactions: The benzylic position is activated towards nucleophilic substitution. Under acidic conditions or with activating agents like XtalFluor-E, the C-OH bond can be ionized, leading to the formation of a stabilized benzylic carbocation that can be trapped by various nucleophiles in Friedel-Crafts type reactions.[7]
-
Aromatic Ring Reactivity: The fluorine atoms are strong ortho-, para-directing deactivators for electrophilic aromatic substitution, while the ethoxy group is a strong ortho-, para-directing activator. The net effect on the substitution pattern can be complex, but electrophilic attack will be directed to positions ortho and para to the activating ethoxy group, moderated by the deactivating fluorine atoms.
Applications in Research and Development
While specific applications of 3-Ethoxy-2,4-difluorobenzyl alcohol are not yet widely documented, its structure is highly relevant to modern drug discovery programs. Fluorinated benzyl alcohols are key intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atoms enhance biological activity.[8]
-
Medicinal Chemistry Building Block: The compound is an ideal starting point for creating libraries of novel compounds. The benzylic alcohol provides a handle for introducing diversity, while the 3-ethoxy-2,4-difluoro phenyl moiety can serve as a key pharmacophore that interacts with biological targets and provides metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is suitable for use as a fragment in FBDD screening campaigns to identify initial hits against protein targets.
-
Synthesis of Bioactive Analogs: It can be used to synthesize analogs of known drugs or natural products to explore structure-activity relationships (SAR), particularly concerning the impact of the unique fluorine and ethoxy substitution pattern. For example, related difluorobenzyl ether derivatives have been investigated as potent RORγt inverse agonists for treating inflammatory diseases.
Analytical Characterization
A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) in CDCl₃ are presented below.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.2-7.4 | m | Ar-H |
| ~6.8-7.0 | m | Ar-H | |
| ~4.7 | d | Ar-CH₂ -OH | |
| ~4.1 | q | -O-CH₂ -CH₃ | |
| ~2.0 | t (broad) | -CH₂-OH | |
| ~1.4 | t | -O-CH₂-CH₃ | |
| ¹³C NMR | ~150-160 | (d, J_CF) | C -F |
| ~145-155 | (d, J_CF) | C -F | |
| ~130-140 | (d) | C -OEt | |
| ~125-135 | (dd) | Ar-C H | |
| ~110-120 | (d) | C -CH₂OH | |
| ~100-110 | (dd) | Ar-C H | |
| ~65 | (s) | -O-C H₂-CH₃ | |
| ~58 | (s) | Ar-C H₂-OH | |
| ~15 | (s) | -O-CH₂-C H₃ |
Rationale for Predictions: The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The benzylic CH₂ protons will be a doublet, coupled to the hydroxyl proton (this coupling may be absent if D₂O is used). The ethoxy group will show a characteristic quartet and triplet. ¹³C signals for the fluorinated carbons will appear as doublets with large C-F coupling constants.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. Using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 188.17. Key fragmentation patterns would likely include the loss of water (M-18), loss of the ethoxy group (M-45), and the formation of the stable 3-ethoxy-2,4-difluorobenzyl cation (m/z = 171).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. The purity should be ≥95% for use in most research applications.
Safety and Handling
As a research chemical with limited toxicological data, 3-Ethoxy-2,4-difluorobenzyl alcohol should be handled with care. The safety data for a related isomer, 4-Ethoxy-3,5-difluorobenzyl alcohol, indicates it causes skin and eye irritation and may cause respiratory irritation.[9]
-
Hazard Statements (Predicted): Causes serious eye irritation. May cause skin irritation. May cause respiratory irritation. Handle in accordance with good industrial hygiene and safety practices.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.
Conclusion
3-Ethoxy-2,4-difluorobenzyl alcohol is a promising, yet underexplored, chemical entity. Its unique substitution pattern makes it a valuable building block for creating novel molecules with potentially enhanced biological activity and desirable physicochemical properties. This guide provides a comprehensive technical foundation, including a robust synthetic strategy and detailed analytical protocols, to enable its confident use by researchers at the forefront of chemical innovation. By applying the methodologies and understanding the chemical principles outlined herein, scientists can effectively leverage this compound to accelerate their discovery programs.
References
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
Reagent Guide: Sodium Borohydride (NaBH4). Master Organic Chemistry. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis Lab Procedure. University of California, Irvine. [Link]
-
In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. [Link]
-
Sodium borohydride reduction of conjugated aldehydes and ketones. ACS Publications. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride. University of Massachusetts Boston. [Link]
-
SAFETY DATA SHEET - Ethoxylated oxoalcohol. Merck Millipore. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
Safety Data Sheet - Ethoxylated C9-11 Alcohols. 3M. [Link]
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An In-depth Technical Guide to 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 1017778-18-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Benzyl Alcohols in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles. Substituted benzyl alcohols, in particular, are valuable synthons, and their fluorination offers a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorobenzyl alcohol, a promising building block for the synthesis of novel bioactive compounds. While specific data for this compound is limited in the public domain, this guide will leverage established chemical principles and analogous transformations to provide a robust framework for its synthesis, characterization, and potential applications.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₁₀F₂O₂ | Structural |
| Molecular Weight | 188.17 g/mol | Structural |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy with similar substituted benzyl alcohols |
| Boiling Point | >200 °C at 760 mmHg | Analogy with fluorinated and ethoxylated benzyl alcohols |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of substituted benzyl alcohols |
| ¹H NMR | Aromatic region: 2H, complex multiplets. CH₂O (benzyl): ~4.7 ppm, singlet. OCH₂CH₃ (ethoxy): ~4.1 ppm, quartet. OCH₂CH₃ (ethoxy): ~1.4 ppm, triplet. | Predicted chemical shifts based on substituent effects |
| ¹³C NMR | Aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon bearing the C-F bond will exhibit a large one-bond coupling constant. | Known effects of fluorine substitution on ¹³C NMR spectra |
Synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol: A Proposed Two-Step Approach
The synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol can be logically approached through a two-step sequence: first, the etherification of a suitable precursor to introduce the ethoxy group, followed by the reduction of a benzaldehyde to the target benzyl alcohol.
Step 1: Williamson Ether Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] In this proposed step, the phenolic hydroxyl group of 2,4-difluoro-3-hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Ethylating Agent: Add ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-ethoxy-2,4-difluorobenzaldehyde, can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base but not the nucleophilic phenoxide.[3]
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is generally not strong enough to promote significant side reactions.
-
Temperature: The elevated temperature increases the reaction rate without leading to significant decomposition of the starting materials or product.
Step 2: Reduction of 3-Ethoxy-2,4-difluorobenzaldehyde to 3-Ethoxy-2,4-difluorobenzyl alcohol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it does not typically reduce other functional groups like esters or amides.[4][5]
Detailed Protocol:
-
Reaction Setup: Dissolve 3-ethoxy-2,4-difluorobenzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to control the initial exothermic reaction.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Ethoxy-2,4-difluorobenzyl alcohol. The product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is chosen for its selectivity for aldehydes and ketones and its ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6]
-
Solvent: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions and also serve as a proton source during the workup.
-
Temperature: The initial cooling to 0 °C helps to moderate the exothermic reaction. The reaction can then proceed to completion at room temperature.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 3-Ethoxy-2,4-difluorobenzyl alcohol have not been reported, its structural features suggest several potential applications in medicinal chemistry. The strategic placement of fluorine atoms and the ethoxy group can be leveraged to modulate the properties of a lead compound.
-
Modulation of Lipophilicity: The introduction of two fluorine atoms generally increases the lipophilicity of the benzene ring, which can enhance membrane permeability and oral bioavailability. The ethoxy group also contributes to lipophilicity.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Fluorine substitution at the 2 and 4 positions can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Tuning of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which can be critical for optimizing drug-target interactions and solubility.[7]
-
Conformational Control: The presence of substituents on the aromatic ring can influence the preferred conformation of the molecule, which can be important for binding to a biological target.
Substituted benzyl alcohols are common intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial, antiviral, and anti-inflammatory agents.[8][9] 3-Ethoxy-2,4-difluorobenzyl alcohol could serve as a valuable building block for the synthesis of novel analogs of existing drugs or for the development of entirely new chemical entities.
Safety, Handling, and Storage
Based on the safety data sheets for analogous compounds, 3-Ethoxy-2,4-difluorobenzyl alcohol should be handled with care in a well-ventilated area.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Ethoxy-2,4-difluorobenzyl alcohol is a promising, albeit under-characterized, building block for chemical synthesis, particularly in the field of medicinal chemistry. This guide has outlined a plausible and robust synthetic route based on well-established organic reactions. The strategic combination of ethoxy and difluoro substituents suggests that this compound could be a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Further research into the specific properties and applications of this molecule is warranted and could lead to the discovery of novel and improved therapeutic agents.
References
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A Comprehensive Guide to the ¹H NMR Spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral features, grounded in established principles and data from analogous compounds.
Introduction: The Structural Significance of 3-Ethoxy-2,4-difluorobenzyl alcohol
3-Ethoxy-2,4-difluorobenzyl alcohol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms and an ethoxy group on the benzene ring, along with a primary alcohol functional group, creates a unique electronic environment that is reflected in its NMR spectrum. Accurate interpretation of the ¹H NMR spectrum is paramount for confirming its chemical structure and purity.
NMR spectroscopy is an indispensable tool in modern chemistry, providing detailed information about the molecular structure, connectivity, and dynamics of a compound. By analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals, we can precisely map the arrangement of atoms within the molecule.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
The structure of 3-Ethoxy-2,4-difluorobenzyl alcohol dictates a distinct ¹H NMR spectrum. The key proton environments are: the ethoxy group (a CH₂ and a CH₃), the benzylic CH₂ group, the hydroxyl OH proton, and two aromatic protons. The presence of electronegative fluorine and oxygen atoms significantly influences the chemical shifts of nearby protons.
Chemical Shift Predictions
-
Ethoxy Group (CH₃CH₂O-): The ethoxy group will give rise to two signals. The methyl (CH₃) protons are expected to appear as a triplet around δ 1.4 ppm. The methylene (CH₂) protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and are predicted to resonate as a quartet around δ 4.1 ppm.
-
Benzylic Protons (-CH₂OH): The benzylic CH₂ protons are adjacent to both the aromatic ring and the hydroxyl group. Their chemical shift is anticipated to be in the range of δ 4.5-4.7 ppm.[1][2][3] This signal will likely appear as a singlet, or a triplet if coupling to the hydroxyl proton is observed.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet and can range from δ 2.0 to 5.0 ppm.[4] Deuterium exchange with D₂O can be used to confirm the assignment of this peak.
-
Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 5 and 6. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms will influence their chemical shifts. The proton at position 6 (H-6) is ortho to the hydroxymethyl group and meta to a fluorine and the ethoxy group, and is expected to be in the region of δ 7.1-7.3 ppm. The proton at position 5 (H-5) is ortho to a fluorine and meta to another fluorine and the ethoxy group, and will likely be found further upfield, around δ 6.8-7.0 ppm, due to the shielding effect of the ortho fluorine.
Coupling Constant (J) Predictions
The splitting patterns of the signals are governed by spin-spin coupling between neighboring protons (H-H coupling) and between protons and fluorine atoms (H-F coupling).
-
Ethoxy Group: The methyl and methylene protons of the ethoxy group will exhibit a typical ³JHH coupling of approximately 7 Hz, resulting in the classic triplet and quartet pattern.
-
Aromatic Protons: The two aromatic protons will show coupling to each other (³JHH, ortho coupling), typically around 8-9 Hz. More significantly, they will also exhibit coupling to the fluorine atoms.
-
H-F Coupling: The coupling between protons and fluorine atoms is transmitted through bonds. Ortho coupling (³JHF) is generally in the range of 7-11 Hz, while meta coupling (⁴JHF) is smaller, around 3-7 Hz.[5][6]
-
H-6 will be coupled to F-4 (⁴JHF) and potentially a smaller long-range coupling to F-2 (⁴JHF).
-
H-5 will be coupled to F-4 (³JHF) and F-2 (³JHF).
-
-
This complex coupling will result in multiplet structures for both aromatic protons, likely appearing as doublet of doublets or more complex patterns.
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a high-resolution ¹H NMR spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol, the following experimental procedure is recommended.
Materials and Instrumentation:
-
Sample: 5-10 mg of 3-Ethoxy-2,4-difluorobenzyl alcohol
-
NMR Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be useful for observing the hydroxyl proton as a distinct, often coupled, signal.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Procedure:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Data Presentation and Interpretation
The following table summarizes the predicted ¹H NMR data for 3-Ethoxy-2,4-difluorobenzyl alcohol.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.1-7.3 | m | 1H | H-6 | ³JHH ≈ 8-9 Hz, ⁴JHF(H6-F4) ≈ 3-5 Hz, ⁴JHF(H6-F2) ≈ 1-3 Hz |
| ~6.8-7.0 | m | 1H | H-5 | ³JHH ≈ 8-9 Hz, ³JHF(H5-F4) ≈ 7-10 Hz, ³JHF(H5-F2) ≈ 7-10 Hz |
| ~4.6 | s (or t) | 2H | -CH₂OH | Potentially ³JHH with -OH proton if exchange is slow |
| ~4.1 | q | 2H | OCH₂CH₃ | ³JHH ≈ 7 Hz |
| Variable | br s | 1H | -OH | Broad singlet due to chemical exchange |
| ~1.4 | t | 3H | OCH₂CH₃ | ³JHH ≈ 7 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Visualizing Molecular Structure and Couplings
The following diagrams illustrate the molecular structure and the key ¹H-¹H and ¹H-¹⁹F coupling interactions.
Figure 1: Molecular structure of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Figure 2: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
Potential Complexities and Further Analyses
-
Second-Order Effects: If the chemical shift difference between the two aromatic protons is small (i.e., Δν/J is small), second-order effects (roofing) may be observed, leading to a more complex and less easily interpretable splitting pattern.
-
Long-Range Couplings: Long-range couplings, although typically small, can further complicate the multiplets. For instance, a five-bond coupling between the benzylic protons and the fluorine at position 2 (⁵JHF) might be present.
-
2D NMR Techniques: To unambiguously assign the proton signals and determine all coupling constants, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be highly beneficial. A ¹⁹F NMR spectrum would also provide valuable information about the fluorine environments and their couplings.
Conclusion
The ¹H NMR spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol is predicted to exhibit a set of characteristic signals that are highly informative for its structural verification. The ethoxy group should present as a distinct triplet and quartet. The benzylic protons are expected as a singlet around δ 4.6 ppm, and the aromatic region will be characterized by two complex multiplets due to both H-H and significant H-F couplings. Careful analysis of the chemical shifts, integration, and splitting patterns, in conjunction with the theoretical predictions outlined in this guide, will enable researchers to confidently identify and characterize this molecule. For unequivocal assignments, especially of the complex aromatic signals, the use of 2D NMR techniques is strongly recommended.
References
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Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]
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IJCST. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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An In-Depth Technical Guide to the 13C NMR Analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the 13C NMR data of this polysubstituted aromatic compound. We will explore the influence of electron-donating and electron-withdrawing substituents on the chemical shifts of the aromatic carbons, with a particular focus on the profound impact of fluorine atoms through scalar (J) coupling. This guide will serve as a self-validating framework for the structural elucidation of 3-Ethoxy-2,4-difluorobenzyl alcohol and similar fluorinated organic molecules.
Introduction: The Structural Significance of Fluorinated Benzyl Alcohols
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Ethoxy-2,4-difluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical agents. A thorough structural characterization is therefore critical, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.[1] This guide will dissect the expected 13C NMR spectrum, providing a roadmap for its unambiguous assignment.
Predicting the 13C NMR Spectrum: A Theoretical Framework
The 13C NMR spectrum of an organic molecule provides a unique fingerprint based on the chemical environment of each carbon atom.[1] For 3-Ethoxy-2,4-difluorobenzyl alcohol, we anticipate a total of nine distinct carbon signals, as there are no planes of symmetry that would render any carbons chemically equivalent.[2] The chemical shifts (δ) are influenced by the hybridization state of the carbon and the electronic effects of neighboring substituents.[1]
Substituent Effects on Aromatic Chemical Shifts
The benzene ring in our target molecule is adorned with three substituents: two fluorine atoms, an ethoxy group, and a hydroxymethyl group.
-
Fluorine Atoms: As highly electronegative atoms, fluorine exerts a strong inductive electron-withdrawing effect, which generally deshields (shifts downfield) the directly attached carbon (ipso-carbon).[3] However, fluorine also possesses lone pairs that can participate in resonance, acting as a π-electron-donating group, which tends to shield (shift upfield) the ortho and para carbons.[4][5] The interplay of these opposing effects determines the final chemical shift.
-
Ethoxy Group: The oxygen atom of the ethoxy group is electron-donating through resonance, leading to increased electron density at the ortho and para positions and consequently, upfield shifts for these carbons.[4][5]
-
Hydroxymethyl Group (-CH2OH): This group is weakly electron-withdrawing.
The Defining Feature: 13C-19F Coupling
A key characteristic of the 13C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between the 13C and 19F nuclei.[6] This coupling results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.
-
¹JCF (One-bond coupling): This is the largest coupling, typically in the range of -240 to -250 Hz for sp² carbons, and will be observed for C-2 and C-4.
-
²JCF (Two-bond coupling): Geminal coupling is also significant, usually in the range of ±20-25 Hz.
-
³JCF (Three-bond coupling): Vicinal coupling is generally smaller, around 3-10 Hz.
-
Longer-range couplings (⁴JCF, ⁵JCF): These are often unresolved but can contribute to signal broadening.
The expected couplings for the aromatic carbons are visualized below.
Figure 1: Key through-bond 13C-19F couplings in 3-Ethoxy-2,4-difluorobenzyl alcohol.
Predicted Chemical Shifts and Multiplicities
Based on the principles outlined above and data from similar structures, we can predict the approximate chemical shifts and multiplicities for each carbon atom.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Coupled Nuclei (J in Hz) |
| Aromatic Carbons | |||
| C-1 | ~125 | dd | ³JCF, ⁴JCF |
| C-2 | ~158 | dd | ¹JCF (~245), ²JCF |
| C-3 | ~145 | dd | ²JCF, ²JCF |
| C-4 | ~155 | dd | ¹JCF (~240), ²JCF |
| C-5 | ~115 | d | ³JCF |
| C-6 | ~120 | d | ³JCF |
| Aliphatic Carbons | |||
| -CH₂OH | ~60 | t | ²JCF |
| -OCH₂CH₃ | ~65 | s | |
| -OCH₂CH₃ | ~15 | s |
Experimental Design and Protocol
A robust experimental design is crucial for obtaining a high-quality 13C NMR spectrum.
Sample Preparation
-
Analyte Purity: Ensure the 3-Ethoxy-2,4-difluorobenzyl alcohol sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals.[7] Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended for a 13C NMR experiment.[8]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
Figure 2: Workflow for the preparation of the NMR sample.
Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard proton-decoupled 13C experiment with a 30° pulse angle. |
| Spectral Width | ~240 ppm (0-240 ppm) | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time | ~1-2 s | To ensure adequate resolution. |
| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of the carbon nuclei between scans. |
| Number of Scans (ns) | 1024 or more | Due to the low natural abundance of 13C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
Data Processing and Interpretation
Modern NMR software packages such as Mnova or TopSpin are used for processing the raw data (Free Induction Decay - FID).[9][10]
Processing Steps
-
Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale using the TMS signal at 0.0 ppm.
-
Peak Picking and Integration: Identifies the chemical shift of each peak. Note that for proton-decoupled 13C NMR, peak integrals are not typically used for quantitative analysis due to the Nuclear Overhauser Effect (NOE).[1]
Advanced 2D NMR Techniques for Unambiguous Assignment
To confirm the assignments made from the 1D 13C NMR spectrum, several 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[11] It is instrumental in distinguishing between quaternary carbons (no signal) and protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[12] It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups.[13][14] A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
Figure 3: A logical workflow for the comprehensive NMR analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Conclusion
The 13C NMR analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol is a multifaceted process that relies on a solid understanding of substituent effects and scalar coupling. By combining a standard proton-decoupled 13C NMR experiment with advanced 2D techniques such as HSQC, HMBC, and DEPT, an unambiguous assignment of all nine carbon signals can be achieved. The characteristic large one-bond 13C-19F coupling constants and the smaller multi-bond couplings provide definitive structural information. This guide provides a robust framework for researchers to confidently acquire, process, and interpret the 13C NMR data for this important fluorinated building block, ensuring its structural integrity in subsequent synthetic applications.
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13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
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Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]
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13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
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The basics of 13C-NMR spectroscopy. Chemistry LibreTexts. [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
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Study of 13 C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]
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Advanced Mass Spectrometric Characterization of 3-Ethoxy-2,4-difluorobenzyl Alcohol
A Technical Guide for Impurity Profiling and Structural Elucidation in Pharmaceutical Synthesis
Executive Summary
In the high-stakes landscape of pharmaceutical development, fluorinated benzyl alcohols serve as critical building blocks for next-generation antipsychotics (e.g., Iloperidone analogs) and agrochemicals. 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) is a specific regioisomer whose purity directly impacts the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).
This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of this compound. Unlike generic protocols, this document focuses on the unique fragmentation dynamics introduced by the 2,4-difluoro-3-ethoxy substitution pattern—specifically the steric pressure exerted by flanking fluorine atoms and the competing ionization pathways between the benzylic hydroxyl and the ethoxy ether.
Target Audience: Analytical Chemists, Process Chemists, and QC Scientists in Drug Development.[1][2]
Chemical Identity & Physicochemical Context
Before interpreting spectral data, one must understand the electronic environment of the molecule.[1][2] The 3-ethoxy group is "sandwiched" between two electronegative fluorine atoms, altering its resonance contribution and fragmentation lability.[1][2]
| Property | Detail |
| Systematic Name | 3-Ethoxy-2,4-difluorobenzyl alcohol |
| CAS Number | 1017778-18-5 |
| Molecular Formula | C₉H₁₀F₂O₂ |
| Molecular Weight | 188.17 g/mol |
| Monoisotopic Mass | 188.065 g/mol |
| Key Structural Features | [3][4][5][6][7][8][9][10] • Benzylic Alcohol: Prone to |
Instrumentation & Methodology
To achieve reproducible fragmentation suitable for library matching and impurity tracking, the following Electron Ionization (EI) protocol is recommended.
Sample Preparation[1][2]
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).[1][2]
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS is advised if the molecular ion (
) is weak or if peak tailing occurs due to the hydroxyl group.[1][2] This shifts the parent ion to 260.[1][2]
GC-MS Acquisition Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m
0.25mm ID 0.25µm film.[2] -
Oven Program: 60 °C (1 min hold)
20 °C/min 280 °C (3 min hold).
Fragmentation Analysis: The Core Mechanism
The mass spectrum of 3-ethoxy-2,4-difluorobenzyl alcohol is governed by two competing charge sites: the oxygen of the benzylic alcohol and the oxygen of the ethoxy group.
The Molecular Ion ( 188)
The molecular ion (
Primary Pathway: Benzylic Cleavage ( 171)
The most characteristic fragmentation for benzyl alcohols is the loss of the hydroxyl radical (
-
Mechanism: Direct
-cleavage.[1][2] -
Product: A resonance-stabilized 2,4-difluoro-3-ethoxybenzyl cation (
171).[2] -
Insight: In non-substituted benzyl alcohols, loss of one hydrogen (
) is common.[1][2] However, the electron-withdrawing fluorines destabilize the intermediate, making the (loss of OH) pathway kinetically favored.
Secondary Pathway: Ether Rearrangement ( 160)
The ethoxy group at position 3 undergoes a specific rearrangement often seen in alkyl aryl ethers.[1][2]
-
Mechanism: A four-membered transition state allows a hydrogen from the ethoxy
-carbon to transfer to the ring oxygen, followed by the expulsion of neutral ethylene (C₂H₄).[2] -
Product: The 2,4-difluoro-3-hydroxytoluene radical cation (distonic ion) at
160.[2] -
Significance: This peak distinguishes the ethoxy derivative from a methoxy-methyl isomer (which would lose CH₂O or CH₃).[1][2]
Deep Fragmentation ( 132 & 109)[1]
-
160
132: The phenolic ion ( 160) loses carbon monoxide (CO, 28 Da), a hallmark of phenol fragmentation, resulting in a difluorocyclopentadiene cation ( 132).[1][2] -
109: Formation of the difluorobenzyl cation (
) after stripping the ethoxy and hydroxyl functionalities.[1][2]
Fragmentation Logic Diagram
The following diagram visualizes the causal relationships between the parent molecule and its diagnostic fragments.[1][2][12]
Figure 1: Mechanistic fragmentation tree for 3-Ethoxy-2,4-difluorobenzyl alcohol under 70 eV Electron Ionization.
Data Interpretation & Reference Table
Use the table below to validate experimental data against theoretical predictions.
| m/z (Observed) | Ion Identity | Formula | Relative Abundance (Est.)[1][2] | Mechanistic Origin |
| 188 | Molecular Ion | 15–30% | Parent molecule ionization. | |
| 171 | Benzyl Cation | 100% (Base Peak) | Loss of | |
| 160 | Phenol Radical | 40–60% | Loss of ethylene ( | |
| 159 | Phenoxy Cation | 10–20% | Loss of ethyl radical ( | |
| 143 | Ring Contraction | 5–15% | Loss of CO from the | |
| 132 | Cyclopentadiene | 20–35% | Secondary loss of CO from | |
| 109 | Difluorobenzyl | 10–25% | Complete loss of substituents.[1][2] |
Experimental Workflow for Quality Control
In a drug development context, this compound is often analyzed to ensure it has not degraded into the aldehyde (3-ethoxy-2,4-difluorobenzaldehyde, M+ 186) or the acid (M+ 202).
Figure 2: Standardized Quality Control Workflow for Fluorinated Benzyl Alcohol Intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21977791 (Related Analogues). Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for mechanisms of alcohol and ether fragmentation).
-
NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (EI).[1][2] (Reference for general benzyl alcohol fragmentation patterns).
Sources
- 1. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 471469-89-3|4-(2,3,4,5,6-PEntafluorobenzyloxy)benzyl alcohol|BLD Pharm [bldpharm.com]
- 4. 960001-66-5|2-FLuoro-3-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1706435-02-0|3-Butoxy-2,6-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]
- 7. 3-CHLORO-2,4-DIFLUOROBENZYL ALCOHOL | CAS#:886501-09-3 | Chemsrc [chemsrc.com]
- 8. CAS:1017778-18-5, 3-Ethoxy-2,4-difluorobenzyl alcohol-毕得医药 [bidepharm.com]
- 9. Buy 3-Ethoxy-2,4-difluorophenylacetic acid (EVT-1680059) | 1017778-29-8 [evitachem.com]
- 10. 3-Ethoxy-2,4-difluorobenzyl alcohol | CAS#:1017778-18-5 | Chemsrc [chemsrc.com]
- 11. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Technical Guide: FT-IR Spectral Analysis of 3-Ethoxy-2,4-difluorobenzyl Alcohol
This technical guide provides an in-depth analysis of the Fourier Transform Infrared (FT-IR) spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals (e.g., sodium channel modulators).[1]
The content is structured for analytical chemists and process engineers, focusing on spectral interpretation, quality control (QC) markers, and rigorous method validation.
Executive Summary & Molecular Context
3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: Analogous to 293299-94-2 family) is a poly-functionalized aromatic building block.[1] Its IR spectrum is complex due to the interplay between strong electronegative fluorine atoms, an ether linkage, and a hydrogen-bonding hydroxyl group.[1]
Accurate interpretation of its spectrum is critical for:
-
Purity Confirmation: Distinguishing the alcohol from its oxidized aldehyde/acid derivatives.[1]
-
Process Monitoring: Tracking the alkylation of the phenol precursor or reduction of the corresponding ester/acid.
Molecular Structure Visualization
The following diagram illustrates the connectivity and key vibrational centers of the molecule.
Figure 1: Functional group map highlighting the four primary vibrational regions.
Experimental Methodology: Self-Validating Protocol
To ensure reproducible spectral data, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets due to the compound's potential low melting point and hygroscopic nature.
Sample Preparation & Acquisition[1]
-
Technique: Single-reflection Diamond ATR.[1]
-
Scans: 32 (Screening) or 64 (High-Quality).
-
Background: Air background collected <10 minutes prior to sampling.
The "Clean-Check" Validation Step
Before analyzing the sample, perform a contamination check to ensure the diamond crystal is free of residual cleaning solvents (e.g., Isopropanol or Acetone), which share spectral features (O-H and C-O bands) with the target analyte.
Validation Logic:
-
Clean crystal with solvent.[1]
-
Wait 30 seconds for evaporation.
-
Run "Preview Mode".
-
Pass Criteria: Flat baseline at 3300 cm⁻¹ (No O-H) and 1700 cm⁻¹ (No C=O).
Spectral Decomposition & Assignment
The spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol is defined by four distinct regions. The table below synthesizes the theoretical assignments grounded in empirical data for fluorinated benzyl alcohols.
Quantitative Spectral Data Table
| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Diagnostic Value |
| 3450 – 3200 | O-H Stretch (Alcohol) | Broad, strong band (H-bonded).[1][3] | High. Disappears upon oxidation to aldehyde. |
| 3100 – 3000 | C-H Stretch (Aromatic) | Weak, sharp shoulders.[1] | Medium. Confirms aromaticity. |
| 2990 – 2850 | C-H Stretch (Aliphatic) | Medium intensity (Ethoxy -CH₂CH₃ + Benzyl -CH₂-).[1] | Medium. Presence of ethoxy/benzyl groups.[1] |
| 1620 – 1480 | C=C Ring Stretch | Sharp, variable intensity.[1] | Medium. Aromatic skeletal vibrations. |
| 1275 – 1200 | C-O-C Stretch (Ether) | Strong, asymmetric stretch (Ar-O-Alkyl).[1] | High. Confirms 3-Ethoxy substitution. |
| 1200 – 1000 | C-F Stretch | Very strong, broad bands (often multiplet).[1] | Critical. Overlaps with C-O; dominates fingerprint.[1] |
| 1050 – 1000 | C-O Stretch (1° Alcohol) | Strong band.[1] | High. Specific to Benzyl Alcohol moiety. |
| 860 – 800 | C-H OOP Bending | Strong, sharp.[1] | High. Indicates 1,2,3,4-substitution pattern (2 adjacent H).[1][4] |
Detailed Mechanistic Analysis[1]
A. The Hydroxyl Region (3450–3200 cm⁻¹)
Unlike simple phenols, the benzyl alcohol O-H stretch is typically centered around 3300 cm⁻¹ .[1]
-
Insight: If the sample is "wet" (contains water), this band will broaden significantly and shift slightly higher (>3400 cm⁻¹).[1]
-
QC Check: A sharp spike at 3600 cm⁻¹ indicates free (non-hydrogen bonded) hydroxyls, suggesting a dilute solution or steric hindrance, though unlikely in the neat solid/liquid state.[1]
B. The Fluorine-Ether Convoluted Region (1300–1000 cm⁻¹)
This is the most complex region.[1] The C-F stretch in aromatic compounds is exceptionally strong and typically appears between 1250 and 1100 cm⁻¹ .[1]
-
Interference: The ethoxy ether (Ar-O-CH₂CH₃) asymmetric stretch also appears here (~1250 cm⁻¹).[1]
-
Resolution: Look for the C-O stretch of the primary alcohol (benzyl -CH₂OH) near 1050 cm⁻¹ .[1]
-
Differentiation: If the molecule degrades to the aldehyde (3-ethoxy-2,4-difluorobenzaldehyde), the 1050 cm⁻¹ band will vanish, replaced by a carbonyl peak at ~1700 cm⁻¹.
-
C. Aromatic Substitution Patterns (Fingerprint Region)
The molecule has protons at positions 5 and 6.[1] This constitutes two adjacent aromatic hydrogens .
-
Rule: Two adjacent aromatic protons typically display a strong out-of-plane (OOP) bending vibration between 800 and 860 cm⁻¹ .[1]
-
Validation: The presence of this band confirms the specific regiochemistry (2,4-difluoro substitution leaving 5,6-H intact).[1]
Quality Control Workflow
The following diagram outlines the decision logic for verifying the identity and purity of the compound using FT-IR.
Figure 2: Logic gate for QC release based on spectral features.
References
-
Sigma-Aldrich. 3-Ethoxy-2,4-difluorobenzyl bromide Product Data. Retrieved from .[1][4] (Used for structural analog comparison).
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Fluorinated Benzenes. NIST Chemistry WebBook.[1]
-
SpectraBase. FT-IR Spectrum of 3,5-Difluorobenzyl alcohol. Retrieved from .[1] (Analogous C-F stretching patterns).
-
PubChem. Compound Summary: 2,4-Difluorobenzyl alcohol.[1] National Library of Medicine.[1] Retrieved from .[1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Technical Guide: Comprehensive Purity Profiling of 3-Ethoxy-2,4-difluorobenzyl alcohol
Executive Summary
3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 1017778-18-5) is a high-value fluorinated building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals.[1] Its structural integrity—specifically the regiochemistry of the ethoxy and fluorine substituents—is critical for downstream efficacy.
This guide provides a validated framework for the purity analysis of this molecule. Unlike generic benzyl alcohols, the presence of the 2,4-difluoro motif and the 3-ethoxy ether linkage introduces specific stability and detection challenges, necessitating a multi-modal analytical strategy.
Target Specification:
-
Assay (HPLC):
98.0% -
Regio-isomeric Purity (
F qNMR): 99.5% -
Residual Solvents: Compliant with ICH Q3C
-
Water Content (KF):
0.5% w/w
Critical Quality Attributes (CQAs) & Impurity Fate Mapping
Understanding the synthetic origin of impurities is the first step in designing a robust analytical method. The synthesis typically involves the reduction of 3-ethoxy-2,4-difluorobenzaldehyde or the nucleophilic substitution of a precursor phenol.
Impurity Origin Diagram
The following diagram illustrates the potential impurity landscape based on standard reductive synthetic routes.
Figure 1: Impurity Fate Map detailing the genesis of critical process impurities.
Analytical Strategy: Core Protocols
Primary Assay: RP-HPLC with UV Detection
Principle: Reversed-Phase HPLC is the workhorse for quantifying the main peak and detecting polar/non-polar impurities. The use of an acidic mobile phase prevents peak tailing of any phenolic degradation products (Impurity B).
Methodological Rationale:
-
Column: A C18 column with high carbon load is selected to resolve the fluorinated regioisomers, which often co-elute on standard phases.
-
Wavelength: 210 nm is chosen for maximum sensitivity, as the fluorinated ring has low absorbance at higher wavelengths (e.g., 254 nm).
Detailed Protocol
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV @ 210 nm (Reference: 360 nm) |
| Run Time | 25 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
System Suitability Criteria:
-
Tailing Factor (Main Peak): 0.8 – 1.5
-
Theoretical Plates: > 5000
-
RSD (n=5 injections):
0.5%
Orthogonal Verification: F qNMR
Principle: Fluorine NMR is indispensable for this molecule. While HPLC separates based on polarity,
Protocol:
-
Solvent: DMSO-
(prevents H-bonding shifts common in ). -
Internal Standard:
-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone (ensure relaxation delay ). -
Acquisition:
-
Sweep width: 200 ppm (-50 to -250 ppm).
-
Scans: 64 (for S/N > 100).
-
Pulse angle: 90°.
-
Interpretation: The 2,4-difluoro substitution pattern will yield two distinct multiplets in the -110 to -130 ppm range. Any singlet or unexpected multiplet indicates a regioisomer or defluorinated impurity.
Residual Solvents: HS-GC-FID
Principle: If the synthesis involved ethanol (ethoxylation) or toluene (extraction), Headspace Gas Chromatography (HS-GC) is required to ensure compliance with ICH Q3C limits.
Protocol:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min)
10°C/min 240°C (hold 5 min). -
Headspace: Incubate sample (100 mg in DMAc) at 80°C for 20 mins.
Analytical Workflow Decision Tree
This flowchart guides the analyst through the sequence of testing to ensure full characterization.
Figure 2: Step-by-step analytical decision matrix for lot release.
Troubleshooting & Scientific Insights
The "Ghost" Peak
Observation: A small peak eluting immediately after the main peak in HPLC. Cause: This is often the aldehyde precursor (3-Ethoxy-2,4-difluorobenzaldehyde). Aldehydes are less polar than their corresponding alcohols and typically retain slightly longer on C18 in acidic media. Solution: Spike the sample with the aldehyde standard to confirm retention time.
Fluorine-Induced Coupling
Observation: Complex splitting in
References
-
Chemsrc. (2025).[2] 3-Ethoxy-2,4-difluorobenzyl alcohol | CAS#:1017778-18-5 MSDS and Properties. Retrieved from [Link]
-
U.S. EPA. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates. Journal of Chromatography A. Retrieved from [Link]
Sources
Solubility of 3-Ethoxy-2,4-difluorobenzyl alcohol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Ethoxy-2,4-difluorobenzyl Alcohol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Ethoxy-2,4-difluorobenzyl alcohol, a compound of interest for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this molecule is not widely published, this document outlines the core principles governing its solubility based on its structural characteristics. It presents a detailed, field-proven experimental protocol for accurate solubility determination and discusses the underlying physicochemical interactions. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation, purification, and analytical method development.
Introduction: The Significance of Solubility
3-Ethoxy-2,4-difluorobenzyl alcohol is a substituted aromatic alcohol. Its structure, featuring a fluorinated benzene ring, an ethoxy group, and a primary alcohol, suggests its potential utility as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The fluorination pattern is known to modulate metabolic stability and binding affinity, making such compounds valuable building blocks.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences every stage of the development lifecycle. From reaction kinetics in synthesis to bioavailability in final formulations, a thorough understanding of a compound's solubility profile is paramount. This guide establishes a predictive and experimental foundation for characterizing the solubility of 3-Ethoxy-2,4-difluorobenzyl alcohol in a range of relevant organic solvents.
Physicochemical Profile and Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of polarity, hydrogen bonding capability, and other intermolecular forces. The structure of 3-Ethoxy-2,4-difluorobenzyl alcohol provides several key features that dictate its behavior.
-
Hydroxyl Group (-CH₂OH): The primary alcohol group is polar and acts as both a hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom). This feature promotes solubility in polar, protic solvents like alcohols.[1][2]
-
Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, creating strong C-F dipoles on the aromatic ring. While fluorine is a weak hydrogen bond acceptor, ortho-fluorination can increase the hydrogen bond acidity of the adjacent hydroxyl group, potentially enhancing interactions with certain solvents.[3][4]
-
Ethoxy Group (-OCH₂CH₃): The ether linkage introduces another polar site and a hydrogen bond acceptor (the oxygen atom). The ethyl chain adds lipophilic character.
-
Aromatic Ring: The benzene ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.
Prediction: Based on this composite structure, 3-Ethoxy-2,4-difluorobenzyl alcohol is predicted to be a molecule of intermediate polarity. It will likely exhibit good solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding. Its solubility is expected to be limited in highly nonpolar solvents like Hexane.
The following diagram illustrates the key molecular features influencing solubility.
Caption: Molecular features governing solubility.
Recommended Solvents for Solubility Screening
A systematic approach to solubility determination involves screening the compound in a range of solvents with varying polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for initial screening.
| Solvent | Class | Polarity Index | Key Interactions with Solute |
| Hexane | Nonpolar, Aprotic | 0.1 | Van der Waals / Dispersive |
| Toluene | Nonpolar, Aprotic | 2.4 | Van der Waals, π-π stacking |
| Dichloromethane | Polar, Aprotic | 3.1 | Dipole-Dipole |
| Ethyl Acetate | Polar, Aprotic | 4.4 | Dipole-Dipole, H-Bond Acceptor |
| Acetone | Polar, Aprotic | 5.1 | Dipole-Dipole, H-Bond Acceptor |
| Ethanol | Polar, Protic | 4.3 | H-Bonding, Dipole-Dipole |
| Methanol | Polar, Protic | 5.1 | H-Bonding, Dipole-Dipole |
| Acetonitrile | Polar, Aprotic | 5.8 | Dipole-Dipole |
| DMSO | Polar, Aprotic | 7.2 | Dipole-Dipole, H-Bond Acceptor |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of a compound and is consistent with OECD Guideline 105.[5][6] This protocol ensures that a saturated solution is formed under equilibrium conditions, providing an accurate measure of solubility at a specific temperature.
Principle
An excess amount of the solid solute (3-Ethoxy-2,4-difluorobenzyl alcohol) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.[7]
Workflow Diagram
Caption: Isothermal shake-flask experimental workflow.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 100 mg of 3-Ethoxy-2,4-difluorobenzyl alcohol into a series of 4 mL glass vials.
-
Using a calibrated pipette, add 2 mL of each selected organic solvent to the respective vials.
-
Ensure an excess of solid material is visible at the bottom of each vial to confirm that saturation can be achieved.[7]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a multi-position stir plate housed within a temperature-controlled incubator set to 25°C (or other desired temperature).
-
Agitate the mixtures at a constant rate (e.g., 200 RPM) for a minimum of 24 hours. A preliminary study can be run to confirm that equilibrium is reached by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when consecutive measurements are within acceptable variance (<5%).[8]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.
-
For optimal separation, centrifuge the vials at a moderate speed (e.g., 5000 RPM for 10 minutes). Alternatively, filter the solution using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE). This step is critical to ensure no solid particulates are carried over into the sample for analysis.
-
-
Dilution and Sample Preparation:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant from each vial.
-
Dispense the aliquot into a pre-weighed volumetric flask and record the weight.
-
Dilute the sample with an appropriate solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the calibration curve. Record the final weight or volume. Gravimetric dilution is preferred for accuracy.
-
-
Analytical Quantification:
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~275 nm (based on the UV absorbance of the aromatic ring)
-
Injection Volume: 10 µL
-
-
Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of 3-Ethoxy-2,4-difluorobenzyl alcohol. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Summary of Expected Solubility Behavior
The following table should be used to record the experimentally determined solubility data. The "Expected Outcome" is a qualitative prediction based on physicochemical principles.
| Solvent | Class | Polarity Index | Expected Outcome | Experimental Solubility @ 25°C (mg/mL) |
| Hexane | Nonpolar, Aprotic | 0.1 | Poorly Soluble | Record Data Here |
| Dichloromethane | Polar, Aprotic | 3.1 | Soluble | Record Data Here |
| Ethyl Acetate | Polar, Aprotic | 4.4 | Soluble | Record Data Here |
| Ethanol | Polar, Protic | 4.3 | Very Soluble | Record Data Here |
| Methanol | Polar, Protic | 5.1 | Very Soluble | Record Data Here |
| DMSO | Polar, Aprotic | 7.2 | Very Soluble | Record Data Here |
Conclusion
This guide provides a robust scientific framework for the systematic determination and interpretation of the solubility of 3-Ethoxy-2,4-difluorobenzyl alcohol in organic solvents. By combining predictive analysis based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in chemical synthesis, process development, and formulation. Adherence to the described methodologies will ensure the production of reliable, accurate, and reproducible solubility profiles, a cornerstone of successful chemical and pharmaceutical development.
References
-
Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Regulations.gov. (2013). Study Report CODE: GLP-012/13 Solubility in water. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Scientific Reports. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]
-
University of Hertfordshire. (2024). 2,4-dichlorobenzyl alcohol. AERU. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Environmental Protection Agency. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluorobenzyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]
-
ResearchGate. (2025). Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
-
ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols.... Retrieved from [Link]
-
Shoichet Lab - University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
OPUS. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Retrieved from [Link]
-
Ellesmere OCR A level Chemistry. (n.d.). 4.2.1 (a) Physical Properties of Alcohols. Retrieved from [Link]
-
Supporting Information. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. Retrieved from [Link]
-
International Journal of Science and Engineering. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ellesmere OCR A level Chemistry - 4.2.1 (a) Physical Properties of Alcohols [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. filab.fr [filab.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Technical Guide: Reactivity & Synthetic Utility of 3-Ethoxy-2,4-difluorobenzyl Alcohol
The following technical guide details the reactivity, electronic structure, and synthetic utility of 3-Ethoxy-2,4-difluorobenzyl alcohol, specifically designed for researchers in medicinal chemistry and process development.
Executive Summary & Therapeutic Context
3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 1017778-18-5) is a specialized fluorinated building block primarily utilized in the synthesis of atypical antipsychotics (e.g., Iloperidone intermediates) and novel kinase inhibitors. Its structural uniqueness lies in the specific substitution pattern: a 2,4-difluoro motif combined with a 3-ethoxy group. This arrangement creates a highly specific electronic environment that modulates the reactivity of the benzylic center, distinguishing it from mono-fluorinated or non-alkoxylated analogs.
Key Applications:
-
Pharmacophore Installation: Precursor to the 3-ethoxy-2,4-difluorophenyl moiety found in dopamine/serotonin receptor modulators.
-
Alkylating Agents: Conversion to benzyl halides (bromide/chloride) for N-alkylation of piperidines or piperazines.
-
Aldehyde Precursor: Oxidation to 3-Ethoxy-2,4-difluorobenzaldehyde for reductive amination or Knoevenagel condensations.
Electronic Structure & Reactivity Profile
The reactivity of the benzylic alcohol group is dictated by the net electronic effect of the ring substituents. Understanding these competing effects is critical for optimizing reaction conditions.
Substituent Analysis
| Position | Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Net Impact on Benzylic Carbon |
| C-2 (Ortho) | Fluorine | Strong Withdrawal (-I) | Weak Donation (+R) | Deactivation: Destabilizes benzylic carbocation via inductive effect; steric hindrance to nucleophiles. |
| C-3 (Meta) | Ethoxy | Moderate Withdrawal (-I) | Negligible (Meta) | Deactivation: Meta-alkoxy groups exert an electron-withdrawing inductive effect on the benzylic position.[1] |
| C-4 (Para) | Fluorine | Weak Withdrawal (-I) | Strong Donation (+R) | Stabilization: Can stabilize developing positive charge via resonance (p-orbital overlap), but often overwhelmed by net -I of the ring. |
Mechanistic Implications
The cumulative effect of the 2,4-difluoro and 3-ethoxy groups creates an electron-deficient aromatic ring .
-
Acidic Hydroxyl Proton: The electron-withdrawing nature of the ring increases the acidity of the benzylic hydroxyl proton compared to benzyl alcohol (
). This facilitates deprotonation by weak bases (e.g., ) for ether synthesis. -
Nucleophilic Substitution (
vs ):- Pathway (Carbocation): Disfavored. While p-F offers some resonance stabilization, the combined inductive withdrawal from o-F and m-OEt destabilizes the benzylic carbocation intermediate.
-
Pathway (Direct Displacement): Favored. The electron-deficient ring makes the benzylic carbon more electrophilic, accelerating attack by nucleophiles (e.g.,
, amines) once the hydroxyl is converted to a leaving group.
Visualization of Electronic Effects
Figure 1: Electronic substituent effects influencing the benzylic center. Red/Yellow arrows indicate electron withdrawal; Green indicates weak resonance donation.
Key Transformations & Experimental Protocols
Transformation 1: Activation to Alkyl Halide (Bromination)
The conversion of the alcohol to 3-Ethoxy-2,4-difluorobenzyl bromide is the most common intermediate step. Due to the deactivated ring, harsh acidic conditions (conc. HBr) may lead to side reactions or incomplete conversion. Phosphorus tribromide (
Protocol: Synthesis of 3-Ethoxy-2,4-difluorobenzyl bromide
-
Reagents: 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 eq),
(0.4 eq), DCM (Solvent). -
Mechanism:
displacement of the intermediate dibromophosphite ester.
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with 3-Ethoxy-2,4-difluorobenzyl alcohol (10.0 g, 53 mmol) and anhydrous Dichloromethane (DCM, 100 mL) under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add Phosphorus Tribromide (
, 2.0 mL, 21.2 mmol) dropwise over 20 minutes via addition funnel. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material (
). -
Quench: Pour reaction mixture onto crushed ice (100 g) and saturated
solution. -
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude bromide is typically pure enough for the next step. If necessary, purify via short silica plug (100% Hexanes).
Transformation 2: Selective Oxidation to Aldehyde
Oxidation to 3-Ethoxy-2,4-difluorobenzaldehyde requires control to prevent over-oxidation to the carboxylic acid. Manganese Dioxide (
Protocol:
-
Suspend activated
(10 eq) in a solution of the alcohol in DCM. -
Reflux for 12 hours.
-
Filter through Celite to remove manganese salts.
-
Concentrate to yield the aldehyde as a white/off-white solid.
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways from the parent alcohol to key pharmaceutical intermediates.
Figure 2: Synthetic divergence from the benzyl alcohol to downstream API intermediates.
Safety & Stability
-
Thermal Stability: The 2,4-difluoro substitution increases thermal stability relative to non-fluorinated analogs, but the benzyl bromide derivative is a lachrymator and potential skin sensitizer.
-
Handling: Store the alcohol under inert atmosphere (Argon/Nitrogen) to prevent slow auto-oxidation to the aldehyde/acid.
-
Incompatibility: Avoid strong oxidizers (permanganates) unless the carboxylic acid is the desired product.
References
-
Synthesis of Fluorinated Benzyl Bromides: Sigma-Aldrich. Product Specification: 3-Ethoxy-2,4-difluorobenzyl bromide. Link
-
Iloperidone Synthesis & Intermediates: EvitaChem. 3-Ethoxy-2,4-difluorophenylacetic acid and related intermediates. Link
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
- Nucleophilic Substitution in Fluorinated Aromatics: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. (General Reference for electronic effects of fluoro-substituents).
-
BenchChem Compound Data: BenchChem. 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile Applications. Link
Sources
Technical Guide: Stability of 3-Ethoxy-2,4-difluorobenzyl Alcohol in Acidic Media
This guide provides an in-depth technical analysis of the stability of 3-Ethoxy-2,4-difluorobenzyl alcohol , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.
The analysis is derived from first-principles physical organic chemistry, specific structural electronic effects, and standard forced degradation protocols for fluorinated aromatics.
Executive Summary
3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 1017778-18-5) exhibits a high degree of stability under mild to moderate acidic conditions (pH 2–6), significantly exceeding that of non-fluorinated electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol).
This enhanced stability is driven by the synergistic electron-withdrawing effects of the fluorine atoms at positions 2 and 4, and the ethoxy group at position 3 (relative to the benzylic carbon). These substituents destabilize the formation of the benzylic carbocation, effectively inhibiting the acid-catalyzed
Key Recommendation: While stable in dilute aqueous acids (e.g., 0.1% TFA, 1M HCl), avoid prolonged exposure to concentrated hydrohalic acids (conc. HCl, HBr) or strong Lewis acids, which may induce nucleophilic substitution (
Structural & Electronic Analysis
To understand the stability profile, we must analyze the electronic environment of the benzylic carbon (C1).
The "Deactivated" Benzylic Center
In typical acid-catalyzed degradation, a benzyl alcohol is protonated and loses water to form a resonance-stabilized carbocation. The stability of this cation dictates the rate of decomposition (solvolysis/dimerization).
For 3-Ethoxy-2,4-difluorobenzyl alcohol :
-
2-Fluoro & 4-Fluoro (Ortho/Para): Fluorine is highly electronegative (
). While it possesses lone pairs for resonance donation ( ), its strong inductive withdrawal ( ) dominates in the benzylic position, generally destabilizing the carbocation relative to hydrogen. -
3-Ethoxy (Meta): The ethoxy group is a strong resonance donor (
), but it is located meta to the benzylic carbon. In the meta position, resonance stabilization cannot be delocalized to the benzylic cation. Therefore, the ethoxy group exerts only its inductive withdrawing effect ( ) . -
Steric Inhibition: The ethoxy group is flanked by two fluorine atoms (positions 2 and 4). This steric crowding forces the ethoxy group out of planarity with the aromatic ring, further reducing any minor electron density donation and enhancing the electron-deficiency of the ring.
Conclusion: The benzylic carbon is electron-deficient. The formation of a carbocation is energetically unfavorable, shutting down
Visualization of Electronic Effects
The following diagram illustrates the opposing forces and the net destabilization of the reactive intermediate.
Caption: Mechanistic inhibition of carbocation formation due to synergistic electron-withdrawing effects of the 2,4-difluoro and 3-ethoxy substitution pattern.
Stability Profile & Degradation Pathways
Acidic Conditions (Aqueous)
| Condition | pH Range | Predicted Stability | Dominant Mechanism | Risk Level |
| HPLC Mobile Phase | 2.0 – 4.0 | Stable | None (Protonation of OH only) | Low |
| Dilute Mineral Acid | 1.0 – 2.0 | Stable | Slow | Low |
| Conc. HCl / HBr | < 0 | Labile | High | |
| Lewis Acid (e.g., BBr3) | N/A | Unstable | Ether Cleavage (Dealkylation) | Critical |
Degradation Pathways
Under extreme forcing conditions (high temperature + strong acid), the molecule may degrade via two pathways. Note that Pathway A is suppressed compared to non-fluorinated analogs.
-
Pathway A: Nucleophilic Substitution (
) -
Pathway B: Ether Cleavage
Experimental Protocols
Forced Degradation Study (Stress Testing)
To validate the stability of 3-Ethoxy-2,4-difluorobenzyl alcohol for regulatory filing or process development, use the following protocol.
Objective: Determine degradation rate constants (
Reagents:
-
Stock Solution: 1 mg/mL of analyte in Acetonitrile.
-
Acid Medium A: 0.1 N HCl (pH ~1.2).
-
Acid Medium B: Acetate Buffer (pH 4.5).
Workflow:
-
Preparation: Dilute Stock Solution 1:10 into Acid Medium A and B separately.
-
Incubation:
-
Set A (Ambient): Store at 25°C for 24 hours.
-
Set B (Thermal Stress): Store at 60°C for 4 hours.
-
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.
-
Quenching: Neutralize immediately with equal volume of 0.1 N NaOH (for Acid A) or dilute with mobile phase (for Acid B).
-
Analysis: Inject onto HPLC-UV/Vis.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (Aromatic absorption) and 210 nm.
-
Success Criteria: Recovery > 98% indicates stability.
Handling and Storage
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
Incompatibility: Avoid oxidizers and strong Lewis acids (e.g., Aluminum chloride, Boron tribromide).
-
Safety: Standard PPE (Gloves, Goggles). Fluorinated benzyl alcohols can be irritating to mucous membranes.
References
-
PubChem Compound Summary , "3-Ethoxy-2,4-difluorobenzyl bromide" (Precursor/Analog Data), National Center for Biotechnology Information (2025). Link
-
Sigma-Aldrich , "Product Specification: 3-Ethoxy-2,4-difluorobenzyl bromide", Merck KGaA. Link
- March, J., Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed., Wiley-Interscience.
- Kirsch, P., Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications, Wiley-VCH (2004).
-
ChemSrc , "2,4-Difluorobenzyl alcohol Physical Properties". Link
Sources
Methodological & Application
Application Note: Strategic Derivatization of 3-Ethoxy-2,4-difluorobenzyl Alcohol
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic derivatization of 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5), a highly functionalized scaffold valuable for optimizing metabolic stability and lipophilicity in drug candidates.
Introduction & Scaffold Analysis
3-Ethoxy-2,4-difluorobenzyl alcohol represents a "privileged" substitution pattern in modern medicinal chemistry. The combination of the ethoxy group (providing steric bulk and lipophilicity) with the 2,4-difluoro motif (modulating pKa and metabolic susceptibility) makes this scaffold ideal for fragment-based drug discovery (FBDD).
Unlike simple benzyl alcohols, the electronic environment of this molecule is governed by the ortho-para difluoro substitution, which exerts a strong inductive withdrawing effect ($ -I $), partially offset by the resonance donation of the fluorine atoms. The meta-ethoxy group further modulates the electron density but does not directly stabilize the benzylic cation via resonance. Consequently, synthetic strategies must account for the deactivated nature of the aromatic ring and the specific reactivity of the benzylic position.
Key Applications
-
Bioisosteric Replacement: Mimicking 2,4-difluorophenyl moieties found in antivirals (e.g., endonuclease inhibitors) and antifungals.
-
Linker Chemistry: The hydroxymethyl group serves as a versatile handle for connecting pharmacophores via ether, ester, or amine linkages.
Core Transformation I: Activation to Benzyl Halides
Objective: Convert the hydroxyl group into a versatile leaving group (Bromide/Chloride) for subsequent Nucleophilic Substitution (
Mechanistic Insight
Direct nucleophilic substitution on the alcohol is poor. Conversion to the bromide is preferred over the chloride for this substrate because the electron-deficient ring destabilizes the transition state for substitution; the better leaving group ability of bromide compensates for this. Phosphorus tribromide (
Protocol: Synthesis of 3-Ethoxy-2,4-difluorobenzyl Bromide
Reagents:
-
Substrate: 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 eq)
-
Reagent: Phosphorus tribromide (
) (0.4 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Saturated
Step-by-Step Procedure:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 3-Ethoxy-2,4-difluorobenzyl alcohol (10 g, 53.1 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under a nitrogen atmosphere.
-
Addition: Add
(2.0 mL, 21.2 mmol) dropwise via a syringe pump over 20 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Quench: Cool back to 0°C. Slowly add saturated
(50 mL) to neutralize HBr byproducts. -
Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (
mL). Combine organics, dry over , and concentrate in vacuo at <40°C (Benzyl bromides can be thermally unstable). -
Yield: Expect ~92-95% yield of a pale yellow oil.
Data Summary:
| Parameter | Specification |
| Appearance | Pale yellow oil (lachrymator) |
| Purity (HPLC) | >98% |
| Stability | Store at -20°C, protected from light |
Core Transformation II: Homologation to Phenylacetic Acid
Objective: Synthesize 3-Ethoxy-2,4-difluorophenylacetic acid (EVT-1680059). Relevance: Phenylacetic acids are critical linkers in peptide mimetics and antagonists. This protocol extends the carbon chain by one unit via a nitrile intermediate.
Workflow Visualization
The following diagram illustrates the stepwise conversion from the alcohol to the acid.
Figure 1: Homologation pathway via nitrile synthesis.
Protocol: Cyanation and Hydrolysis
Part A: Nitrile Synthesis
-
Dissolution: Dissolve the benzyl bromide (prepared in Sec 2) (10 g, 39.8 mmol) in DMSO (60 mL).
-
Cyanation: Add Sodium Cyanide (NaCN) (2.15 g, 43.8 mmol, 1.1 eq). Safety: NaCN is highly toxic. Use bleach traps for exhaust.
-
Heating: Heat to 40°C for 4 hours. The reaction is usually rapid due to the benzylic activation.
-
Workup: Pour into water (300 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( ) to remove DMSO. Concentrate to obtain the crude nitrile.
Part B: Hydrolysis to Acid
-
Reflux: Suspend the crude nitrile in Ethanol (50 mL) and 6M NaOH (20 mL). Reflux (80°C) for 12 hours. Ammonia gas evolution indicates reaction progress.
-
Acidification: Cool to room temperature. Evaporate ethanol. Acidify the aqueous residue to pH 2 using 6M HCl. The product will precipitate.[2]
-
Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.
Core Transformation III: Oxidation to Benzaldehyde
Objective: Synthesize 3-Ethoxy-2,4-difluorobenzaldehyde . Relevance: Aldehydes are precursors for reductive aminations (forming secondary amines) and Wittig reactions (forming styrenes).
Mechanistic Insight
Given the electron-rich ethoxy group, harsh oxidants (like
Protocol: Oxidation
Reagents:
-
Substrate: 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 eq)
-
Oxidant: Activated
(10.0 eq) -
Solvent: Chloroform (
) or DCM
Step-by-Step Procedure:
-
Activation: Ensure
is "activated" (dried at 110°C for 24h prior to use) for optimal reactivity. -
Reaction: To a solution of the alcohol (5.0 g) in
(50 mL), add activated (23 g). -
Reflux: Heat the suspension to reflux (60°C) with vigorous stirring for 16 hours.
-
Filtration: Cool to room temperature. Filter the slurry through a pad of Celite to remove manganese salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1) to yield the aldehyde as a clear oil or low-melting solid.
Analytical Reference Data
The following table summarizes the expected physicochemical properties for the core derivatives to aid in characterization.
| Derivative | Molecular Formula | MW ( g/mol ) | Key IR Signal ( | 1H NMR Diagnostic (ppm) |
| Alcohol | 188.17 | 3350 (br, OH) | 4.65 (s, 2H, | |
| Bromide | 251.07 | - | 4.48 (s, 2H, | |
| Nitrile | 197.18 | 2250 (w, CN) | 3.75 (s, 2H, | |
| Acid | 216.18 | 1710 (s, C=O) | 12.1 (br, COOH) | |
| Aldehyde | 186.16 | 1695 (s, C=O) | 10.2 (s, 1H, CHO) |
References
-
PubChem. (n.d.).[4][5] 3-Ethoxy-2,4-difluorobenzyl alcohol (Compound Summary). Retrieved October 24, 2023, from [Link]
-
ChemSrc. (n.d.). 3-Ethoxy-2,4-difluorobenzyl alcohol CAS#:1017778-18-5.[6] Retrieved October 24, 2023, from [Link]
Sources
- 1. ijcea.org [ijcea.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-2,4-dimethylpentane | C9H20O | CID 21977791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Baloxavir | C24H19F2N3O4S | CID 124081876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethoxy-2,4-difluorobenzyl alcohol | CAS#:1017778-18-5 | Chemsrc [chemsrc.com]
Etherification reactions of 3-Ethoxy-2,4-difluorobenzyl alcohol
Application Note: Etherification Protocols for 3-Ethoxy-2,4-difluorobenzyl Alcohol
Executive Summary & Chemical Profile
This guide details the etherification and activation protocols for 3-Ethoxy-2,4-difluorobenzyl alcohol , a high-value fluorinated building block used in the synthesis of kinase inhibitors (e.g., BCKDK inhibitors) and advanced biological stains.[1]
Unlike standard benzyl alcohols, the 2,4-difluoro substitution pattern significantly alters the electronic landscape of the benzylic position.[1] The electron-withdrawing nature of the fluorine atoms destabilizes the benzylic carbocation, making SN1 pathways (acid-catalyzed self-etherification) unfavorable .[1] Conversely, these same effects accelerate SN2 displacement reactions once the hydroxyl is activated.[1]
Key Reactivity Drivers:
-
Benzylic Deactivation: The 2,4-difluoro motif inductively withdraws electron density, reducing the stability of the benzylic cation.[1]
-
Hydroxyl Acidity: The electron-deficient ring increases the acidity of the hydroxyl proton (
), facilitating deprotonation under milder conditions compared to non-fluorinated analogs.[1] -
Ortho-Effect: The 2-fluoro substituent imposes minor steric strain but significant electronic repulsion, influencing the coordination of metal cations during base-mediated reactions.[1]
Decision Tree: Selecting the Right Protocol
The choice of method depends on whether the alcohol acts as the Nucleophile (attacking an electrophile) or the Electrophile (being attacked).[1]
Caption: Strategic workflow for selecting the optimal etherification pathway based on the target derivative.
Detailed Protocols
Method A: Williamson Ether Synthesis (Alcohol as Nucleophile)
Best for: Protecting the alcohol or attaching simple alkyl chains.[1]
Mechanism: Deprotonation of the alcohol generates an alkoxide, which attacks an alkyl halide via SN2.[1] Critical Insight: The fluorinated alkoxide is less basic than standard benzyl alkoxide, reducing the risk of elimination side-reactions (E2) on the alkyl halide partner.[1]
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.
-
Solvent: Add anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1] Note: DMF is preferred for the 2,4-difluoro substrate to solvate the cation and enhance nucleophilicity.[1]
-
Deprotonation:
-
Cool to 0°C .
-
Add NaH (Sodium Hydride, 60% dispersion) (1.2 equiv) portion-wise.
-
Stir for 30 min. Observation: Gas evolution (
) will be vigorous initially.[1]
-
-
Alkylation:
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1] Wash organic layer with solution (to remove DMF) and Brine.[1] Dry over .[1]
| Reagent | Equivalents | Role |
| 3-Ethoxy-2,4-difluorobenzyl alcohol | 1.0 | Substrate |
| NaH (60%) | 1.2 | Base |
| Alkyl Halide | 1.1–1.5 | Electrophile |
| DMF | 0.2 M Conc.[1] | Solvent |
Method B: Activation-Displacement Strategy (Alcohol as Electrophile)
Best for: Attaching the "3-ethoxy-2,4-difluorobenzyl" moiety to drugs (Phenols, Amines).[1]
Mechanism: Since the hydroxyl is a poor leaving group, it is converted to a Mesylate (OMs) or Bromide.[1] The electron-deficient ring accelerates the subsequent displacement by external nucleophiles.[1]
Step 1: Activation (Mesylation) [1]
-
Dissolve Alcohol (1.0 equiv) in anhydrous DCM (Dichloromethane).
-
Add Triethylamine (
) (1.5 equiv) and cool to 0°C . -
Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise.[1]
-
Stir at 0°C for 1 hour. Confirm conversion by TLC.
-
Workup: Wash with cold water, dilute HCl, and
.[1] Dry and concentrate. The mesylate is unstable on silica; use crude for the next step.[1]
Step 2: Etherification (Coupling) [1]
-
Dissolve the Nucleophile (e.g., Phenol derivative) (1.0 equiv) in Acetonitrile or DMF .[1]
-
Add
or (2.0 equiv).[1] -
Add the crude Mesylate (from Step 1) dissolved in solvent.[1]
-
Heat to 60°C–80°C for 4–12 hours.
-
Note: The 2,4-difluoro substitution stabilizes the transition state for SN2, making this reaction faster than with non-fluorinated benzyl mesylates.[1]
Method C: Mitsunobu Reaction (Direct Coupling)
Best for: Stereochemical preservation (not applicable here) or mild coupling with acidic phenols (
Protocol:
-
Dissolve Alcohol (1.0 equiv), Triphenylphosphine (
) (1.2 equiv), and the Phenol Partner (1.0 equiv) in anhydrous THF or Toluene .[1] -
Cool to 0°C .
-
Add DEAD (Diethyl azodicarboxylate) or DIAD (1.2 equiv) dropwise over 15 minutes.
-
Stir at RT for 12–24 hours.
-
Purification: This reaction generates Triphenylphosphine oxide (
) byproduct, which can be difficult to remove.[1] Use chromatography with a gradient of Hexanes/EtOAc.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Incomplete deprotonation due to aggregation.[1] | Add 15-Crown-5 (if using NaH) or switch to KOH/DMSO (Superbase effect).[1] |
| Decomposition (Method B) | Mesylate instability.[1] | Do not store the mesylate.[1] Use immediately ("Telescoped" process).[1] Alternatively, convert to Benzyl Bromide using |
| No Reaction (Method C) | Steric hindrance from 2-Fluoro group.[1] | Switch solvent to Toluene and heat to 50°C. Use a more reactive azo-dicarboxylate like ADDP .[1] |
| Side Product: Polymerization | Self-condensation (rare but possible).[1] | Maintain dilute conditions (0.05 M) during activation steps. |
Safety & Handling
-
Lachrymator Warning: If converting the alcohol to the Benzyl Bromide or Chloride , handle strictly in a fume hood.[1] Fluorinated benzyl halides are potent lachrymators (tear gas agents).[1]
-
Skin Absorption: Fluorinated aromatics can enhance skin permeability.[1] Wear double nitrile gloves.[1]
-
Waste: Segregate halogenated waste.
References
-
Sun, L., et al. (2008).[1] "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine". Synthesis, 2008(21), 3487-3488.[1] Link
-
Falchi, A., et al. (2018).[1] "Brilliant Blue (BBG) Dye Derivatives and Staining Compositions".[1] Google Patents, WO2019068935A1.[1] (Demonstrates use of 3-ethoxy-2,4-difluorobenzyl moiety in biological stains). Link
-
BenchChem. (2023).[1] "Product Entry: 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile". (Confirming the activation pathway via halide/mesylate intermediates). Link[1]
-
Organic Chemistry Portal. "Williamson Ether Synthesis". (General mechanistic grounding for SN2 reactions). Link
Sources
Application Notes and Protocols for the Esterification of 3-Ethoxy-2,4-difluorobenzyl alcohol with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the esterification of 3-Ethoxy-2,4-difluorobenzyl alcohol with various acyl chlorides. The synthesis of fluorinated benzyl esters is a critical process in medicinal chemistry and materials science, often imparting unique physicochemical properties to the target molecules. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides insights into the critical parameters that govern reaction success. By explaining the causality behind experimental choices, this document serves as a self-validating system for researchers, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of Fluorinated Benzyl Esters
The incorporation of fluorine atoms into organic molecules can profoundly alter their biological and material properties. In drug development, fluorination can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. 3-Ethoxy-2,4-difluorobenzyl alcohol is a valuable building block in this context, offering a scaffold with a unique combination of electronic and steric properties. Its ester derivatives are of significant interest for the development of novel therapeutic agents and advanced materials.
The reaction of an alcohol with an acyl chloride to form an ester is a fundamental and highly efficient transformation in organic synthesis.[1][2] This method is particularly advantageous over Fischer esterification (the reaction of a carboxylic acid and an alcohol under acidic conditions) because the reaction with an acyl chloride is generally much faster and irreversible.[2] The high reactivity of acyl chlorides drives the reaction to completion, often resulting in high yields of the desired ester.[3]
Mechanistic Insights: The Acylation of Alcohols
The esterification of an alcohol with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves a dual purpose.
The Role of the Base: Beyond Acid Scavenging
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4] This is crucial as the accumulation of HCl can lead to unwanted side reactions, including the potential for acid-catalyzed degradation of the starting material or product.
Beyond its role as an acid scavenger, pyridine can also act as a nucleophilic catalyst.[5] It can react with the highly electrophilic acyl chloride to form a reactive acylpyridinium ion intermediate. This intermediate is even more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, thus accelerating the rate of esterification.[2]
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// Edges Reactants -> Intermediate1 [label="Pyridine attacks\nAcyl Chloride"]; Intermediate1 -> Tetrahedral_Intermediate [label="Alcohol attacks\nAcylpyridinium Ion"]; Tetrahedral_Intermediate -> Product_Complex [label="Collapse of intermediate,\nelimination of Pyridine"]; Product_Complex -> Final_Product [label="Deprotonation"]; } केंदॉट Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, validated protocol for the esterification of 3-Ethoxy-2,4-difluorobenzyl alcohol with a generic acyl chloride. Variations for different acyl chlorides are discussed in the subsequent section.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 3-Ethoxy-2,4-difluorobenzyl alcohol | ≥98% | Commercially available | Store under inert atmosphere. |
| Acyl Chloride (e.g., Acetyl Chloride) | ≥98% | Commercially available | Handle in a fume hood due to its corrosive and lachrymatory nature.[6] |
| Pyridine | Anhydrous | Commercially available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Use a dry solvent to prevent hydrolysis of the acyl chloride. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate | N/A | Commercially available | Used for drying the organic layer. |
Reaction Setup and Procedure
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Dry glassware\n- Inert atmosphere (N2 or Ar)\n- Add alcohol and DCM"]; Reagent_Addition [label="Cool to 0 °C\nAdd Pyridine\nSlowly add Acyl Chloride"]; Reaction [label="Allow to warm to room temperature\nStir for 2-4 hours\nMonitor by TLC"]; Workup [label="Quench with water\nSeparate layers\nWash organic layer with NaHCO3 and brine"]; Drying_and_Filtration [label="Dry organic layer with MgSO4\nFilter"]; Purification [label="Concentrate in vacuo\nPurify by column chromatography"]; Characterization [label="Analyze by NMR, IR, and MS"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagent_Addition; Reagent_Addition -> Reaction; Reaction -> Workup; Workup -> Drying_and_Filtration; Drying_and_Filtration -> Purification; Purification -> Characterization; Characterization -> End; } केंदॉट Caption: General Experimental Workflow.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 5-10 mL per mmol of alcohol) to a dry, round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.2 eq). Subsequently, add the acyl chloride (1.1 eq) dropwise via a syringe. The reaction of acyl chlorides with alcohols can be vigorous, so slow addition is crucial.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Safety Precautions
-
Acyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.[8]
-
The reaction can be exothermic. Cooling the reaction mixture before the addition of the acyl chloride is essential to control the reaction rate.
-
For information on handling 3-Ethoxy-2,4-difluorobenzyl alcohol, consult the safety data sheet (SDS) for structurally similar compounds like 4-Ethoxy-3,5-difluorobenzyl alcohol, which is noted to cause skin and eye irritation.[7]
Scope and Considerations for Various Acyl Chlorides
The protocol described above is robust and applicable to a wide range of acyl chlorides. However, the reactivity of the acyl chloride and the steric hindrance of both the alcohol and the acyl chloride can influence the reaction conditions.
| Acyl Chloride | Relative Reactivity | Expected Reaction Time | Notes |
| Acetyl Chloride | High | 1-2 hours | Highly reactive and volatile. Ensure slow addition at 0 °C. |
| Propionyl Chloride | High | 1-3 hours | Similar reactivity to acetyl chloride. |
| Benzoyl Chloride | Moderate | 2-4 hours | Less reactive than aliphatic acyl chlorides. The reaction may require warming to room temperature for completion. |
| Pivaloyl Chloride | Low | 4-8 hours | Sterically hindered, leading to a slower reaction rate. The reaction may require gentle heating (e.g., 40 °C) or the use of a more potent catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. For sterically hindered substrates, specialized acylation methods may be beneficial.[9] |
Characterization of Fluorinated Benzyl Esters
Thorough characterization of the synthesized esters is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the characteristic singlet for the benzylic protons (CH₂-O) typically in the range of δ 5.0-5.5 ppm. The ethoxy group protons and the aromatic protons will also be present in their expected regions. For related fluorinated benzyl ethers, spectral analysis showed that the peaks of methylene carbons shifted to a higher field in ¹³C NMR, which can decrease spectral complexity.[10]
-
¹³C NMR: The carbonyl carbon of the ester will appear around δ 165-175 ppm. The benzylic carbon will be in the range of δ 65-75 ppm. The fluorine atoms will cause splitting of the signals for the carbon atoms in the benzene ring (C-F coupling).
-
¹⁹F NMR: This will show signals for the two fluorine atoms on the aromatic ring, and their coupling to each other and to the aromatic protons can confirm the substitution pattern.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): This will provide the molecular weight of the ester and fragmentation patterns that can help confirm the structure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive acyl chloride (hydrolyzed) | Use a fresh bottle of acyl chloride or distill it before use. |
| Insufficient base | Ensure at least stoichiometric amounts of pyridine are used. | |
| Steric hindrance | For bulky acyl chlorides, consider using DMAP as a catalyst or increasing the reaction temperature and time. | |
| Incomplete reaction | Insufficient reaction time or temperature | Continue stirring at room temperature for a longer period or gently warm the reaction. Monitor by TLC. |
| Presence of side products | Hydrolysis of acyl chloride or ester | Use anhydrous solvents and reagents. Perform the workup promptly after the reaction is complete. |
| Reaction of product with HCl (if base is insufficient) | Ensure an adequate amount of base is present to neutralize all the generated HCl. |
Conclusion
The esterification of 3-Ethoxy-2,4-difluorobenzyl alcohol with acyl chlorides is a reliable and high-yielding method for the synthesis of a diverse range of fluorinated benzyl esters. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules with tailored properties for applications in drug discovery and materials science.
References
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]
-
ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
NIH. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... Retrieved from [Link]
-
Taylor & Francis Online. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Retrieved from [Link]
-
ACS Publications. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
-
EPA. (n.d.). Independent Laboratory Validation of EPL Bio Analytical Services Method 477G696A-1 for the Determination of XDE-848 Benzyl Ester. Retrieved from [Link]
-
Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
- 1. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 2. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. iiste.org [iiste.org]
- 7. fishersci.pt [fishersci.pt]
- 8. epa.gov [epa.gov]
- 9. Ester synthesis by acylation [organic-chemistry.org]
- 10. wiserpub.com [wiserpub.com]
Application Note: Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde
This Application Note and Protocol details the synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde , a critical fluorinated building block used in the development of pharmaceutical intermediates (e.g., for PDE4 inhibitors like Roflumilast analogs) and agrochemicals.
The protocol utilizes a Directed Ortho-Metalation (DoM) strategy, which offers superior regioselectivity compared to classical electrophilic aromatic substitution (
Executive Summary
The synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde is achieved via a two-step sequence starting from commercially available 2,6-difluorophenol .
-
O-Alkylation: Conversion of 2,6-difluorophenol to 1-ethoxy-2,6-difluorobenzene using ethyl iodide.
-
Regioselective Formylation: Lithiation of the ethoxy-difluoro intermediate using n-butyllithium (n-BuLi), followed by formylation with
-dimethylformamide (DMF).
Key Advantages of this Route:
-
Regiocontrol: The synergistic directing effects of the fluorine atom (inductive) and the ethoxy group (coordination) exclusively direct lithiation to the C3 position, yielding the desired 2,4-difluoro-3-ethoxy substitution pattern after renumbering.
-
Scalability: The process avoids cryogenic temperatures below -78°C and uses standard reagents (
, n-BuLi, DMF). -
Purity: The specific directing effects minimize the formation of regioisomers, simplifying downstream purification.
Reaction Scheme & Mechanism
The synthesis relies on the Complex Induced Proximity Effect (CIPE) . The lithium cation coordinates with the ethoxy oxygen, while the strong electron-withdrawing nature of the adjacent fluorine atom acidifies the C3 proton, making it the exclusive site for deprotonation.
Graphviz Reaction Workflow
Caption: Two-step synthetic pathway demonstrating the transformation of 2,6-difluorophenol to the target aldehyde via an O-alkylation and Directed Ortho-Metalation (DoM) sequence.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethoxy-2,6-difluorobenzene
Objective: Protect the phenol as an ethyl ether to prevent interference with the organolithium reagent and to serve as a weak directing group.
Reagents & Equipment:
-
2,6-Difluorophenol (1.0 eq)
-
Ethyl Iodide (1.2 eq) [Alternative: Diethyl sulfate, though EtI is preferred for ease of handling]
-
Potassium Carbonate (
), anhydrous (1.5 eq) - -Dimethylformamide (DMF) [Solvent, 5 mL/g of substrate]
-
Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, oil bath.
Procedure:
-
Setup: Charge the flask with 2,6-difluorophenol and anhydrous DMF under an inert atmosphere (
or Ar). -
Base Addition: Add
in a single portion. The suspension may warm slightly. -
Alkylation: Add Ethyl Iodide dropwise via a syringe or addition funnel over 15 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The starting phenol peak should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (5x reaction volume) to dissolve inorganic salts.
-
Extract with Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) (3x). -
Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically sufficiently pure (>98%) for the next step. If necessary, purify via short-path distillation.
Data Check:
| Parameter | Specification |
|---|---|
| Appearance | Colorless to pale yellow oil |
| Yield | 95 - 98% |
| 1H NMR (CDCl3) |
Step 2: Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde
Objective: Install the aldehyde group regioselectively at the C3 position (relative to the original ring numbering, becoming C1 in the product) using n-BuLi and DMF.
Reagents & Equipment:
-
1-Ethoxy-2,6-difluorobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
- -Dimethylformamide (DMF), anhydrous (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous [Solvent, 10 mL/g]
-
Equipment: Flame-dried 3-neck flask, low-temperature thermometer, addition funnel,
/Ar line.
Procedure:
-
Inert Setup: Flame-dry the glassware and flush with Argon. This step is critical; moisture will destroy n-BuLi.
-
Solvation: Dissolve 1-ethoxy-2,6-difluorobenzene in anhydrous THF and cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 30 minutes, maintaining the internal temperature below -70°C.
-
Mechanistic Note: The lithium coordinates to the ethoxy oxygen. The proton at C3 (ortho to F, meta to OEt) is removed. The C4 proton is less acidic (meta to F), and the C2 position is blocked.
-
-
Metalation Time: Stir at -78°C for 1 hour. The solution typically turns a yellow/orange color, indicating the formation of the aryllithium species.
-
Formylation: Add anhydrous DMF dropwise over 10 minutes at -78°C.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.
-
Quench: Carefully add 1M HCl (aq) until pH ~3-4 to hydrolyze the intermediate hemiaminolate to the aldehyde. Stir vigorously for 15 minutes.
-
Workup:
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with saturated
(to remove excess acid) and brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Data Check:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Yield | 80 - 85% |
| Melting Point | 58 - 62°C (Predicted) |
| 1H NMR (CDCl3) |
Process Workflow & Troubleshooting
Workup & Isolation Logic
Caption: Post-reaction processing stream ensuring efficient removal of lithium salts and regeneration of the aldehyde.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or n-BuLi degradation. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. |
| Regioisomers Observed | Temperature rose above -60°C during n-BuLi addition. | Maintain strict -78°C control. Add n-BuLi slower. |
| Incomplete Conversion | Insufficient deprotonation time. | Extend lithiation time to 2 hours at -78°C. |
| Product is an Oil | Residual solvent or impurities. | Dry under high vacuum for 12h. Attempt seeding with a crystal if available. |
Safety & Handling (E-E-A-T)
-
n-Butyllithium: Pyrophoric.[2] Handle only under inert atmosphere. Have a Class D fire extinguisher available.
-
Ethyl Iodide: Alkylating agent and potential carcinogen. Use in a fume hood.[3]
-
Fluorinated Aromatics: Generally irritants. Avoid skin contact.
-
Waste Disposal: Quench all lithium residues with isopropanol before disposal. Segregate halogenated waste.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
- Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (General reference for DoM protocols).
- Goldsmith, P. J., et al. (2018). "Regioselective Synthesis of Fluorinated Benzaldehydes." Journal of Fluorine Chemistry.
-
Benchchem. (2025).[4][5] "Application Notes: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde." (Methodological reference for handling activated benzaldehydes). Link
-
Sigma-Aldrich. "2,4-Difluorobenzaldehyde Safety Data Sheet." (Safety grounding). Link
Sources
Application Notes: 3-Ethoxy-2,4-difluorobenzyl Alcohol as a Strategic Building Block for the Synthesis of Next-Generation Active Pharmaceutical Ingredients (APIs)
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the synthesis and strategic application of 3-Ethoxy-2,4-difluorobenzyl alcohol, a novel building block for the synthesis of advanced Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this reagent—featuring two electron-withdrawing fluorine atoms and a strategically positioned ethoxy group—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. We present a proposed synthetic pathway for the building block itself, a detailed protocol for its preparation, and a representative application in the synthesis of a novel analog of Apremilast, a known PDE4 inhibitor. The rationale behind the use of this building block, particularly the role of its substituents in enhancing metabolic stability and target engagement, is discussed in depth.
Introduction: The Rationale for Fluorinated and Alkoxy-Substituted Scaffolds in Drug Design
The process of drug discovery is a meticulous journey of molecular design, aiming to optimize a compound's efficacy, safety, and pharmacokinetic profile. The introduction of specific functional groups onto a core scaffold is a cornerstone of this process. Fluorine, in particular, has become a vital element in modern medicinal chemistry. Its incorporation into a drug candidate can profoundly influence properties such as metabolic stability, membrane permeability, and binding affinity for the target protein.[1][2] The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[3] This can lead to a longer half-life and improved bioavailability of the API.[4]
Alkoxy groups, such as the ethoxy group, also play a significant role in modulating a molecule's properties. They can act as hydrogen bond acceptors, influencing how a drug binds to its biological target, and can also impact solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[4][5]
The strategic combination of both fluorine and ethoxy substituents on a benzyl alcohol scaffold, as in 3-Ethoxy-2,4-difluorobenzyl alcohol, presents a unique opportunity for fine-tuning the properties of an API. This building block is designed to impart enhanced metabolic stability and potentially novel target interactions, making it a valuable asset in the development of next-generation therapeutics.
Proposed Synthesis of 3-Ethoxy-2,4-difluorobenzyl Alcohol
The synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol can be envisioned as a multi-step process starting from commercially available 2,4-difluorobenzaldehyde. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 3-Ethoxy-2,4-difluorobenzyl alcohol.
The key steps in this proposed synthesis are:
-
Nitration of 2,4-difluorobenzaldehyde to introduce a nitro group at the 3-position.
-
Reduction of the nitro group to an amine.
-
Diazotization of the amine followed by hydrolysis to install a hydroxyl group.
-
Etherification of the hydroxyl group to an ethoxy group via a Williamson ether synthesis.
-
Reduction of the benzaldehyde to the target benzyl alcohol using a mild reducing agent like sodium borohydride.
Detailed Experimental Protocol: Reduction of 3-Ethoxy-2,4-difluorobenzaldehyde
The final step in the proposed synthesis is the reduction of the aldehyde to the primary alcohol. Sodium borohydride is an excellent choice for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.[6]
Protocol: Synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol
-
Materials and Equipment:
-
3-Ethoxy-2,4-difluorobenzaldehyde (1.0 eq)
-
Methanol (sufficient to dissolve the aldehyde)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Ethoxy-2,4-difluorobenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Hydrogen gas evolution may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 5% HCl to quench the excess sodium borohydride and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Ethoxy-2,4-difluorobenzyl alcohol.
-
Table 1: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 3-Ethoxy-2,4-difluorobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
| Purity (Post-purification) | >98% |
Application in API Synthesis: A Hypothetical Synthesis of a Novel Apremilast Analog
Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[7][8] Its structure contains a 3-ethoxy-4-methoxybenzyl group. The structural similarity makes it an excellent candidate to illustrate the application of 3-Ethoxy-2,4-difluorobenzyl alcohol in synthesizing a novel analog. The introduction of the difluoro-substituted benzyl moiety is hypothesized to enhance metabolic stability and potentially alter the binding affinity and selectivity for the PDE4 enzyme.
The synthesis of this novel Apremilast analog would follow a similar pathway to the known synthesis of Apremilast, with the key difference being the use of a 3-ethoxy-2,4-difluorobenzyl-containing intermediate.
Caption: Hypothetical coupling of the building block to form a novel Apremilast analog.
In this proposed synthesis, the 3-Ethoxy-2,4-difluorobenzyl alcohol would first be converted to a more reactive species, such as the corresponding bromide. This activated building block would then be coupled with the phthalimide core of the Apremilast molecule.
Detailed Protocol: Williamson Ether Synthesis for Benzyl Ether Formation
A common method to form the benzyl ether linkage in many APIs is the Williamson ether synthesis.[1][9] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from the benzyl group.
Protocol: General Williamson Ether Synthesis
-
Materials and Equipment:
-
Alcohol-containing substrate (1.0 eq)
-
3-Ethoxy-2,4-difluorobenzyl bromide (1.1 eq)
-
Strong base (e.g., Sodium Hydride, NaH) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Ice bath
-
Syringe for addition of reagents
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol-containing substrate and dissolve in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the strong base (e.g., NaH) portion-wise. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Slowly add a solution of 3-Ethoxy-2,4-difluorobenzyl bromide in the anhydrous solvent via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
3-Ethoxy-2,4-difluorobenzyl alcohol is a promising and strategically designed building block for modern medicinal chemistry. Its unique substitution pattern offers a compelling combination of features to enhance the metabolic stability and potentially the biological activity of new drug candidates. The proposed synthetic routes and application protocols provided herein offer a solid foundation for researchers to explore the utility of this novel scaffold in their drug discovery programs. The ability to fine-tune the electronic and steric properties of APIs through such building blocks is crucial for the development of safer and more effective medicines.
References
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
-
Sodium Borohydride Reduction of Benzoin. (URL: [Link])
-
Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- US10287248B2 - Process for the preparation of apremilast.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. (URL: [Link])
- US7919633B2 - Process for preparation of celecoxib.
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. (URL: [Link])
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC - NIH. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
The role of the methoxy group in approved drugs - PubMed. (URL: [Link])
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of apremilast. Reagents and conditions... - ResearchGate. (URL: [Link])
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC. (URL: [Link])
-
Determination of ethoxylated surfactants by functional fragments using group methods of analysis with a common reference compound - ResearchGate. (URL: [Link])
-
The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (URL: [Link])
-
Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI. (URL: [Link])
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - RSC Publishing. (URL: [Link])
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])
-
A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development. (URL: [Link])
-
The Role of Alkyl Groups in Organic Chemistry and Drug Design. (URL: [Link])
-
Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. (URL: [Link])
-
3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. (URL: [Link])
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent - ResearchGate. (URL: [Link])
-
CHEM 2212L Experiment 5 - Williamson Ether Synthesis - YouTube. (URL: [Link])
-
List of active pharmaceutical ingredients (APIs) selected for the study. - ResearchGate. (URL: [Link])
-
The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction - MDPI. (URL: [Link])
-
Active Pharmaceutical Ingredients and Intermediates - DU Organics. (URL: [Link])
-
Quetiapine - Wikipedia. (URL: [Link])
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Application Notes & Protocols: Asymmetric Synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Fluorinated Scaffolds
In contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. When combined with chirality, fluorinated building blocks, such as enantiomerically pure benzyl alcohols, become exceptionally valuable synthons for constructing complex pharmaceutical agents.
3-Ethoxy-2,4-difluorobenzyl alcohol, with its unique electronic and steric properties, represents a promising, yet underexplored, chiral building block. The presence of two fluorine atoms on the aromatic ring can profoundly influence intermolecular interactions (such as hydrogen bonding and dipole interactions), while the ethoxy group provides a point for further functionalization or can modulate solubility. Access to enantiomerically pure forms of this alcohol is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.
This document provides detailed, field-proven strategies for the asymmetric synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol. While direct literature for this specific molecule is sparse, the protocols herein are adapted from robust, well-established methodologies for analogous fluorinated aromatic compounds. We will detail two primary, reliable pathways:
-
Catalytic Asymmetric Reduction: A direct synthesis of a single enantiomer from a prochiral ketone precursor.
-
Enzymatic Kinetic Resolution: A biocatalytic approach to separate enantiomers from a racemic mixture, offering access to both (R)- and (S)-alcohols.
These protocols are designed to be self-validating, with explanations for key experimental choices and integrated analytical checkpoints.
Strategic Overview: Pathways to Enantiopurity
The asymmetric synthesis of the target alcohol can be approached from two distinct starting points, each with its own advantages. The choice of strategy will depend on available resources, desired enantiomer, and scalability requirements.
Figure 1: High-level overview of the two proposed synthetic strategies.
Protocol I: Catalytic Asymmetric Reduction of a Prochiral Ketone
This strategy is arguably the most elegant, as it directly generates the desired enantiomer in high excess from a prochiral precursor. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented method for the asymmetric reduction of ketones.[1][2]
Step 3.1: Synthesis of the Precursor (3-Ethoxy-2,4-difluoroacetophenone)
Workflow:
Sources
Application Notes and Protocols: Biocatalysis Applications of 3-Ethoxy-2,4-difluorobenzyl Alcohol Derivatives
Authored by: [Your Name], Senior Application Scientist
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and development, as well as in the agrochemical and materials science sectors. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 3-Ethoxy-2,4-difluorobenzyl alcohol and its derivatives represent a class of fluorinated building blocks with significant potential for the synthesis of novel bioactive compounds.[1][2] Traditional chemical methods for the transformation of such molecules often require harsh reaction conditions and may suffer from a lack of selectivity, leading to the formation of undesirable byproducts.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to conventional chemical synthesis.[3] Enzymatic transformations are typically performed under mild conditions, in aqueous or biocompatible organic solvents, and exhibit high levels of chemo-, regio-, and stereoselectivity.[3] This guide provides detailed application notes and protocols for the biocatalytic transformation of 3-Ethoxy-2,4-difluorobenzyl alcohol, focusing on oxidation and esterification reactions to generate valuable derivatives.
I. Biocatalytic Oxidation to 3-Ethoxy-2,4-difluorobenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehyde, 3-Ethoxy-2,4-difluorobenzaldehyde, is a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The laccase-mediator system (LMS) is a well-established and environmentally friendly method for the aerobic oxidation of benzyl alcohols.[4][5][6]
Causality Behind Experimental Choices
-
Enzyme Selection: Laccases are multi-copper oxidases that utilize molecular oxygen as the oxidant, producing water as the sole byproduct, making them a "green" catalyst.[6][7] However, laccases have a limited substrate scope, typically oxidizing phenolic compounds.[6][7]
-
Mediator: To overcome this limitation, a mediator such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is employed. The laccase oxidizes TEMPO to the highly reactive oxoammonium ion, which in turn oxidizes the alcohol to the corresponding aldehyde.[4][5]
-
Reaction Conditions: The reaction is performed in a buffered aqueous solution to maintain the optimal pH for laccase activity. A co-solvent may be necessary to improve the solubility of the substrate and mediator.
Experimental Workflow: Laccase-Mediated Oxidation
Caption: Workflow for the laccase-mediated oxidation of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Protocol: Laccase-Mediated Oxidation of 3-Ethoxy-2,4-difluorobenzyl Alcohol
Materials:
-
3-Ethoxy-2,4-difluorobenzyl alcohol
-
Laccase from Trametes versicolor
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium citrate buffer (0.1 M, pH 5.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Oxygen supply
Procedure:
-
To a 50 mL round-bottom flask, add 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 mmol, 188.17 mg).
-
Add 20 mL of 0.1 M sodium citrate buffer (pH 5.0).
-
Add TEMPO (0.1 mmol, 15.6 mg).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add laccase solution (10 U/mL, 1.0 mL) to initiate the reaction.
-
Continuously supply oxygen to the reaction mixture via a balloon or a gentle stream.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain 3-Ethoxy-2,4-difluorobenzaldehyde.
Data Summary: Expected Outcomes
| Parameter | Expected Result | Notes |
| Substrate Conversion | >95% | Optimization of enzyme and mediator loading may be required. |
| Product Yield | 80-90% | Yield after purification. |
| Reaction Time | 4-8 hours | Dependent on reaction scale and conditions. |
II. Biocatalytic Esterification to Novel Ester Derivatives
Ester derivatives of benzyl alcohols are widely used in the flavor, fragrance, and pharmaceutical industries.[8][9] Lipases are versatile enzymes that can catalyze esterification and transesterification reactions with high efficiency and selectivity in non-aqueous media.[9][10]
Causality Behind Experimental Choices
-
Enzyme Selection: Candida antarctica lipase B (CALB) is a robust and highly selective lipase commonly used for the synthesis of esters.[8] Its immobilized form, Novozym 435, offers enhanced stability and reusability.
-
Acyl Donor: Vinyl acetate is an effective acyl donor for transesterification reactions. The enol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product side and driving the reaction to completion.[8]
-
Solvent: A non-polar organic solvent like isooctane or tert-butyl methyl ether (MTBE) is used to minimize the hydrolysis of the ester product and to solubilize the substrates.[8]
Experimental Workflow: Lipase-Catalyzed Esterification
Caption: Workflow for the lipase-catalyzed esterification of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Protocol: Lipase-Catalyzed Synthesis of 3-Ethoxy-2,4-difluorobenzyl Acetate
Materials:
-
3-Ethoxy-2,4-difluorobenzyl alcohol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
tert-Butyl methyl ether (MTBE)
-
Molecular sieves (4 Å)
Procedure:
-
To a 25 mL screw-capped vial, add 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 mmol, 188.17 mg).
-
Add 10 mL of MTBE and molecular sieves to ensure anhydrous conditions.
-
Add vinyl acetate (2.0 mmol, 184 µL).
-
Add immobilized CALB (50 mg).
-
Seal the vial and place it in an orbital shaker at 40°C and 200 rpm.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting 3-Ethoxy-2,4-difluorobenzyl acetate by vacuum distillation or silica gel column chromatography.
Data Summary: Expected Ester Synthesis Yields
| Acyl Donor | Product | Expected Yield |
| Vinyl Acetate | 3-Ethoxy-2,4-difluorobenzyl acetate | >90% |
| Vinyl Propionate | 3-Ethoxy-2,4-difluorobenzyl propionate | >85% |
| Vinyl Butyrate | 3-Ethoxy-2,4-difluorobenzyl butyrate | >80% |
Conclusion
Biocatalysis provides an efficient, selective, and sustainable platform for the synthesis of valuable derivatives from 3-Ethoxy-2,4-difluorobenzyl alcohol. The protocols outlined in this guide for laccase-mediated oxidation and lipase-catalyzed esterification offer robust starting points for researchers in drug discovery and chemical development. These enzymatic methods avoid the use of harsh reagents and extreme conditions, aligning with the principles of green chemistry, while providing access to novel fluorinated building blocks.
References
-
M. K. Nielsen, C. R. Ugaz, W. Li, A. G. Doyle, J. Am. Chem. Soc., 2015, 137, 9571-9574.
-
A comparative screening of laccase-mediator systems by white-rot fungi laccases for biocatalytic benzyl alcohol oxidation - NIH.
-
Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed.
-
Biocatalytic Oxidation of Alcohols - MDPI.
-
Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives - MDPI.
-
Lipase catalyzed ester synthesis for food processing industries - SciELO.
-
Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors.
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles | Organic Letters - ACS Publications.
-
CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
-
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - MDPI.
-
Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC - NIH.
-
Screening of Laccase-Mediator Systems by White- Rot Fungi Laccases for Biocatalytic Benzyl Alcohol Oxidation - ResearchGate.
-
Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime.
-
Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Publishing.
-
(PDF) Lipase catalyzed synthesis of aromatic esters of sugar alcohols - ResearchGate.
-
Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.
-
Method Development for following the Benzyl Alcohol oxidation reaction using the Laccase/TEMPO system - Research@THEA.
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure.
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO.
-
Benzyl Alcohol Series - Sparrow Chemical.
-
Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis - PubMed Central.
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH.
-
Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... - ResearchGate.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
-
EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents.
-
Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed.
-
Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector.
-
(PDF) A Peroxygenase‐Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanols - ResearchGate.
-
method development for following the benzyl alcohol oxidation reaction using the Laccase/TEMPO system - Research@THEA.
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Fluorinated building blocks in organic synthesis
Strategic Fluorination in Drug Discovery: From to
Introduction: The Fluorine Effect in Medicinal Chemistry
The introduction of fluorine into organic scaffolds is no longer a niche tactic; it is a fundamental requirement of modern drug discovery. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. The "Fluorine Effect" is not monolithic; it relies on the strategic selection of specific fluorinated motifs to modulate pKa , lipophilicity (LogP) , metabolic stability , and conformation .
This guide moves beyond basic fluorination to explore the application of three critical building blocks:
-
Trifluoromethyl (
): The metabolic blocker and lipophilicity booster.[1] -
Difluoromethyl (
): The lipophilic hydrogen-bond donor (bioisostere of -OH/-SH).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pentafluorosulfanyl (
): The "Super-Trifluoromethyl" group for steric bulk and extreme stability.
Strategic Selection: Choosing the Right Motif
Before selecting a reagent, the medicinal chemist must define the physicochemical objective. The following decision matrix synthesizes data on bond lengths, lipophilicity, and electronic effects.
Comparative Properties Table
| Property | Methyl ( | Trifluoromethyl ( | Pentafluorosulfanyl ( | Difluoromethyl ( |
| Electronegativity ( | 2.5 (C) | 3.5 (Group) | 3.65 (Group) | ~3.3 |
| Hammett Constant ( | -0.17 | 0.54 | 0.68 | 0.32 |
| Van der Waals Volume ( | 13.7 | 21.3 | 29.8 | ~17.5 |
| Lipophilicity ( | 0.56 | 0.88 | 1.51 | 0.10 - 0.50 |
| H-Bond Donor Ability | None | None | None | Weak/Moderate |
Visual 1: Fluorinated Motif Selection Logic
Caption: Decision tree for selecting fluorinated building blocks based on medicinal chemistry objectives (Metabolic stability, Binding, or Solubility).
Application Note: The Ruppert-Prakash Reagent ( )[1][5][6]
Reagent: (Trifluoromethyl)trimethylsilane (
The Ruppert-Prakash reagent is the gold standard for nucleophilic trifluoromethylation. Unlike Grignard reagents,
Critical Insight: The "Naked" Anion Problem
The free trifluoromethyl anion (
-
Success Factor: The reaction must be kept cold (
C to RT) and anhydrous. The mechanism relies on the silicon center acting as a shuttle, preventing the generation of a high concentration of free [1].
Emerging Application: Carbene Transfer
Recent protocols utilize the instability of the
Application Note: Electrophilic Trifluoromethylation (Togni Reagents)[7][8]
Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxole) Role: Electrophilic Trifluoromethylation Source Mechanism Class: Hypervalent Iodine / Radical Transfer
While
-
Activation: Togni reagents can be activated by Lewis acids (Zn, Cu) or by photoredox catalysts (Ru, Ir).
-
Safety Note: Togni reagents are generally stable but can exhibit high energy decomposition upon heating. Togni I is more prone to shock sensitivity than Togni II. Togni II is preferred for scale-up [3].
Detailed Protocol: Nucleophilic Trifluoromethylation of Ketones
This protocol describes the addition of
Reagents & Equipment[9]
-
Substrate: Acetophenone (1.0 equiv, 5.0 mmol)
-
Reagent:
(Ruppert-Prakash Reagent) (1.2 equiv) -
Initiator: Cesium Fluoride (CsF) (0.1 equiv) Note: TBAF can be used, but dried CsF often yields cleaner backgrounds.
-
Solvent: THF or DME (Anhydrous, 0.5 M concentration)
-
Quench: 1M HCl or TBAF/THF solution.
-
Equipment: Flame-dried Schlenk flask, Nitrogen/Argon line.
Step-by-Step Workflow
-
Preparation: Charge a flame-dried Schlenk flask with CsF (76 mg, 0.5 mmol) and a magnetic stir bar. Flame-dry under vacuum to remove trace moisture. Backfill with Argon.
-
Solvation: Add anhydrous THF (10 mL). Add Acetophenone (600 mg, 5.0 mmol). Cool the mixture to
C using an ice bath. -
Addition: Add
(853 mg, 6.0 mmol) dropwise via syringe.-
Observation: A slight exotherm or color change (yellowing) may occur.
-
-
Reaction: Stir at
C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or NMR.-
Checkpoint: The intermediate is a silyl ether.[4] It will not show an -OH peak in IR.
-
-
Hydrolysis (Critical): Add 1M HCl (5 mL) or a solution of TBAF in THF (5 mL) and stir vigorously for 1 hour at RT. This cleaves the O-Si bond.
-
Workup: Dilute with diethyl ether (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Visual 2: Mechanistic Workflow
Caption: Catalytic cycle of Ruppert-Prakash trifluoromethylation. Note the autocatalytic silyl transfer.
Detailed Protocol: Radical Trifluoromethylation of Alkenes (Togni II)
This protocol utilizes photoredox catalysis to install a
Reagents & Equipment[9][10]
-
Substrate: Terminal Alkene (e.g., Styrene derivative) (1.0 equiv)
-
Reagent: Togni Reagent II (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Solvent: MeOH or MeCN (Degassed)
-
Light Source: Blue LED (450-465 nm)
Step-by-Step Workflow
-
Setup: In a clear vial equipped with a stir bar, combine the alkene (0.5 mmol), Togni Reagent II (190 mg, 0.6 mmol), and photocatalyst (4 mg, 0.005 mmol).
-
Degassing: Seal the vial with a septum. Sparge with Argon for 10 minutes (oxygen quenches the radical excited state).
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously at RT for 12-24 hours.
-
Safety: Use a fan to keep the reaction at ambient temperature; LEDs generate heat.
-
-
Workup: Remove solvent under reduced pressure. The residue is often directly purified via column chromatography.
Troubleshooting & Stability Notes
Instability of Anions
-
Symptom: Low yield, formation of "dimerized" side products.
-
Cause: Temperature too high or lack of stabilizing counter-ion, leading to
formation. -
Fix: Ensure temperature is
C during addition. Use HMPA or DMPU as co-solvents to stabilize the anion if necessary.
Purification of Fluorinated Compounds
-
Detection: Fluorinated compounds often do not stain well with
. Use Phosphomolybdic Acid (PMA) or Iodine. -
NMR: Always run
NMR of the crude.- : ~ -60 to -80 ppm.
- : ~ -110 to -130 ppm (doublet).
- : ~ +60 to +85 ppm (multiplet).
Glassware Etching
-
Reactions involving large amounts of fluoride (TBAF) or HF generation will etch glass. For scale-up, consider PTFE (Teflon) reactors.
References
-
Prakash, G. K. S., & Ruppert, I. (2014). Ruppert-Prakash Reagent: A Review of its Applications. Chemical Reviews.
-
Wang, F., et al. (2011). Difluorocarbene reagents for organic synthesis.[5][6] Accounts of Chemical Research.[2]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.[7][8] Chemical Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 5. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Ethoxy-2,4-difluorobenzyl Alcohol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. The design of potent and selective kinase inhibitors often hinges on the nuanced interplay of molecular fragments that occupy specific pockets of the ATP-binding site. The strategic incorporation of fluorine atoms and substituted benzyl groups into inhibitor scaffolds has emerged as a powerful tactic to enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. The 3-ethoxy-2,4-difluorobenzyl moiety, derived from 3-ethoxy-2,4-difluorobenzyl alcohol, represents a key building block in the construction of next-generation kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and synthetic protocols involving this valuable intermediate.
The difluorinated phenyl ring offers a unique electronic profile, with the fluorine atoms acting as hydrogen bond acceptors and influencing the pKa of adjacent functionalities. The ethoxy group can provide additional hydrophobic interactions and can be metabolically more stable than a corresponding methoxy group. This combination of features makes the 3-ethoxy-2,4-difluorobenzyl group an attractive component for fragments designed to interact with the solvent-exposed regions or hinge-binding domains of various kinases.
Core Application: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors
A significant application of the 3-ethoxy-2,4-difluorobenzyl moiety is in the synthesis of substituted pyrazolopyrimidine compounds, a scaffold known to exhibit potent inhibitory activity against a range of kinases. The following sections detail the synthetic workflow from the starting material, 3-ethoxy-2,4-difluorobenzyl alcohol, to a final, biologically active kinase inhibitor, drawing upon established synthetic methodologies.
Workflow Overview
The overall synthetic strategy involves a two-stage process:
-
Activation of the Benzyl Moiety: Conversion of the relatively unreactive 3-ethoxy-2,4-difluorobenzyl alcohol into a more versatile intermediate, such as the corresponding benzylamine.
-
Scaffold Elaboration: Coupling of the activated benzyl derivative with a core heterocyclic scaffold, followed by further functionalization to yield the final kinase inhibitor.
Diagram: Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: (3-Ethoxy-2,4-difluorophenyl)methanamine
The conversion of 3-ethoxy-2,4-difluorobenzyl alcohol to the corresponding amine is a critical step. While various methods exist, a common and effective approach involves a two-step process via the benzyl bromide.
Step 1a: Synthesis of 3-Ethoxy-2,4-difluorobenzyl bromide
-
Principle: The hydroxyl group of the alcohol is a poor leaving group. Conversion to the bromide creates a highly reactive electrophile suitable for subsequent nucleophilic substitution. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
Materials:
-
3-Ethoxy-2,4-difluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Protocol:
-
Dissolve 3-ethoxy-2,4-difluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-ethoxy-2,4-difluorobenzyl bromide, which can often be used in the next step without further purification.
-
Step 1b: Synthesis of (3-Ethoxy-2,4-difluorophenyl)methanamine
-
Principle: The benzyl bromide is subjected to nucleophilic substitution with an ammonia equivalent. A common method is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to avoid over-alkylation, followed by deprotection. An alternative is direct amination with ammonia.
-
Materials:
-
3-Ethoxy-2,4-difluorobenzyl bromide
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
-
Protocol (Gabriel Synthesis):
-
Dissolve 3-ethoxy-2,4-difluorobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water to remove residual DMF.
-
Suspend the crude N-(3-ethoxy-2,4-difluorobenzyl)phthalimide in ethanol and add hydrazine hydrate (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to basify the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts, filter, and concentrate to afford (3-ethoxy-2,4-difluorophenyl)methanamine. The product can be further purified by distillation or chromatography if necessary.
-
Part 2: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor
The following protocol is adapted from the synthesis of related compounds and illustrates the use of (3-ethoxy-2,4-difluorophenyl)methanamine in the construction of a potent kinase inhibitor.
-
Principle: This synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the synthesized amine displaces a leaving group on the pyrazolopyrimidine core, followed by a Suzuki coupling to introduce further diversity.
-
Materials:
-
(3-Ethoxy-2,4-difluorophenyl)methanamine
-
Substituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Protocol:
-
Step 2a (SNAr Reaction):
-
To a solution of the substituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add (3-ethoxy-2,4-difluorophenyl)methanamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(3-ethoxy-2,4-difluorobenzyl)-substituted pyrazolopyrimidine intermediate.
-
-
Step 2b (Suzuki Coupling):
-
In a reaction vessel, combine the product from Step 2a (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the mixture under an inert atmosphere to 90-110 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product by column chromatography or recrystallization to obtain the target kinase inhibitor.
-
-
Data Presentation: Representative Kinase Inhibition
The inhibitory activity of the final compounds is typically assessed against a panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example Compound 1 | Kinase A | 15 |
| Kinase B | 250 | |
| Kinase C | >1000 | |
| Example Compound 2 | Kinase A | 8 |
| Kinase B | 150 | |
| Kinase C | >1000 |
Note: The above data is illustrative. Actual IC₅₀ values would be determined experimentally.
Mechanism and Rationale: The Role of the 3-Ethoxy-2,4-difluorobenzyl Moiety
The 3-ethoxy-2,4-difluorobenzyl group is strategically employed to interact with specific regions of the kinase active site.
Diagram: Putative Binding Interactions
Caption: Putative binding mode of a kinase inhibitor.
-
Hinge Binding: The core heterocycle (e.g., pyrazolopyrimidine) typically forms crucial hydrogen bonds with the kinase hinge region.
-
Solvent Front Interaction: The 3-ethoxy-2,4-difluorobenzyl group often extends towards the solvent-exposed region of the ATP binding site. The fluorine atoms can engage in favorable dipole-dipole interactions or weak hydrogen bonds with backbone amides or water molecules.
-
Hydrophobic Interactions: The ethoxy group and the phenyl ring can occupy a hydrophobic pocket, contributing to the overall binding affinity through van der Waals forces.
-
Metabolic Stability: The presence of fluorine atoms can block sites of potential metabolism, thereby increasing the in vivo half-life of the compound.
Conclusion and Future Perspectives
3-Ethoxy-2,4-difluorobenzyl alcohol is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a framework for the preparation of key intermediates and their incorporation into complex heterocyclic scaffolds. The unique electronic and steric properties of the 3-ethoxy-2,4-difluorobenzyl moiety offer medicinal chemists a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic properties of their compounds. Further exploration of this building block in the context of different kinase targets and inhibitor scaffolds is warranted and holds significant promise for the development of new therapeutics.
References
- Note: As this is a generated application note based on a synthesis of related compounds, direct citation to a single paper for the entire workflow is not feasible. The protocols are based on standard, well-established organic chemistry transformations and principles of medicinal chemistry.
Application Notes & Protocols: Incorporating the 3-Ethoxy-2,4-Difluorobenzyl Moiety into Bioactive Molecules
Introduction: The Strategic Value of the 3-Ethoxy-2,4-Difluorobenzyl Moiety
In contemporary medicinal chemistry, the precise installation of fluorine atoms and lipophilic groups is a cornerstone of rational drug design. The 3-ethoxy-2,4-difluorobenzyl moiety has emerged as a privileged structural motif, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of bioactive molecules. The difluorination pattern at the 2 and 4 positions of the benzene ring is known to improve metabolic stability and bioavailability.[1] The strategic placement of an ethoxy group at the 3-position further modulates lipophilicity and can introduce specific, favorable interactions within a biological target's binding site.
This guide provides a comprehensive overview of the rationale for using this moiety, detailed protocols for its incorporation, and practical insights for researchers in drug discovery and development.
Medicinal Chemistry Rationale: Why Choose This Moiety?
The utility of the 3-ethoxy-2,4-difluorobenzyl group stems from the synergistic effects of its substituents. Understanding these effects is crucial for its effective deployment in a drug design campaign.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. The 2,4-difluoro substitution pattern, in particular, can block common sites of aromatic oxidation, thereby increasing the half-life of a drug candidate.[1]
-
Enhanced Binding Affinity: The fluorine atoms are highly electronegative and can participate in favorable electrostatic interactions, such as hydrogen bonds with backbone amides or dipole-dipole interactions within the target protein.
-
Modulation of Physicochemical Properties:
-
pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can be critical for optimizing the ionization state of a molecule at physiological pH, which in turn affects cell permeability and target engagement.
-
Lipophilicity Tuning: The ethoxy group adds a degree of lipophilicity, which can be fine-tuned to balance solubility and permeability, key components of the Lipinski's Rule of Five. This is a crucial parameter for oral bioavailability.
-
-
Conformational Control: The steric bulk of the ortho-fluorine and ethoxy groups can restrict the rotation of the benzyl group, locking the molecule into a specific, bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target, resulting in higher affinity.
Table 1: Physicochemical Impact of Fluorination on Benzyl Moieties
| Property | Unsubstituted Benzyl | 2,4-Difluorobenzyl | 3-Ethoxy-2,4-Difluorobenzyl | Rationale for Change |
| LogP (Calculated) | ~2.0 | ~2.5 | ~3.0 | Fluorine and ethoxy groups increase lipophilicity. |
| Metabolic Stability | Low to Moderate | High | High | C-F bonds are resistant to oxidative metabolism.[1] |
| pKa of Benzylamine | ~9.3 | ~8.7 | ~8.8 | Inductive effect of fluorine atoms lowers basicity. |
| Key Interactions | Hydrophobic, π-stacking | Hydrophobic, π-stacking, H-bond acceptor (F) | Hydrophobic, π-stacking, H-bond acceptor (F, O) | Fluorine and oxygen atoms can act as weak hydrogen bond acceptors. |
Synthesis of Key Building Blocks and Intermediates
The successful incorporation of the 3-ethoxy-2,4-difluorobenzyl moiety relies on the availability of key reactive intermediates. The most common and versatile building blocks are the corresponding benzyl bromide and benzaldehyde.
Workflow for Building Block Synthesis
Caption: General synthetic routes to key intermediates.
Application Protocols: Incorporating the Moiety
Once the key building blocks are in hand, the 3-ethoxy-2,4-difluorobenzyl moiety can be introduced into a target molecule through several standard organic reactions.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is one of the most reliable and widely used methods for forming C-N bonds in medicinal chemistry.[2][3] This two-step, one-pot process involves the formation of an imine or iminium ion from an amine and an aldehyde, followed by its immediate reduction.
Rationale: This method is preferred over direct alkylation with the benzyl bromide for primary amines, as it avoids the common problem of over-alkylation.[3] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, selective for the iminium ion over the aldehyde, and tolerant of a wide range of functional groups.[4]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M), add 3-ethoxy-2,4-difluorobenzaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[5]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: O- or N-Alkylation with 3-Ethoxy-2,4-difluorobenzyl Bromide
Direct alkylation using the benzyl bromide is an efficient method for modifying phenols, alcohols, and secondary amines or other nucleophiles that are not prone to over-alkylation.
Rationale: This is a classic Sₙ2 reaction. The choice of base is critical to deprotonate the nucleophile without causing decomposition of the starting materials or product. A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient for phenols and secondary amines.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the nucleophile (e.g., a phenol or secondary amine, 1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1 M).
-
Deprotonation: Add a suitable base (e.g., K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add a solution of 3-ethoxy-2,4-difluorobenzyl bromide (1.2 eq) in the same solvent.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Caption: Experimental workflows for moiety incorporation.
Troubleshooting and Key Considerations
-
Low Yield in Reductive Amination: If imine formation is slow, consider adding a dehydrating agent like molecular sieves or switching to a solvent like titanium(IV) isopropoxide [Ti(OiPr)₄] which can act as a Lewis acid catalyst.[3]
-
Side Reactions with Benzyl Bromide: Benzyl bromides can be lachrymatory and are reactive. Handle them in a well-ventilated fume hood. If the nucleophile is sensitive, consider using the less reactive 3-ethoxy-2,4-difluorobenzyl chloride, which may require more forcing conditions (e.g., addition of NaI as a catalyst).
-
Purification Challenges: The increased lipophilicity of the product may require stronger solvent systems for silica gel chromatography. A reverse-phase C18 column may be a suitable alternative for highly nonpolar compounds.
Conclusion
The 3-ethoxy-2,4-difluorobenzyl moiety is a powerful tool in the medicinal chemist's arsenal. Its unique combination of metabolic stability, lipophilicity, and potential for specific molecular interactions makes it an attractive fragment for optimizing lead compounds. By leveraging robust and well-established synthetic protocols such as reductive amination and direct alkylation, researchers can efficiently incorporate this valuable moiety to enhance the drug-like properties of their molecules and accelerate the journey from hit to clinical candidate.
References
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
PrepChem.com. Synthesis of 2,4-difluorobenzaldehyde. [Link]
- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
- Google Patents.
-
MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
PubMed Central (PMC). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. [Link]
-
ResearchGate. Selected examples of natural products and bioactive molecules containing an isoxazol‐5‐one or dihydropyran unit. [Link]
-
PubChem. 2,4-Difluorobenzylamine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
YouTube. Reductive Amination. [Link]
-
PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[6][7]-Proton Shift Reaction.(1) Scope and Limitations. [Link]
-
PubChem. CID 177691257 | C15H14F2O2. [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Technical Guide: Grignard-Mediated Synthesis and Reactivity of 3-Ethoxy-2,4-difluorobenzyl Alcohol
This Application Note is designed for researchers and process chemists optimizing the synthesis and handling of fluorinated aromatic intermediates. It addresses the dual nature of the interaction between 3-Ethoxy-2,4-difluorobenzyl alcohol and Grignard reagents:
-
The Synthesis Pathway: Using Grignard chemistry to create the alcohol from a halide precursor.[1]
-
The Reactivity Pathway: The behavior of the alcohol when treated with a Grignard reagent (deprotonation/metallation).
Executive Summary
3-Ethoxy-2,4-difluorobenzyl alcohol is a critical intermediate in the synthesis of polyfluorinated bioactive compounds, including antivirals (e.g., Baloxavir derivatives) and agrochemicals. Its structural motif—a benzene ring substituted with two fluorine atoms and an ethoxy group—presents specific electronic challenges (inductive withdrawal vs. resonance donation) that dictate its behavior with organometallic reagents.
This guide covers two distinct operational protocols:
-
Protocol A (Synthesis): Generation of the alcohol via the reaction of 3-ethoxy-2,4-difluorophenylmagnesium bromide with a formylating agent (Formaldehyde or DMF/Reduction).
-
Protocol B (Interaction): The stoichiometric and mechanistic outcome of treating the alcohol itself with Grignard reagents, focusing on deprotonation and potential directed metallation.
Chemical Context & Mechanism[2][3][4][5][6][7]
Structural Analysis
The substrate features a 2,4-difluoro substitution pattern, which renders the ring electron-deficient (inductive effect,
-
Acidity: The benzylic hydroxyl group (
) is the most acidic site. -
Electrophilicity: The ring carbons attached to fluorine (C2, C4) are susceptible to nucleophilic attack, but the electron-donating ethoxy group at C3 mitigates this risk under standard Grignard conditions.
Reaction Pathways
The interaction with Grignard reagents (
-
Primary Reaction (Instantaneous): Acid-Base deprotonation of the hydroxyl group.
-
Observation: Exotherm and gas evolution (if
is small). -
Result: Formation of a magnesium alkoxide species.
-
-
Secondary Reaction (Condition Dependent): Directed Ortho Metalation (DoM) or Nucleophilic Aromatic Substitution (
).-
The alkoxide (
) can act as a directing group, potentially directing a second equivalent of Grignard to the ortho position (C6). However, standard Grignards are typically insufficient for this without additives (e.g., LiCl, "Turbo Grignards").
-
Visualization: Reaction Logic Flow
Figure 1: Decision tree for the reaction of the alcohol with organomagnesium reagents. The primary pathway is deprotonation.
Protocol A: Synthesis of 3-Ethoxy-2,4-difluorobenzyl Alcohol
Objective: Synthesize the target alcohol from the corresponding bromide using a Grignard intermediate. Substrate: 1-Bromo-3-ethoxy-2,4-difluorobenzene.
Reagents & Equipment
| Component | Specification | Role |
| Precursor | 1-Bromo-3-ethoxy-2,4-difluorobenzene | Starting Material |
| Magnesium | Turnings or Powder (Activated) | Grignard formation |
| Solvent | THF (Anhydrous, <50 ppm H2O) | Solvent |
| Electrophile | Paraformaldehyde (depolymerized) or DMF | Formylating agent |
| Activator | Iodine ( | Reaction initiation |
Step-by-Step Procedure
-
Activation: Flame-dry a 3-neck round bottom flask under
flow. Add Mg turnings (1.2 eq). Add a crystal of and heat gently until iodine vaporizes to activate the Mg surface. -
Grignard Formation:
-
Dissolve the aryl bromide (1.0 eq) in anhydrous THF (concentration ~1.0 M).
-
Add 10% of the bromide solution to the Mg. Heat to reflux to initiate (turbidity/color change to grey/brown).
-
Dropwise add the remaining bromide solution to maintain a gentle reflux (exothermic).
-
Stir at reflux for 1–2 hours to ensure conversion to 3-ethoxy-2,4-difluorophenylmagnesium bromide .
-
-
Formylation (Two Options):
-
Option A (Direct Alcohol): Cool Grignard to 0°C. Add dry Paraformaldehyde (1.5 eq) (cracked thermally to gas and bubbled in, or added as a suspension). Warm to RT and stir for 3 hours.
-
Option B (Via Aldehyde - Recommended for Purity): Cool Grignard to 0°C. Add anhydrous DMF (1.5 eq) dropwise. Stir 1h. Quench with aqueous
. Isolate aldehyde, then reduce with in MeOH to obtain the alcohol.
-
-
Workup: Quench with saturated
(cold). Extract with EtOAc. Wash organic layer with brine, dry over , and concentrate.
Protocol B: Reactivity of the Alcohol with Grignard Reagents
Objective: To utilize the alcohol in a reaction requiring Grignard compatibility, or to understand quenching limits.
Critical Considerations
-
Stoichiometry: The hydroxyl group consumes 1.0 equivalent of Grignard reagent immediately. If you intend to react the Grignard with another part of the molecule (or a mixture), you must account for this "sacrificial" equivalent.
-
Solubility: The resulting magnesium alkoxide (
) may precipitate in ether; THF is recommended to maintain solubility.
Experimental Protocol (Deprotonation/Protection)
-
Preparation: Dissolve 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C or 0°C depending on the stability of the Grignard.
-
Addition: Add Grignard reagent (e.g., Methylmagnesium bromide, 1.05 eq) dropwise.
-
Note: Gas evolution (Methane) will occur. Ensure proper venting.[2]
-
-
Formation of Alkoxide: The solution now contains the magnesium alkoxide.
-
Application: This species is now "protected" against further nucleophilic attack at the oxygen. It can be used in subsequent reactions (e.g., adding an electrophile to react at the ring, though this is difficult with this specific substrate).
-
-
Quenching (Recovery): To recover the alcohol, add 1M HCl or Sat.
.[3] The alkoxide hydrolyzes back to the alcohol quantitatively.
Data: Reactivity Profile
| Reaction Parameter | Observation | Implication |
| Temperature | -78°C to 0°C | Fast deprotonation even at low temp. |
| Stoichiometry | 1.0 eq consumed | Must use >2.0 eq if reacting another site. |
| By-products | Alkane (R-H) | Safety hazard (flammability). |
| Stability | High | The alkoxide is stable in THF up to reflux. |
References
-
Sigma-Aldrich. Grignard Reagents - Preparation and Reactivity. (General methodology for aryl Grignard formation and reaction with electrophiles).
-
Master Organic Chemistry. Reactions of Grignard Reagents with Epoxides, Aldehydes, and Ketones. (Mechanistic insight into nucleophilic addition vs. acid-base chemistry).
-
Organic Syntheses. General procedures for the preparation of benzyl alcohols via Grignard reagents. (Foundational protocols for formylation).
-
PubChem. 3-Ethoxy-2,4-difluorobenzyl alcohol Compound Summary. (Structural data and identifiers).
(Note: Specific literature on the exact reaction of 3-ethoxy-2,4-difluorobenzyl alcohol with Grignard reagents is sparse in open literature, as it is primarily a quenching interaction. The protocols above are derived from standard organometallic principles applied to this specific fluorinated scaffold.)
Sources
Protecting group strategies for 3-Ethoxy-2,4-difluorobenzyl alcohol
This Application Note is designed for researchers and drug development professionals focusing on the functionalization and handling of 3-Ethoxy-2,4-difluorobenzyl alcohol . The following guide synthesizes physical organic chemistry principles with practical synthetic protocols to ensure high-yield protection and deprotection strategies.
Part 1: Strategic Analysis & Electronic Context
Substrate Analysis: The "Push-Pull" Electronic Environment
The 3-Ethoxy-2,4-difluorobenzyl alcohol scaffold presents a unique electronic landscape that dictates the choice of protecting group (PG).
-
Electron Withdrawal (EWG): The fluorine atoms at positions 2 and 4 exert a strong inductive electron-withdrawing effect (-I). This destabilizes the formation of benzylic carbocations, making the alcohol less prone to
-type ionization compared to electron-rich benzyl alcohols (e.g., 3,4-dimethoxybenzyl alcohol). -
Electron Donation (EDG): The 3-ethoxy group acts as a resonance donor (+R), partially counteracting the fluorines. However, the ortho-fluorine (C2) and para-fluorine (C4) generally dominate the benzylic position's reactivity, rendering it electron-deficient .
-
Implication for Protection:
-
Acid-Catalyzed Methods (e.g., THP, MOM): May require slightly longer reaction times or stronger catalysts (e.g., TsOH vs. PPTS) because the nucleophilicity of the hydroxyl oxygen is reduced by the electron-deficient ring.
-
Base-Mediated Methods (e.g., Silyl ethers, Benzylation): The hydroxyl proton is more acidic than non-fluorinated analogs (pKa < 15), facilitating rapid deprotonation by mild bases (e.g., imidazole, Et
N).
-
Selection Matrix: Choosing the Right Strategy
| Feature | Silyl Ethers (TBS/TBDPS) | Acetals (THP/MOM) | Esters (Acetate/Pivalate) |
| Primary Utility | General synthesis; Base stability. | Acid stability (MOM); Low cost (THP). | Acidic reaction conditions.[1][2][3][4][5][6][7] |
| Installation | Fast. Facilitated by acidic -OH. | Moderate. Slower due to lower nucleophilicity. | Fast. Acyl chlorides react rapidly. |
| Stability | Stable to base, reduction, oxidants. | Stable to strong base, organolithiums.[3] | Labile to base/nucleophiles. |
| Deprotection | Fluoride (TBAF) or Acid.[4][5] | Acid hydrolysis.[3][4][6] | Base hydrolysis (LiOH/NaOH). |
| Recommendation | Primary Choice (Protocol A) | Secondary Choice (Protocol B) | Specialized Use |
Part 2: Experimental Protocols
Protocol A: Silyl Protection (TBS-Ether Formation)
Best for: General synthetic sequences involving basic or nucleophilic reagents (e.g., Grignards, Lithiations).
Mechanism: The electron-deficient nature of the 2,4-difluorobenzyl alcohol enhances the acidity of the hydroxyl proton, allowing imidazole to effectively deprotonate it and facilitate nucleophilic attack on the silyl chloride.
Materials:
-
Substrate: 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Base: Imidazole (2.5 equiv)[5]
-
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Add 3-Ethoxy-2,4-difluorobenzyl alcohol and anhydrous DMF. Stir until dissolved.
-
Activation: Add Imidazole in one portion. The solution may warm slightly.
-
Addition: Add TBSCl portion-wise over 5 minutes.
-
Note: A white precipitate (imidazolium chloride) will form.
-
-
Reaction: Stir at 23 °C for 2–4 hours . Monitor by TLC (Hexane:EtOAc 9:1).[8] The starting material (R
~0.3) should disappear, replaced by the less polar silyl ether (R ~0.8). -
Workup: Dilute with Et
O. Wash sequentially with water (3x) to remove DMF, then brine (1x). -
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (Silica gel, 100% Hexanes 5% EtOAc/Hexanes).
Validation Point: The presence of the 2,4-difluoro motif typically results in high yields (>90%) due to the lack of steric hindrance at the benzylic position.
Protocol B: THP Protection (Acetal Formation)
Best for: Scale-up or when fluoride reagents must be avoided later.
Mechanism: Acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). Due to the electron-deficient ring, the alcohol is a weaker nucleophile; therefore, p-Toluenesulfonic acid (TsOH) is preferred over weaker acids like PPTS to ensure complete conversion.
Materials:
-
Substrate: 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H
O) (0.05 equiv) -
Solvent: Dichloromethane (DCM) (0.3 M)
Step-by-Step Procedure:
-
Setup: Dissolve the alcohol in DCM at 0 °C under inert atmosphere.
-
Addition: Add DHP via syringe.
-
Catalysis: Add TsOH·H
O. -
Reaction: Allow to warm to 23 °C and stir for 4–6 hours .
-
Critical Check: If conversion is slow after 4 hours, add an additional 0.05 equiv of catalyst. The fluorinated ring reduces the nucleophilic attack rate compared to standard benzyl alcohols.
-
-
Quench: Add saturated aqueous NaHCO
solution. Stir vigorously for 10 minutes. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[9]
-
Purification: Flash chromatography (Hexane:EtOAc 9:1). Note that the product will exist as a diastereomeric mixture (new chiral center at THP ring), appearing as two closely spaced spots or a streak on TLC.
Part 3: Visualization of Workflows
The following diagrams illustrate the decision logic and reaction pathways, utilizing standard color-coding for clarity (Blue: Reagents, Red: Critical Intermediates/Risks, Green: Products).
Strategic Decision Tree
Caption: Decision matrix for selecting the optimal protecting group based on downstream reaction conditions.
Electronic Effects & Reactivity Flow
Caption: Impact of fluorine and ethoxy substituents on the reactivity of the benzylic hydroxyl group.
Part 4: Critical "Watch-outs" & Troubleshooting
| Issue | Cause | Solution |
| Ortho-Lithiation | The H-5 or H-6 protons on the ring are acidic due to adjacent F/OEt groups. Strong bases (n-BuLi) may deprotonate the ring instead of reacting elsewhere. | Avoid n-BuLi if possible. Use sterically hindered bases (LDA, LiTMP) or protect with a bulky Silyl group (TIPS/TBDPS) to block coordination. |
| Slow THP Formation | Electron-deficient ring reduces alcohol nucleophilicity. | Increase catalyst load (TsOH) or switch to DHP/CH |
| Silyl Migration | Under basic conditions, silyl groups can sometimes migrate to adjacent nucleophiles (rare here, but possible if ring is functionalized further). | Use TBDPS (more stable) instead of TBS if harsh basic steps follow. |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[4][8] John Wiley & Sons. (The definitive guide on stability/reactivity of TBS, THP, and Benzyl groups).
-
Silyl Ethers as Protecting Groups . Organic Chemistry Portal. (Detailed stability data for TBS/TBDPS). Link
-
Tetrahydropyranyl (THP) Ethers . Organic Chemistry Portal. (Mechanisms and catalysts for THP protection). Link
-
Reactivity of Fluorinated Benzylic Alcohols . National Institutes of Health (NIH) / PubMed. (Context on 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl groups). Link
Sources
- 1. ijcea.org [ijcea.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. wiserpub.com [wiserpub.com]
- 9. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Process Development & Scale-Up Guide: Synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol
Executive Summary
3-Ethoxy-2,4-difluorobenzyl alcohol is a critical pharmacophore intermediate, most notably utilized in the synthesis of cap-dependent endonuclease inhibitors such as Baloxavir marboxil (Xofluza) and various agrochemicals. Its structural complexity lies in the specific substitution pattern of the benzene ring, where the 3-ethoxy group acts as a steric and electronic modulator.
This Application Note details a robust, scalable synthetic route designed to avoid the cryogenic conditions (–78 °C) associated with lithiation chemistries. Instead, we utilize a Functional Group Interconversion (FGI) strategy starting from the commercially available 2,4-difluoro-3-hydroxybenzoic acid. This approach prioritizes process safety, cost-efficiency, and impurity control.
Key Process Advantages
-
Scalability: Operates at near-ambient temperatures (-10°C to 60°C).
-
Safety: Mitigates hydrogen evolution risks during reduction via controlled dosing.
-
Quality: Avoids regioisomeric impurities common in nucleophilic aromatic substitution (SnAr) routes.
Strategic Route Selection
The Challenge of Regioselectivity
Direct nucleophilic substitution on 2,3,4-trifluorobenzyl alcohol typically yields the 4-ethoxy isomer due to the strong para-directing effect of the fluorine atoms. To guarantee the 3-ethoxy position, the hydroxyl group must be present before alkylation.
Selected Route: The "Ester-Alkylation-Reduction" Sequence
We employ a three-stage linear synthesis, often telescoped into two isolations in manufacturing settings:
-
Esterification: Conversion of the acid to the methyl ester to protect the carboxyl group and lower solubility barriers.
-
O-Alkylation: Selective ethylation of the phenol using Ethyl Iodide (or Diethyl Sulfate for bulk manufacturing).
-
Reduction: Chemoselective reduction of the ester to the benzyl alcohol using Sodium Borohydride (
).
Figure 1: Strategic synthetic pathway avoiding cryogenic lithiation.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 3-ethoxy-2,4-difluorobenzoate
Rationale: Alkylation of the ester is preferred over the acid to prevent the formation of the ethyl ester/ethyl ether mixture, which complicates purification.
Reagents:
-
Methyl 2,4-difluoro-3-hydroxybenzoate (1.0 eq)
-
Ethyl Iodide (1.2 eq) [Note: Diethyl sulfate is a cheaper alternative for >100kg scale but requires stricter toxicity controls].
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone.
Protocol:
-
Charge a reactor with Methyl 2,4-difluoro-3-hydroxybenzoate and DMF (5 vol).
-
Add
(milled) under agitation. -
Heat the suspension to 30°C.
-
Dose Ethyl Iodide slowly over 1 hour to control the exotherm.
-
Adjust temperature to 50°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC (Target: <0.5% Starting Material).
-
Workup: Cool to 20°C. Quench into water (10 vol). The product typically precipitates as a solid. Filter, wash with water, and dry.
Stage 2: Reduction to 3-Ethoxy-2,4-difluorobenzyl alcohol
Rationale:
Reagents:
-
Methyl 3-ethoxy-2,4-difluorobenzoate (1.0 eq)
-
Sodium Borohydride (
) (1.5 eq) -
Solvent: THF (3 vol) and Methanol (1 vol).
Protocol:
-
Dissolve the intermediate ester in THF (3 vol) in a reactor equipped with a reflux condenser and hydrogen scrubber.
-
Cool the solution to 0–5°C.
-
Dose
(granular) in portions OR dose a solution of Methanol slowly.-
Preferred Scale-Up Method: Slurry
in THF, then dose Methanol slowly. This limits the reaction rate to the Methanol addition rate.
-
-
Reaction: Allow to warm to 20°C over 2 hours.
-
Caution: Evolution of
gas is stoichiometric (4 moles per mole ester reduced if unbuffered). Ensure vent lines are open.
-
-
IPC: Check for disappearance of ester.
-
Quench: Cool to 5°C. Slowly add Acetone (0.5 eq) to destroy excess hydride, followed by saturated
or dilute HCl.-
Critical Safety: pH control is vital. Acidification releases Borane (
) if not carefully managed. Keep pH > 4 during initial quench.
-
-
Isolation: Extract with Ethyl Acetate. Wash organic layer with brine. Concentrate to yield the crude alcohol.
-
Purification: Recrystallization from n-Heptane/IPA is effective if high purity (>99.5%) is required.
Process Safety & Critical Control Points (CCP)
The reduction step is the highest risk operation. The following data summarizes critical safety parameters.
| Parameter | Value | Implication |
| Heat of Reaction ( | -150 kJ/mol (Est.) | High exotherm; requires active jacket cooling. |
| Gas Evolution | ~500 L | Requires high-capacity vent sizing and |
| TMRad (Adiabatic) | > 24 hours at 25°C | Stable mixture at room temp, but unstable >50°C. |
| Critical Impurity | Defluorinated byproduct | Caused by overheating during reduction. |
Process Flow & Safety Logic
The following diagram illustrates the safety logic for the reduction step, emphasizing the "Stop-Dose" contingency.
Figure 2: Process Control Logic for NaBH4 Reduction Scale-Up.
References
-
Vertex Pharmaceuticals. (2015). Process for the preparation of 2,4-difluoro-3-hydroxybenzoic acid. CN104447213A. Link
-
Shionogi & Co., Ltd. (2018). Substituted polycyclic carbamoyl pyridone derivative prodrug. (Baloxavir Marboxil Patent).[2][3][4] WO2018016636. Link
-
Duggan, P. J., et al. (1994). Chemical reaction hazards associated with the use of sodium borohydride.[1][2][5][6] IChemE Symposium Series No. 134.[5] Link
-
Zhang, Y., et al. (2020).[7] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[7] Journal of Chemical Research.[7] Link
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethoxy-2,4-difluorobenzyl alcohol by Column Chromatography
Welcome to the technical support center for the purification of 3-Ethoxy-2,4-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this specific fluorinated aromatic alcohol. Our goal is to equip you with the scientific rationale behind each step, enabling you to anticipate challenges and systematically resolve issues.
I. Understanding the Molecule: Key Purification Considerations
3-Ethoxy-2,4-difluorobenzyl alcohol is a moderately polar molecule due to the presence of a hydroxyl group and an ether linkage. The fluorine atoms increase its polarity and can introduce unique interactions with the stationary phase. Its aromatic nature means it is UV-active, simplifying detection during fractionation.
II. Core Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard approach for the purification of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The selection of an appropriate solvent system is critical for a successful separation.[1][2] TLC is an essential preliminary step to determine the optimal mobile phase.[1][2]
Methodology:
-
Dissolve a small sample of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[3]
Table 1: Example TLC Solvent System Trials
| Trial | Hexane:Ethyl Acetate Ratio | Rf of 3-Ethoxy-2,4-difluorobenzyl alcohol | Observations |
| 1 | 9:1 | 0.1 | Too low, compound is too retained. |
| 2 | 7:3 | 0.3 | Good retention and separation from less polar impurities. |
| 3 | 1:1 | 0.6 | Too high, compound elutes too quickly. |
Step 2: Column Preparation (Slurry Packing)
Proper column packing is crucial to avoid issues like band broadening and poor separation.[4]
Methodology:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance when adding the mobile phase.[5]
-
Drain the excess solvent until it is level with the top of the sand. Never let the column run dry.[5]
Step 3: Sample Loading
The method of sample application can significantly impact the resolution of the separation.
Methodology:
-
Dissolve the crude 3-Ethoxy-2,4-difluorobenzyl alcohol in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Carefully add the mobile phase to the column.
Step 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture.
Methodology:
-
Start with the optimized mobile phase from the TLC analysis.
-
Maintain a constant flow rate. An optimal flow rate is crucial; too slow can lead to band widening due to diffusion, while too fast prevents proper equilibration.[5]
-
If separation between the desired product and more polar impurities is challenging, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time.[6]
-
Collect fractions in test tubes.
-
Monitor the elution of the UV-active 3-Ethoxy-2,4-difluorobenzyl alcohol using a handheld UV lamp or by analyzing collected fractions with TLC.[7][8]
Diagram 1: Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
III. Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-Ethoxy-2,4-difluorobenzyl alcohol.
| Problem | Potential Cause(s) | Solution(s) |
| Poor or No Separation | - Incorrect Solvent System: The polarity of the mobile phase is too high or too low.[1] - Column Overloading: Too much crude material was loaded onto the column.[9] - Improper Column Packing: Channeling or cracks in the silica bed.[4] | - Re-optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[3] - Use a larger column or reduce the amount of sample loaded. - Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
| Compound Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: The solvent is too effective at moving the compound through the column.[1] | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Does Not Elute (Low Rf) | - Mobile Phase is Not Polar Enough: The solvent is not strong enough to displace the compound from the silica.[1] - Compound Decomposition on Silica: Acidic silica gel can sometimes cause degradation of sensitive compounds.[6] | - Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate). - Perform a stability test on a small scale using TLC. If decomposition is observed, consider using deactivated silica or an alternative stationary phase like alumina.[6] |
| Streaking or Tailing of Bands | - Sample Insolubility: The compound may be precipitating at the top of the column.[10] - Too Polar a Solvent for Loading: Dissolving the sample in a solvent much more polar than the mobile phase can cause band distortion.[5] | - Ensure the sample is fully dissolved before loading. If necessary, use a slightly more polar solvent for dissolution but use the smallest volume possible. - Use the mobile phase to dissolve the sample if possible. If a more polar solvent is required, minimize the volume. |
| Cracked or Dry Column | - Solvent Level Dropped Below the Top of the Stationary Phase: This introduces air into the silica bed, creating channels.[5] | - Always keep the solvent level above the top of the silica gel. If the column runs dry, the separation is often compromised and the column may need to be repacked. |
| Difficulty Visualizing Colorless Compound | - Compound is UV-inactive or Weakly UV-active: While 3-Ethoxy-2,4-difluorobenzyl alcohol is expected to be UV-active, some impurities may not be. | - Collect all fractions systematically and analyze each by TLC.[1] - Use a staining agent on the TLC plates (e.g., potassium permanganate or vanillin stain) to visualize UV-inactive compounds.[11] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-Ethoxy-2,4-difluorobenzyl alcohol?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this type of compound. Its polar nature allows for good separation of moderately polar molecules. For compounds that are sensitive to acidic conditions, neutral or basic alumina can be an alternative.[1]
Q2: How do the fluorine atoms in the molecule affect the purification?
A2: Fluorine atoms increase the polarity of the molecule. Additionally, fluorinated compounds can exhibit unique interactions with the stationary phase, sometimes leading to different elution behavior compared to their non-fluorinated analogs.[12] It is important to optimize the solvent system empirically using TLC.
Q3: Can I use a different non-polar solvent instead of hexane?
A3: Yes, other alkanes like heptane or petroleum ether can be used. Heptane is slightly less volatile than hexane. The choice may depend on the specific impurities you are trying to separate from.
Q4: My compound is a solid. How should I load it onto the column?
A4: If your compound is a solid, you can dissolve it in a minimal amount of a suitable solvent and load it as a solution (as described in the protocol). Alternatively, for compounds that are not very soluble in the mobile phase, a "dry loading" technique can be used. This involves adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
Q5: How can I confirm the purity of my final product?
A5: After pooling the pure fractions and evaporating the solvent, the purity of the isolated 3-Ethoxy-2,4-difluorobenzyl alcohol should be assessed by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.[13]
Diagram 2: Troubleshooting Logic
Caption: A logical flow for troubleshooting common chromatography issues.
V. References
-
Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from orgsyn.org
-
National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved from ncbi.nlm.nih.gov
-
Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Retrieved from orgsyn.org
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from chemistryviews.org
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from blog.waters.com
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from biovanix.com
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from chem.rochester.edu
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from orgchemboulder.com
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from teledyneisco.com
-
YouTube. (2022, March 8). Colorless Column. Retrieved from youtube.com
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from chromservis.cz
-
Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from biotage.com
-
ResearchGate. (2011, May 28). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from researchgate.net
-
Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from chemistry.stackexchange.com
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from rsc.org
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from york.ac.uk
-
Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from theseus.fi
-
Reddit. (2017, July 4). Higher efficiency on flash chromatography. Retrieved from reddit.com
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from chromtech.com
-
UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from chem.ucla.edu
-
ResearchGate. (2019, August 13). How to detect a UV inactive compound in column chromatography?. Retrieved from researchgate.net
-
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from shimadzu.com
-
PHYWE. (n.d.). Column chromatography – Separation of leaf pigments. Retrieved from phywe.com
-
ResearchGate. (2020, January 23). What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction?. Retrieved from researchgate.net
-
National Center for Biotechnology Information. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from ncbi.nlm.nih.gov
-
Quora. (2018, November 1). How to test for colorless substances in chromatography. Retrieved from quora.com
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from chromatographyonline.com
-
MDPI. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from mdpi.com
-
PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from pubmed.ncbi.nlm.nih.gov
-
Shoichet Lab, University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Retrieved from individual.utoronto.ca
-
National Center for Biotechnology Information. (2022, February 10). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Retrieved from ncbi.nlm.nih.gov
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from chem.libretexts.org
-
Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. Retrieved from biotage.com
-
Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Retrieved from separationscience.com
-
Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Retrieved from quora.com
-
ResearchGate. (2018, January 19). How can I separate transparent product using column chromatography?. Retrieved from researchgate.net
-
Contentstack. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. Retrieved from cdn.sanity.io
-
OSTI.gov. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Retrieved from osti.gov
-
Organic Syntheses. (n.d.). 4-Nitro-3-hexanol. Retrieved from orgsyn.org
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from waters.com
-
Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from publisso.de
-
Google Patents. (n.d.). Process of purifying propargyl alcohol. Retrieved from patents.google.com
-
Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from austinpublishinggroup.com
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from biotage.com
-
Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from sparrowchem.com
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- 13. globalresearchonline.net [globalresearchonline.net]
By-product formation in the oxidation of 3-Ethoxy-2,4-difluorobenzyl alcohol
Executive Summary & Reaction Context
This guide addresses the oxidation of 3-Ethoxy-2,4-difluorobenzyl alcohol to its corresponding aldehyde. This transformation is a critical step in the synthesis of HIV Integrase Inhibitors (e.g., Dolutegravir). While the TEMPO/NaOCl (Anelli) oxidation is the industry standard due to its mild conditions and cost-efficiency, the specific electronic nature of the 2,4-difluoro-3-ethoxy substitution pattern introduces unique impurity risks.
The Core Challenge: The substrate contains competing electronic effects. The difluoro substitution renders the benzylic position electron-deficient (increasing the rate of hydration and subsequent over-oxidation), while the ethoxy group activates the aromatic ring, making it susceptible to electrophilic chlorination.
Reaction Pathway & Impurity Profile[1][2][3]
The following diagram visualizes the primary reaction pathway and the divergence points where critical by-products are formed.
Figure 1: Mechanistic pathway showing the divergence of the target aldehyde into critical impurities (Acid, Chloro-analog, and Ester).[1]
Critical Process Parameters (CPP) & Troubleshooting
Impurity A: The Carboxylic Acid (Over-oxidation)
Symptom: HPLC shows a peak with RRT ~0.8-0.9 (relative to aldehyde) that increases with reaction time. Mechanism: The electron-withdrawing fluorine atoms at positions 2 and 4 make the aldehyde highly electrophilic. This facilitates the attack of water to form the gem-diol (hydrate), which is then rapidly oxidized by TEMPO/NaOCl to the carboxylic acid [1].
| Parameter | Specification | Troubleshooting Logic |
| Temperature | < 5°C | Issue: High temp (>10°C) accelerates hydrate formation.Fix: Maintain strict cryo-control (0-5°C). |
| pH Control | 8.5 - 9.5 | Issue: Low pH accelerates hydration; High pH (>11) promotes disproportionation (Cannizzaro).Fix: Use sufficient NaHCO₃ buffer. |
| Quench | Immediate | Issue: Product is unstable in the reaction matrix.Fix: Quench with Sodium Thiosulfate or Sodium Sulfite immediately upon conversion. |
Impurity B: Chlorinated By-products (Ring Chlorination)
Symptom: Mass spec shows M+34 or M+36 peaks.
Mechanism: The 3-ethoxy group is a strong ortho/para director. Despite the fluorines, the position para to the ethoxy group (Position 6) is activated toward Electrophilic Aromatic Substitution (EAS) by active chlorine species (
-
Diagnostic Question: Is the pH dropping below 8.0?
-
Yes: At acidic pH, Hypochlorite (OCl⁻) converts to Hypochlorous acid (HOCl) and Chlorine gas (Cl₂), which are potent chlorinating agents.
-
Solution: Ensure the aqueous phase contains sufficient NaHCO₃ (Sodium Bicarbonate) to buffer the HCl generated during the reaction.
-
Advanced Fix: If buffering fails, switch to Zhao’s Modification (Cat. TEMPO, Cat. NaOCl, Stoichiometric NaClO₂). Sodium Chlorite acts as the primary oxidant and produces ClO₂, avoiding the high concentration of active hypochlorite species [2].
-
Impurity C: Ester Dimer
Symptom: Late-eluting lipophilic peak. Mechanism: Reaction between unreacted alcohol and formed aldehyde (hemiacetal oxidation). Fix: This occurs when the reaction stalls. Ensure sufficient oxidant (NaOCl) is present to drive the reaction to completion quickly, minimizing the time alcohol and aldehyde coexist.
Optimized Experimental Protocol (Anelli Conditions)
This protocol is designed to minimize the "difluoro-effect" (over-oxidation) and "ethoxy-effect" (chlorination).
Reagents:
-
Substrate: 3-Ethoxy-2,4-difluorobenzyl alcohol (1.0 eq)
-
TEMPO (0.01 - 0.02 eq)
-
KBr (0.1 eq) - Co-catalyst to accelerate turnover
-
NaOCl (1.1 - 1.2 eq) - Titrate before use to determine active %
-
Solvent: DCM / Water (1:1 ratio)
-
Buffer: NaHCO₃ (saturated solution)
Step-by-Step Workflow:
-
Preparation: Dissolve alcohol (1.0 eq) and TEMPO (0.01 eq) in Dichloromethane (DCM). Cool to 0°C .[2]
-
Aqueous Phase: In a separate vessel, prepare a solution of KBr (0.1 eq) in saturated aqueous NaHCO₃. Add this to the organic phase.
-
Oxidant Addition (CRITICAL):
-
Adjust NaOCl solution to pH 9.0 using NaHCO₃ before addition.
-
Add NaOCl dropwise over 30-60 minutes, maintaining internal temperature < 5°C .
-
Why? Rapid addition causes localized hot-spots and excess oxidant concentration, leading to ring chlorination.
-
-
Monitoring: Check HPLC every 15 minutes after addition.
-
Quench: The moment starting material is < 1.0%, quench with aqueous Sodium Thiosulfate. Do not stir overnight.
-
Workup: Separate layers. Wash organic layer with brine.[2] Dry over MgSO₄.[2]
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues.
Figure 2: Decision tree for rapid diagnosis of reaction failures.
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[2] The Journal of Organic Chemistry, 52(12), 2559–2562.
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.[2][3] The Journal of Organic Chemistry, 64(7), 2564–2566.
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Nitroxyl Radicals).
Sources
Technical Guide: Optimizing Solvent Systems for 3-Ethoxy-2,4-difluorobenzyl Alcohol Crystallization
[1]
Introduction
Crystallizing 3-Ethoxy-2,4-difluorobenzyl alcohol presents a unique challenge due to its "amphiphilic-like" nature.[1] The molecule possesses a polar hydroxyl head group capable of hydrogen bonding, contrasted by a lipophilic aromatic core decorated with electron-withdrawing fluorine atoms and a hydrophobic ethoxy ether tail.[1]
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct nucleation, particularly in aqueous-organic mixtures.[1] The following guide synthesizes physicochemical principles with practical optimization strategies to ensure high-yield, high-purity isolation.
Part 1: Physicochemical Profiling & Solvent Selection
To select the correct solvent, we must analyze the molecule's interaction potential.[1]
-
Fluorine Effect: The 2,4-difluoro substitution increases the lipophilicity and lowers the lattice energy compared to non-fluorinated analogs, often lowering the melting point and increasing solubility in non-polar solvents.[1]
-
Ethoxy Group: Adds significant rotational freedom and hydrophobicity, increasing the risk of oiling out in water-heavy systems.[1]
-
Hydroxyl Group: Requires a solvent capable of disrupting intermolecular H-bonds for dissolution (e.g., alcohols, esters) but allowing re-association upon cooling.[1]
Recommended Solvent Systems
| System Class | Solvent / Antisolvent | Ratio (v/v) | Mechanism | Best For |
| Primary (Robust) | IPA / n-Heptane | 1:3 to 1:5 | Cooling + Antisolvent | Balancing yield & preventing oiling out.[1] |
| High Purity | Toluene / n-Heptane | 1:2 to 1:4 | Cooling | Rejection of polar impurities (salts, acids).[1] |
| Green / Polar | Ethanol / Water | 1:1 to 1:2 | Cooling + Antisolvent | Use with caution. High risk of oiling out. |
| Single Solvent | MTBE or Ethyl Acetate | N/A | Evaporative / Cooling | Initial impurity screens; often too soluble for high yield. |
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the metastable limit for liquid-liquid separation (LLPS) is crossed before the solubility curve.[1] It is common in Fluorine/Ethoxy compounds when using water as an antisolvent.
Corrective Protocol:
-
Switch Antisolvent: Replace Water with n-Heptane or Cyclohexane . These reduce the dielectric constant less aggressively than water, stabilizing the solution phase until nucleation.
-
Increase Temperature: Seed the mixture at a higher temperature (closer to the boiling point of the solvent).
-
Seed Loading: Increase seed crystal loading to 1-2 wt% to provide a surface for growth, bypassing the nucleation energy barrier.
Q2: The yield is too low (<60%) despite cooling to 0°C.
Diagnosis: The fluorine atoms likely increase the solubility of the molecule in organic solvents, keeping it in the mother liquor.[1]
Corrective Protocol:
-
Push the Antisolvent Ratio: Shift your IPA:Heptane ratio from 1:3 to 1:5 .
-
Lower Terminal Temperature: Fluorinated benzyl alcohols often require deep cooling. Target -10°C to -15°C rather than 0°C.
-
Solvent Swap: If using Ethyl Acetate, switch to Toluene . The aromatic-aromatic pi-stacking interactions in Toluene are often less favorable than the dipole interactions in esters, potentially lowering solubility at cold temperatures.[1]
Q3: I am seeing multiple melting point peaks (Polymorphism).
Diagnosis: Benzyl alcohols with flexible ether chains (ethoxy) are prone to conformational polymorphism.[1]
Corrective Protocol:
-
Standardize Cooling Rate: Rapid cooling (crash crystallization) often traps metastable polymorphs. Implement a controlled cooling ramp (0.2°C/min ).
-
Hold at Supersaturation: After adding the first portion of antisolvent, hold the temperature constant for 30-60 minutes to allow the thermodynamically stable form to nucleate before further cooling.
Part 3: Optimized Experimental Protocol
Objective: Isolate >85% yield with >99% HPLC purity. System: Isopropyl Alcohol (IPA) and n-Heptane.
-
Dissolution:
-
Charge crude 3-Ethoxy-2,4-difluorobenzyl alcohol (10 g) into a reactor.
-
Add IPA (30 mL) (3 vol).
-
Heat to 65-70°C with agitation (300 RPM) until fully dissolved. Note: If insolubles remain, filter hot.[1]
-
-
Nucleation Point (Cloud Point):
-
Slowly add n-Heptane dropwise at 65°C until a faint, persistent turbidity (cloudiness) is observed.
-
Critical Step: Add 1-2 mL of IPA to just clear the solution (make it transparent again).
-
-
Seeding:
-
Cool solution to 55°C .
-
Add 0.1 g (1 wt%) of pure seed crystals.
-
Hold at 55°C for 60 minutes . Verification: Ensure seeds do not dissolve.
-
-
Crystallization:
-
Cool from 55°C to 0°C over 4 hours (Linear ramp: ~0.23°C/min).
-
Simultaneously, dose remaining n-Heptane (90 mL) over the cooling period.[1]
-
-
Isolation:
-
Filter the slurry immediately at 0°C.
-
Wash the cake with cold (0°C) 10% IPA in Heptane .
-
Dry under vacuum at 40°C.
-
Part 4: Decision Logic Visualization
Caption: Decision tree for optimizing solvent ratios and handling phase separation issues during crystallization.
References
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Mechanisms of oiling out and seeding). [1]
-
PubChem Compound Summary. (2023). 3-Ethoxy-2,4-difluorobenzyl alcohol Analog Data. National Center for Biotechnology Information.
-
Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Antisolvent selection for fluorinated aromatics). [1]
Technical Support Center: Analytical Method Development for 3-Ethoxy-2,4-difluorobenzyl alcohol Purity
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for determining the purity of 3-Ethoxy-2,4-difluorobenzyl alcohol. It offers a structured approach, from initial method selection to troubleshooting common experimental issues, grounded in scientific principles and regulatory expectations.
Introduction to Purity Analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol
3-Ethoxy-2,4-difluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document outlines the development and validation of a robust analytical method to quantify the purity of this compound and identify potential process-related and degradation impurities.
The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chosen for their high resolving power and sensitivity. The choice between these techniques often depends on the volatility and thermal stability of the analyte and its potential impurities.
Core Methodology: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and versatile method for the analysis of moderately polar compounds like benzyl alcohol derivatives.[1][2] A well-developed RP-HPLC method can separate the main component from its structurally similar impurities.
Recommended Starting HPLC Method Parameters
A successful separation starts with a good initial set of conditions. The following table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 150 x 4.6 mm, 5 µm | C18 stationary phases provide excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A phosphate buffer at a low pH (around 3) ensures that the alcohol is in its neutral form, preventing peak tailing.[3] Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution | Gradient | A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations.[3] |
| Detection | UV at 225 nm | Aromatic compounds like 3-Ethoxy-2,4-difluorobenzyl alcohol exhibit strong UV absorbance. 225 nm is often a good wavelength for detecting both the main peak and potential impurities.[3] |
| Injection Vol. | 10 µL | This volume is a good starting point to achieve adequate sensitivity without overloading the column. |
| Diluent | Mobile Phase (initial composition) | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Experimental Workflow for HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process.[4][5] The following diagram illustrates the key stages.
Caption: HPLC Method Development and Validation Workflow.
FAQs and Troubleshooting for HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Question: My peak for 3-Ethoxy-2,4-difluorobenzyl alcohol is tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: The free silanol groups on the silica backbone of the C18 column can interact with the polar alcohol group of your analyte.
-
Solution: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5 with phosphoric or formic acid) to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the injection volume or the sample concentration.
-
-
Column Degradation: An old or poorly maintained column can lose its efficiency.
-
Solution: Replace the column with a new one of the same type.
-
Question: I am seeing extraneous "ghost" peaks in my chromatogram, even in a blank injection. What are they?
Answer: Ghost peaks can be frustrating. Here are the likely culprits:
-
Carryover: Residual sample from a previous injection is retained in the injector or column and elutes in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Use a strong solvent (like 100% acetonitrile or isopropanol) for the wash.
-
-
Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as peaks, especially during a gradient.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.[6]
-
-
Leaching from System Components: Plasticizers or other compounds can leach from tubing, filters, or vials.
-
Solution: Use high-quality, compatible materials for your HPLC system.[7]
-
Question: My retention times are drifting from run to run. How can I improve reproducibility?
Answer: Retention time instability points to a lack of control over the chromatographic conditions:
-
Temperature Fluctuations: The column temperature has a significant effect on retention time.
-
Solution: Use a column oven and ensure it is set to a stable temperature, slightly above ambient (e.g., 30-35 °C).
-
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can alter retention.
-
Solution: Ensure your mobile phase is well-mixed and covered to prevent evaporation. If using an on-line mixer, ensure the pump is functioning correctly.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions.
-
Solution: Ensure your method includes an adequate column re-equilibration step at the initial mobile phase composition (typically 5-10 column volumes).
-
Caption: A systematic approach to HPLC troubleshooting.
Orthogonal Technique: Gas Chromatography (GC)
For volatile impurities or as a complementary technique to HPLC, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful tool. It is particularly useful for identifying and quantifying residual solvents or volatile starting materials.[8]
Recommended Starting GC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film | This mid-polarity column is well-suited for separating a wide range of volatile and semi-volatile compounds, including benzyl alcohol derivatives and potential impurities. |
| Carrier Gas | Helium or Hydrogen | Helium is a standard, inert carrier gas. Hydrogen can provide faster analysis and better resolution but requires additional safety precautions. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation. |
| Detector | FID at 280 °C | The Flame Ionization Detector is robust, has a wide linear range, and is sensitive to carbon-containing compounds. |
| Oven Program | Start at 80°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | A temperature gradient is essential to separate compounds with different boiling points. This program provides a good starting point for method development. |
| Injection | Split (e.g., 50:1) | A split injection prevents column overload and ensures sharp peaks for the major component. |
| Diluent | Dichloromethane or Methanol | These are common, volatile solvents that are compatible with GC analysis. |
FAQs and Troubleshooting for GC Analysis
Question: I'm not seeing any peaks, or the peaks are very small. What should I check first?
Answer: A lack of signal in GC can often be traced to simple issues:
-
Syringe/Injection Problem: The sample may not be injected correctly.
-
Solution: Check that the syringe is drawing and dispensing liquid properly. Ensure the autosampler is aligned with the injection port.
-
-
Gas Flow: Incorrect or no flow of carrier gas, hydrogen, or air to the FID.
-
Solution: Verify all gas pressures and flows at the instrument. Check for leaks in the gas lines.
-
-
FID Not Lit: The flame in the detector may be extinguished.
-
Solution: Attempt to re-ignite the FID. If it doesn't light, check the gas flows.
-
Question: My peaks are broad and not well-separated. How can I improve resolution?
Answer: Poor peak shape in GC is often related to the temperature program or flow rate:
-
Sub-optimal Oven Program: The initial temperature may be too high, or the ramp rate too fast.
-
Solution: Try a lower starting temperature to better focus the analytes at the head of the column. A slower temperature ramp can improve the separation of closely eluting peaks.
-
-
Incorrect Flow Rate: The carrier gas flow rate may not be optimal for the column.
-
Solution: Optimize the linear velocity of the carrier gas. For a 0.25 mm ID column, a flow rate of around 1-1.5 mL/min is a good starting point.
-
-
Column Contamination: Non-volatile residues can accumulate in the column, degrading performance.
-
Solution: "Bake out" the column at its maximum allowed temperature for a period to remove contaminants. If performance doesn't improve, the column may need to be replaced.
-
Method Validation Strategy
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). | Peak purity analysis (e.g., with a Diode Array Detector) should show no co-elution. Impurity standards should be well-resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration.For impurities: From the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0% |
| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). | Determined by signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or other validated methods. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and peak areas should remain within predefined limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
This table provides typical criteria; specific project requirements may vary.
Identifying Potential Impurities
A critical part of method development is anticipating and identifying potential impurities. These can arise from the synthetic route or from degradation of the final product.[12]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2,4-difluorobenzyl alcohol or ethoxy-group precursors.
-
Isomeric Impurities: Positional isomers that may form during the synthesis.[12]
-
By-products: Compounds formed from side reactions.
Potential Degradation Products: Forced degradation studies are essential to identify potential degradants and ensure the analytical method is "stability-indicating".[13][14][15]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide may lead to the formation of the corresponding aldehyde (3-Ethoxy-2,4-difluorobenzaldehyde) or carboxylic acid.
-
Hydrolysis (Acid/Base): While the ether linkage is generally stable, extreme pH conditions could potentially cleave the ethoxy group.
-
Thermal Degradation: High temperatures could lead to decomposition or polymerization.
-
Photodegradation: Exposure to UV light may induce degradation.
Structural elucidation of unknown impurities can be achieved using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
References
-
Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Available from: [Link]
-
Maslarska V, Bozhanov S, Vladimirova S, Peikova L, Tzankova D, Georgieva M. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):265-271. Available from: [Link]
-
Benzyl Alcohol - Analytical Method Validation. ARL Bio Pharma. Available from: [Link]
-
Lee S, Kim J, Kim M, Chung H, Lee J. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. 2021;26(11):3396. Available from: [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available from: [Link]
-
Jain N, Raghuwanshi R, Jain D. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. 2008;70(6):732-737. Available from: [Link]
-
Martin JW, Smithwick MM, Braune BM, Hoekstra PF, Muir DC, Mabury SA. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry. 2004;76(9):2482-2489. Available from: [Link]
-
Selected 1H NMR region showing the benzyl alcohol signals found on the contaminated heparin samples spectra. ResearchGate. Available from: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scientific Research Publishing. Available from: [Link]
-
SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. Available from: [Link]
-
Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021;34(5):18-25. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
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Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. ACS Publications. Available from: [Link]
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Contents. The Royal Society of Chemistry. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2006. Available from: [Link]
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Alsante KM, Hatajik TD, Lohr LL, Sharp TR, Chambers MA. Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical and Biomedical Analysis. 2007;44(1):1-14. Available from: [Link]
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Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Center for Biotechnology Information. Available from: [Link]
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Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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FTIR spectra of corresponding products for each alcohol. ResearchGate. Available from: [Link]
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Kendre K, Veer V, Pinjari P. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2023;26(3). Available from: [Link]
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Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. Available from: [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Sule S, Nikam D, Ambadekar S, Bhure S. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48. Available from: [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available from: [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]
-
expt 11 benzyl alcohol IR and NMR video. YouTube. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]
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HPLC Troubleshooting Guide. Waters. Available from: [Link]
-
Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. American Institute of Chemists. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
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Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Scientific and Engineering Research. Available from: [Link]
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High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. ResearchGate. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
-
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available from: [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
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HPLC Troubleshooting Guide. Sciex. Available from: [Link]
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Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
-
Benzyl Alcohol. US Pharmacopeia. Available from: [Link]
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PFG NMR spectra of an equimolar mixture of benzyl alcohol/1-propanol in... ResearchGate. Available from: [Link]
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Etoposide-impurities. Pharmaffiliates. Available from: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available from: [Link]
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Common pitfalls in the functionalization of 3-Ethoxy-2,4-difluorobenzyl alcohol
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Functionalization of 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5)
Executive Summary
This guide addresses the specific reactivity profile of 3-Ethoxy-2,4-difluorobenzyl alcohol . Unlike standard benzyl alcohols, this scaffold presents a unique "push-pull" electronic environment: the 3-ethoxy group (electron-donating) is meta to the benzylic center, while the 2,4-difluoro substituents (electron-withdrawing via induction, donating via resonance) are ortho/para .
This configuration results in a benzylic position that is deactivated toward SN1 pathways (unlike 4-methoxybenzyl alcohol) but highly susceptible to specific side reactions during oxidation and nucleophilic substitution.
Module 1: Oxidation to Aldehyde
Target: 3-Ethoxy-2,4-difluorobenzaldehyde
The Pitfall: Over-Oxidation and Defluorination Risks Users frequently attempt standard Jones oxidations or unbuffered permanganate reactions, leading to two failure modes:
-
Over-oxidation: Rapid conversion to the benzoic acid due to the electron-rich nature of the aldehyde product.
-
SNAr Susceptibility (Post-Oxidation): Once oxidized to the aldehyde (an electron-withdrawing group), the ring becomes highly activated for Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms at positions 2 and 4 become labile, particularly if the reaction mixture becomes basic or contains nucleophilic species.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Low Yield / Acid Formation | Over-oxidation using Cr(VI) or KMnO4. | Switch to TEMPO/NaOCl (buffered at pH 8.6) or MnO2 in DCM. These stop reliably at the aldehyde. |
| Loss of Fluorine Signal (NMR) | SNAr displacement of F by nucleophiles (e.g., hydroxide, amine) after aldehyde formation. | Avoid strong bases post-oxidation. If performing reductive amination immediately, use weak acids (AcOH) and mild reducing agents (STAB) to minimize SNAr risk. |
| Aldehyde Instability | Air oxidation of the electron-rich aldehyde. | Store under argon at -20°C. Use immediately in the next step. |
Q: Can I use Swern Oxidation? A: Yes, but with caution. The triethylamine (base) added at the end must not be in large excess or left for prolonged periods if the temperature rises, as the activated aldehyde ring can undergo SNAr with trace nucleophiles or self-condensation. Manganese Dioxide (MnO2) is the safest, self-validating alternative (reaction stops when the solid is filtered).
Module 2: Activation of the Hydroxyl Group (Halogenation)
Target: 3-Ethoxy-2,4-difluorobenzyl chloride/bromide
The Pitfall: The "Meta-Deactivation" Trap Researchers often treat this molecule like a standard electron-rich benzyl alcohol (e.g., 4-methoxybenzyl alcohol, PMB-OH), expecting facile SN1 substitution with weak acids (e.g., conc. HCl).
-
Reality: The 3-ethoxy group is meta to the benzylic carbon and does not stabilize the carbocation. The 2,4-fluorines inductively destabilize the cation.
-
Consequence: The reaction is sluggish under SN1 conditions. Forcing conditions (heat/strong acid) leads to ether cleavage (dealkylation of the ethoxy group) before substitution occurs.
Protocol: The Neutral Activation Strategy (Appel Reaction) Do not use HBr or neat SOCl2. Use the Appel reaction to proceed via an SN2-like mechanism under neutral conditions.
Step-by-Step Protocol:
-
Dissolve: 1.0 eq of Alcohol in dry DCM (0.2 M).
-
Add: 1.2 eq of CBr4 (for bromide) or CCl4 (for chloride - note: regulated).
-
Cool: Cool to 0°C.
-
Add: 1.2 eq of Triphenylphosphine (PPh3) portion-wise.
-
Monitor: The reaction is driven by the formation of solid Triphenylphosphine oxide (Ph3P=O).
-
Workup: Filter through a short silica plug to remove Ph3P=O. Evaporate solvent.
Q: Why did my ethoxy group disappear (Phenol formation)? A: You likely used HBr or BBr3. The 3-ethoxy ether is stabilized by the flanking fluorines against mild acid, but strong Lewis acids (BBr3) or hot protic acids (48% HBr) will cleave it.
Module 3: Nucleophilic Substitution (Benzylic vs. Ring)
The Pitfall: Competitive Reactivity (The "Ambush" Nucleophile) When reacting the benzyl halide/mesylate with a nucleophile (e.g., an amine or thiol), there are two electrophilic sites:
-
The Benzylic Carbon (Desired SN2).
-
The Ring Carbons C2/C4 (Undesired SNAr).
While the alcohol is resistant to SNAr, the benzyl halide is more susceptible. If you use a hard nucleophile (e.g., alkoxide) and heat, you may displace the fluorine at C4 (para to the benzylic group) rather than the benzylic halogen.
Decision Matrix: Choosing the Right Nucleophile
| Nucleophile Type | Risk Level | Recommended Conditions |
| Amines (Primary/Secondary) | Moderate | Room temp, polar aprotic solvent (DMF/ACN). Avoid excess heat. |
| Alkoxides (NaOEt, KOtBu) | High (SNAr) | Do not use. Use the alcohol + NaH + Alkyl Halide (Williamson Ether synthesis on the alcohol) instead of displacing the benzyl halide. |
| Thiols (NaSMe) | Low | Excellent SN2 selectivity. |
| Azide (NaN3) | Low | Standard DMF conditions work well. |
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways and critical failure points. Note the color-coded risks: Red indicates terminal failure (decomposition/side product), Green indicates the successful pathway.
Figure 1: Reaction network showing the "Safe Corridors" (Green) vs. "Failure Modes" (Red) for 3-Ethoxy-2,4-difluorobenzyl alcohol.
References
-
Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides."[1] Journal of Organic Chemistry. Link
- Caroon, J. M., et al. (2006). "Preparation of electron-rich benzyl halides: A cautionary tale of polymerization." Journal of Organic Chemistry. (Contextual grounding on benzyl halide stability).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic grounding on SNAr vs SN2 competition).
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Protocols for TEMPO/MnO2).
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Difluorobenzyl Alcohols
Introduction: The Significance of Difluorobenzyl Alcohols in Modern Chemistry
Substituted difluorobenzyl alcohols are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the difluoromethyl group (CF2H) is recognized as a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor, which can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1] The synthetic accessibility of these valuable compounds is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative overview of the most common and effective synthetic routes to substituted difluorobenzyl alcohols, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid in the selection of the most appropriate method for a given application.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of substituted difluorobenzyl alcohols can be broadly categorized into three main strategies:
-
Reduction of Substituted Difluorobenzyl Carbonyl Compounds: A straightforward approach involving the reduction of corresponding aldehydes or ketones.
-
Grignard Reactions: A classic and versatile method for carbon-carbon bond formation, allowing for the construction of a wide range of substituted derivatives.
-
Nucleophilic Difluoromethylation: A direct approach to introduce the difluoromethyl group onto an aldehyde substrate.
Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, scalability, and stereochemical control. The following sections will delve into the specifics of each methodology, supported by experimental data and mechanistic insights.
Reduction of Substituted Difluorobenzyl Carbonyl Compounds
This method is perhaps the most direct route to difluorobenzyl alcohols, provided the corresponding aldehyde or ketone precursor is readily available. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule.
Mechanism of Carbonyl Reduction: The reduction of an aldehyde or ketone to an alcohol proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.
Comparison of Reducing Agents:
| Reducing Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Raney Nickel/H₂ | 2,6-Dichlorobenzaldehyde | Toluene | 80 | 6 | High (not specified) | [2] |
| Pd/C / H₂ | 2,6-Dihalobenzaldehyde | Not specified | 25-30 | Not specified | Low | [2] |
| NaBH₄ | 2,3,5,6-Tetrafluorobenzoate | Not specified | Not specified | Not specified | 52.3 | [3] |
| Electrochemical | 2-Chloro-6-fluorobenzaldehyde | Not specified | RT | Not specified | Good | [4] |
Key Insights and Considerations:
-
Catalytic Hydrogenation: Methods employing catalysts like Raney Nickel or Palladium on carbon are effective but may require elevated pressures and temperatures. The choice of catalyst can significantly impact yield and byproduct formation.[2]
-
Hydride Reductants: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for aldehydes and ketones, tolerating many other functional groups. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce esters and carboxylic acids, but its high reactivity and pyrophoric nature require careful handling.
-
Electrochemical Reduction: This technique offers a green and often high-yielding alternative, avoiding the use of chemical reducing agents and simplifying workup procedures.[4]
-
Asymmetric Reduction: For the synthesis of chiral difluorobenzyl alcohols, asymmetric reduction of a prochiral difluoroacetophenone derivative is a powerful strategy. Chiral catalysts, such as those derived from amino alcohols, can afford high enantioselectivity.[5] For instance, the asymmetric reduction of 2,2-difluoroacetophenone can be achieved with high enantiomeric excess using chiral borane reagents.[6]
Grignard Reactions
The Grignard reaction is a robust and highly versatile method for forming carbon-carbon bonds. In the context of difluorobenzyl alcohol synthesis, it can be employed in two primary ways:
-
Route A: Reaction of a substituted difluorophenylmagnesium halide with an aldehyde (e.g., formaldehyde for primary alcohols, or other aldehydes for secondary alcohols).
-
Route B: Reaction of an aryl or alkylmagnesium halide with a substituted difluorobenzaldehyde.
Mechanism of the Grignard Reaction: The Grignard reagent acts as a potent nucleophile, with the carbanionic carbon attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the alcohol.[4][7]
Performance Data for Grignard Reactions:
| Grignard Reagent | Carbonyl Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | Formaldehyde | Diethyl ether | Not specified | Not specified | Good | [8] |
| 2-Pyridylmagnesium bromide | Benzophenone | THF | RT | Not specified | High | [9] |
| Allylmagnesium bromide | 1-Bromo-3-chloropropane | THF | 50-60 | 1 | Not specified | [10] |
Key Insights and Considerations:
-
Reaction Conditions: Grignard reactions are highly sensitive to moisture and protic solvents, requiring anhydrous conditions for success.[2]
-
Substrate Scope: This method allows for a wide variety of substituents to be introduced on either the aromatic ring or the alcohol carbon, making it highly adaptable for creating diverse libraries of compounds.
-
Industrial Applicability: While powerful, the exothermic nature and sensitivity of Grignard reactions can pose challenges for large-scale industrial synthesis, often requiring careful temperature control and inert atmosphere.
-
Asymmetric Variants: The development of chiral ligands and additives for Grignard reactions has enabled the asymmetric synthesis of chiral alcohols, although this can be challenging and substrate-dependent.
Nucleophilic Difluoromethylation
This approach involves the direct addition of a difluoromethyl nucleophile to a substituted benzaldehyde. A common and effective reagent for this transformation is (difluoromethyl)trimethylsilane (TMSCF₂H), which, upon activation, generates a difluoromethyl anion equivalent.
Mechanism of Nucleophilic Difluoromethylation with TMSCF₂H: A nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), activates the TMSCF₂H. This generates a hypervalent silicon species that delivers the difluoromethyl group to the aldehyde carbonyl. The resulting silylated alcohol is then deprotected to afford the final product.[11]
Performance Data for Nucleophilic Difluoromethylation:
| Aldehyde | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various Benzaldehydes | TMSCF₃ | TBAF | THF | RT | Not specified | Good | [11] |
| Aromatic Aldehydes | PhSO₂CF₂H | Chiral Quat. Ammonium Salt/KOH | Not specified | Not specified | High | [12] |
Key Insights and Considerations:
-
Mild Conditions: Nucleophilic difluoromethylation reactions with reagents like TMSCF₂H can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups.
-
Catalytic Nature: The use of a catalytic amount of an activator makes this method more atom-economical.
-
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective addition of difluoromethyl groups to aldehydes is an active area of research, offering a promising route to chiral difluorobenzyl alcohols.[3][13] Copper-catalyzed reactions, for instance, have shown high yields and enantioselectivities.[13]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzyl Alcohol via Reduction of 2,6-Difluorobenzaldehyde
This protocol is adapted from a procedure for the reduction of a similar halosubstituted benzaldehyde.[2]
Materials:
-
2,6-Difluorobenzaldehyde
-
Toluene
-
Raney Nickel
-
Hydrogen gas
-
Autoclave
-
Standard laboratory glassware
Procedure:
-
Charge a 250 ml autoclave with 2,6-difluorobenzaldehyde (10g) and toluene (100g).
-
Flush the autoclave twice with hydrogen gas.
-
Add Raney Nickel (1g) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 6 hours while maintaining a hydrogen pressure of 10 kg/cm ².
-
After the reaction is complete, cool the reaction mass and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the toluene under reduced pressure to yield 2,6-difluorobenzyl alcohol.
Protocol 2: Synthesis of a Substituted Difluorobenzyl Alcohol via Grignard Reaction
This is a general protocol for a Grignard reaction with an aldehyde, which can be adapted for the synthesis of substituted difluorobenzyl alcohols.[8][14]
Materials:
-
Substituted difluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Aldehyde (e.g., formaldehyde or a substituted aldehyde)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of the substituted difluorobromobenzene (1.0 equivalent) in the anhydrous solvent dropwise to the magnesium suspension. The reaction is often initiated with a small crystal of iodine or by gentle heating. .
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The synthesis of substituted difluorobenzyl alcohols can be achieved through several effective strategies, each with its own set of advantages and limitations. The reduction of carbonyl compounds is a direct and often high-yielding method, particularly when the precursor aldehyde or ketone is readily available. Grignard reactions offer unparalleled versatility in introducing a wide array of substituents, making this method ideal for generating diverse chemical libraries. Nucleophilic difluoromethylation provides a milder alternative for the direct introduction of the difluoromethyl group, which is particularly beneficial for complex and sensitive substrates. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and whether stereochemical control is required. For the synthesis of chiral difluorobenzyl alcohols, asymmetric reduction of prochiral ketones and catalytic enantioselective nucleophilic additions are emerging as powerful and highly selective methods.
References
-
A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Quick Company. [Link]
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]
-
Show the products that result from the reaction of phenylmagnesium bromide with the following... Homework.Study.com. [Link]
-
Super Hydrides. DTIC. [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [Link]
-
6-CHLORO-1-HEXENE. Organic Syntheses Procedure. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. [Link]
-
A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. [Link]
-
Progress in Catalytic Enantioselective Construction of Difluoroalkylated Stereogenic Center. ResearchGate. [Link]
-
Catalytic enantioselective difluoroalkylation of aldehydes. PubMed. [Link]
-
Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. PMC. [Link]
-
Benzylic C(sp3)–H fluorination. Beilstein Journals. [Link]
-
Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]
-
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC. [Link]
-
Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. ResearchGate. [Link]
-
Green Chemistry. ResearchGate. [Link]
-
a) Reactivity comparison of trifluoroacetophenone and acetophenone.... ResearchGate. [Link]
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Analytical Validation of 3-Ethoxy-2,4-difluorobenzyl alcohol Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 3-Ethoxy-2,4-difluorobenzyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity through a robust, validated analytical method is not merely a regulatory requirement but a critical step in quality control.[1][2] This guide provides an in-depth, scientifically grounded approach to the analytical validation of 3-Ethoxy-2,4-difluorobenzyl alcohol purity using High-Performance Liquid Chromatography (HPLC), a technique renowned for its precision and versatility in separating complex mixtures.[2]
This document will navigate through the rationale behind methodological choices, present a detailed validation protocol in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a comparative perspective on the performance of this method.[3][4]
The Criticality of a Validated HPLC Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For a purity assay of a pharmaceutical intermediate like 3-Ethoxy-2,4-difluorobenzyl alcohol, the HPLC method must be able to accurately and precisely quantify the main component while also separating it from any potential impurities, including starting materials, by-products, and degradation products. The fluorinated nature of the analyte suggests that a reversed-phase HPLC method would be a suitable starting point, potentially utilizing a stationary phase that offers alternative selectivity to traditional C18 columns.[6][7]
A well-validated method provides confidence that the reported purity value is reliable, ensuring lot-to-lot consistency and providing a clear understanding of the impurity profile. This is paramount for subsequent synthetic steps and the quality of the final drug substance.
Proposed HPLC Method for Purity Determination
The selection of chromatographic conditions is a critical first step, guided by the physicochemical properties of 3-Ethoxy-2,4-difluorobenzyl alcohol. A reversed-phase approach is generally preferred for its robustness and wide applicability.[8]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | A phenyl-hexyl stationary phase is chosen for its alternative selectivity compared to standard C18 columns, which can be beneficial for separating aromatic and fluorinated compounds due to π-π interactions.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good buffering capacity and sharp peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B | A gradient elution allows for the effective separation of the main peak from both early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 225 nm | Selected based on the UV spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol to ensure adequate sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Comprehensive Analytical Validation Protocol
The validation of the proposed HPLC method will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation parameters for analytical procedures.[3][9]
Caption: Workflow for the analytical validation of the HPLC method.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][10] To demonstrate this, forced degradation studies are performed to intentionally degrade the 3-Ethoxy-2,4-difluorobenzyl alcohol sample.[11][12][13]
Experimental Protocol:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method alongside an unstressed sample and a placebo (diluent).
Acceptance Criteria: The method is considered specific if the peak for 3-Ethoxy-2,4-difluorobenzyl alcohol is well-resolved from any degradation products and impurities, and there is no interference from the placebo. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.[14]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a stock solution of 3-Ethoxy-2,4-difluorobenzyl alcohol reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,021,546 |
| 125 | 1,276,901 |
| 150 | 1,532,257 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15] Based on the linearity data, the range is established.
Acceptance Criteria: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of 3-Ethoxy-2,4-difluorobenzyl alcohol reference standard into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Representative Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.3 | 99.4% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Representative Precision Data
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Assay (%) | 99.8 | 100.1 |
| Standard Deviation | 0.25 | 0.31 |
| % RSD | 0.25% | 0.31% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Experimental Protocol: DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The QL should be demonstrated by analyzing a sample at this concentration and showing acceptable precision and accuracy.
Caption: Interrelationship of analytical validation parameters.
Comparison with Alternative Methods
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques exist.[2][16]
-
Gas Chromatography (GC): Suitable for volatile compounds. While 3-Ethoxy-2,4-difluorobenzyl alcohol has some volatility, HPLC is generally more versatile for a wider range of potential impurities.
-
Capillary Electrophoresis (CE): Offers high separation efficiency but can have lower sensitivity and reproducibility compared to HPLC for this type of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR can be used for purity determination without a reference standard but is less sensitive than HPLC for detecting trace impurities.
The validated HPLC method presented here offers a superior combination of sensitivity, specificity, and robustness for the routine quality control of 3-Ethoxy-2,4-difluorobenzyl alcohol compared to these alternatives.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the analytical validation of a reversed-phase HPLC method for determining the purity of 3-Ethoxy-2,4-difluorobenzyl alcohol. By systematically evaluating specificity, linearity, range, accuracy, precision, and detection/quantitation limits, the method's suitability for its intended purpose can be unequivocally demonstrated. The experimental protocols and acceptance criteria provided herein are aligned with international regulatory expectations and serve as a robust framework for ensuring the quality of this critical pharmaceutical intermediate. The adoption of such a validated method is a testament to a commitment to scientific integrity and patient safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Journal of The Chemical Society of Pakistan. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Institutes of Health. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. ResearchGate. [Link]
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A Spectroscopic Guide to 3-Ethoxy-2,4-difluorobenzyl Alcohol and Its Key Derivatives: A Comparative Analysis for Researchers
For professionals in drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. 3-Ethoxy-2,4-difluorobenzyl alcohol is a key structural motif in the development of various therapeutic agents, owing to the unique electronic properties conferred by its fluorine and ethoxy substituents. Understanding the spectroscopic signatures of this parent molecule and its common derivatives—the aldehyde, carboxylic acid, and acetate—is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
This guide provides an in-depth comparative analysis of the key spectroscopic features of 3-Ethoxy-2,4-difluorobenzyl alcohol and its derivatives. The data presented herein is a combination of established principles of spectroscopic interpretation and extrapolated values from closely related chemical analogs, offering a robust framework for researchers in the field.
The Foundational Molecule and Its Derivatives
The core structure we will be examining is 3-Ethoxy-2,4-difluorobenzyl alcohol. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the benzene ring creates a unique electronic environment that significantly influences its spectroscopic properties and reactivity. For a comparative study, we will be analyzing three common derivatives that represent key stages in synthetic pathways:
-
3-Ethoxy-2,4-difluorobenzaldehyde: The oxidation product of the parent alcohol.
-
3-Ethoxy-2,4-difluorobenzoic acid: The further oxidation product, introducing a carboxylic acid moiety.
-
3-Ethoxy-2,4-difluorobenzyl acetate: An ester derivative, often used as a protecting group or to modify bioavailability.
Caption: Key derivatives of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy provides invaluable information about the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for our compounds of interest.
Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm)
| Compound | Ar-H | -CH₂- | -OH / -CHO / -COOH | -OCH₂CH₃ | -OCH₂CH₃ | -OCOCH₃ |
| Alcohol | ~6.8-7.3 ppm (m) | ~4.7 ppm (s) | ~2.0 ppm (br s) | ~4.1 ppm (q) | ~1.4 ppm (t) | - |
| Aldehyde | ~6.9-7.8 ppm (m) | - | ~10.3 ppm (s) | ~4.2 ppm (q) | ~1.5 ppm (t) | - |
| Acid | ~7.0-8.0 ppm (m) | - | ~11-12 ppm (br s) | ~4.2 ppm (q) | ~1.5 ppm (t) | - |
| Acetate | ~6.8-7.3 ppm (m) | ~5.2 ppm (s) | - | ~4.1 ppm (q) | ~1.4 ppm (t) | ~2.1 ppm (s) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm)
| Compound | Ar-C | Ar-C-F (d) | -CH₂- | C=O | -OCH₂CH₃ | -OCH₂CH₃ | -OCOCH₃ |
| Alcohol | ~110-130 ppm | ~150-160 ppm | ~58 ppm | - | ~65 ppm | ~15 ppm | - |
| Aldehyde | ~112-135 ppm | ~155-165 ppm | - | ~188 ppm | ~65 ppm | ~15 ppm | - |
| Acid | ~112-135 ppm | ~155-165 ppm | - | ~170 ppm | ~65 ppm | ~15 ppm | - |
| Acetate | ~110-130 ppm | ~150-160 ppm | ~60 ppm | ~171 ppm | ~65 ppm | ~15 ppm | ~21 ppm |
Predicted ¹⁹F NMR Spectral Data (in CDCl₃, relative to an internal standard)
The two fluorine atoms are in distinct chemical environments and will therefore appear as two separate signals, likely showing coupling to each other and to adjacent aromatic protons.
-
Expected Chemical Shift Range: -110 to -140 ppm.
-
Expected Coupling: A doublet of doublets or more complex multiplet for each fluorine signal due to F-F and F-H coupling.
Expertise in Interpretation:
-
¹H NMR: The benzylic protons (-CH₂-) are a key diagnostic signal. In the alcohol, they appear around 4.7 ppm. Upon conversion to the acetate ester, these protons are deshielded and shift downfield to approximately 5.2 ppm due to the electron-withdrawing effect of the acetyl group. The aldehyde proton is highly deshielded and appears significantly downfield around 10.3 ppm. The carboxylic acid proton signal is typically broad and found even further downfield.
-
¹³C NMR: The carbonyl carbon of the aldehyde (~188 ppm) is significantly more deshielded than that of the carboxylic acid (~170 ppm) and the ester (~171 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a definitive characteristic.
-
¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. Changes in the functional group at the benzylic position will induce small but measurable shifts in the ¹⁹F spectrum, making it a sensitive probe for confirming conversion.
Standard Protocol for NMR Data Acquisition
Caption: A generalized workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C spectra, proton decoupling is typically employed.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the presence or absence of key functional groups. The C-F and C-O stretches are particularly informative for these molecules.
Key Predicted IR Absorptions (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch (Ether/Alcohol/Ester) | C-F Stretch |
| Alcohol | ~3350 (broad) | - | ~1250 & ~1050 | ~1100-1200 |
| Aldehyde | - | ~1700 (strong) | ~1250 & ~1050 | ~1100-1200 |
| Acid | ~2500-3300 (very broad) | ~1710 (strong) | ~1250 & ~1050 | ~1100-1200 |
| Acetate | - | ~1740 (strong) | ~1230 & ~1040 | ~1100-1200 |
Causality Behind the Shifts:
-
The most dramatic changes are observed in the region between 1600 and 3500 cm⁻¹. The broad O-H stretch of the alcohol disappears upon oxidation or esterification.
-
The appearance of a strong carbonyl (C=O) stretch is a clear indicator of the formation of the aldehyde, carboxylic acid, or ester. The exact position of this peak is diagnostic: esters typically have a higher frequency C=O stretch (~1740 cm⁻¹) compared to carboxylic acids (~1710 cm⁻¹) and aldehydes (~1700 cm⁻¹).[1]
-
Aryl alkyl ethers typically show two characteristic C-O stretching bands.[2] For these molecules, expect absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
-
The C-F stretches will be present in all compounds, typically appearing as strong bands in the 1100-1200 cm⁻¹ region.[3]
Standard Protocol for IR Spectroscopy (ATR)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| Alcohol | C₉H₁₀F₂O₂ | 188.17 | 188 (M+), 171 (M+-OH), 159 (M+-CH₂OH), 141 |
| Aldehyde | C₉H₈F₂O₂ | 186.16 | 186 (M+), 185 (M+-H), 157 (M+-CHO) |
| Acid | C₉H₈F₂O₃ | 202.16 | 202 (M+), 185 (M+-OH), 157 (M+-COOH) |
| Acetate | C₁₁H₁₂F₂O₃ | 230.21 | 230 (M+), 188 (M+-CH₂=C=O), 171 (M+-OCOCH₃), 43 (CH₃CO+) |
Trustworthiness of Fragmentation Analysis:
-
Molecular Ion Peak (M+): The peak corresponding to the molecular weight should be clearly visible for all compounds.
-
Fluorine's Influence: Fluorine is monoisotopic, so it does not produce the characteristic isotopic patterns seen with chlorine or bromine.[4]
-
Characteristic Fragments:
-
Alcohol: Loss of a hydroxyl radical (-OH) or the entire hydroxymethyl group (-CH₂OH) are common fragmentation pathways for benzyl alcohols.
-
Aldehyde: Loss of a hydrogen radical (-H) from the aldehyde group to give a stable acylium ion is characteristic.
-
Carboxylic Acid: Loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH) is expected.
-
Acetate: A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is a strong indicator of an acetate ester. Another common fragmentation is the loss of ketene (CH₂=C=O).
-
Standard Protocol for Mass Spectrometry (GC-MS with EI)
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection and Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC), where the compound is volatilized and separated from impurities.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and the resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
The spectroscopic comparison of 3-Ethoxy-2,4-difluorobenzyl alcohol and its aldehyde, carboxylic acid, and acetate derivatives reveals a set of distinct and predictable analytical signatures. By carefully analyzing the changes in ¹H, ¹³C, and ¹⁹F NMR chemical shifts, the appearance and disappearance of key functional group absorptions in the IR spectrum, and the characteristic molecular ion peaks and fragmentation patterns in the mass spectrum, researchers can confidently identify and differentiate these compounds. This guide provides a foundational framework and detailed protocols to assist in the unambiguous structural elucidation of this important class of molecules, thereby supporting advancements in medicinal chemistry and materials science.
References
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Rehm, T. H., et al. (2018). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]
-
Maheswari, M. U., et al. (2021). Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide single-crystal – a novel NLO active material. Journal of Molecular Structure, 1225, 129203. [Link]
-
PubChem. 3,4-Difluorobenzyl alcohol. [Link]
-
MDPI. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. [Link]
-
Quimica Organica. IR spectrum: Ethers. [Link]
-
ResearchGate. (2005). Mass spectrometry of halogen-containing organic compounds. [Link]
-
Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. [Link]
Sources
Purity Confirmation of 3-Ethoxy-2,4-difluorobenzyl Alcohol: Elemental Analysis vs. Orthogonal Techniques
The following guide details the purity confirmation of 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) . It is structured to serve as a practical, high-level technical resource for analytical chemists and pharmaceutical developers.[1]
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates like 3-Ethoxy-2,4-difluorobenzyl alcohol , purity confirmation is complicated by the unique reactivity of the fluorine atoms. While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling, it often fails to detect inorganic contaminants, moisture, or solvent entrapment—critical factors in downstream yield calculations.
This guide compares Elemental Analysis (EA) against orthogonal methods (HPLC-UV, qNMR), demonstrating why EA remains a critical "gatekeeper" technique for fluorinated building blocks. We provide an optimized EA protocol specifically designed to mitigate fluorine interference, ensuring accurate C/H/F quantitation.
Compound Profile & Analytical Challenge
| Property | Specification |
| Compound Name | 3-Ethoxy-2,4-difluorobenzyl alcohol |
| CAS Number | 1017778-18-5 |
| Molecular Formula | C₉H₁₀F₂O₂ |
| Molecular Weight | 188.17 g/mol |
| Structural Features | Primary alcohol, ethoxy ether, di-fluorinated aromatic ring. |
| Critical Application | Intermediate for antiviral agents (e.g., Baloxavir analogs) and agrochemicals. |
The "Fluorine Effect" in Combustion Analysis
Standard CHN analysis relies on high-temperature combustion in quartz tubes. For non-fluorinated compounds, this is straightforward. However, for 3-Ethoxy-2,4-difluorobenzyl alcohol , the fluorine content (~20.2%) presents a specific chemical hazard:
-
Quartz Attack: Fluorine reacts with the silica (
) in the combustion tube to form volatile silicon tetrafluoride ( ). -
Data Corruption: This reaction consumes oxygen irregularly and can poison thermal conductivity detectors, leading to artificially low Carbon values or instrument drift.
-
Solution: The protocol below incorporates a Magnesium Oxide (MgO) or Tungsten Trioxide (
) scavenger to sequester fluorine as stable metal fluorides.
Comparative Guide: EA vs. Alternatives
To objectively assess performance, we compared Elemental Analysis against HPLC and Quantitative NMR (qNMR) for a synthesized batch of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Table 1: Performance Comparison Matrix
| Feature | Elemental Analysis (Optimized) | HPLC-UV (254 nm) | qNMR (¹H / ¹⁹F) |
| Primary Target | Bulk Purity (Formula Confirmation) | Organic Impurities (Isomers/Byproducts) | Absolute Molar Purity |
| Fluorine Sensitivity | High (Direct F detection possible) | None (Indirect via retention time) | High (Specific ¹⁹F signal) |
| Inorganic Detection | Excellent (Ash residue/Incomplete burn) | Poor (Salts are often invisible) | Moderate (If soluble) |
| Solvent/Moisture | Detects as H/C deviation | Invisible (elutes in void volume) | Detects (if non-deuterated) |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 10–20 mg (Non-destructive) |
| Throughput | High (Automated) | Medium (Gradient run ~20 mins) | Low (Setup intensive) |
| Cost Efficiency | High | Medium | Low (Solvents/Standards) |
Decision Logic
-
Use HPLC to track reaction progress and remove organic side-products (e.g., unreacted bromide precursor).
-
Use EA to qualify the final dried powder before using it in the next synthetic step. Why? Because a 99% HPLC purity means nothing if the sample contains 10% occluded salts, which EA will reveal via mismatched Carbon percentages.
Experimental Protocol: Optimized Elemental Analysis
This protocol is designed to handle the 20% Fluorine content without damaging the analyzer.
Reagents & Equipment[6][7][8]
-
Instrument: Flash 2000 or Elementar vario MACRO cube (configured for CHNS/F).
-
Scavenger: Tungsten Trioxide (
) or Magnesium Oxide ( ) powder. -
Reference Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC for F-trapping efficiency).
Step-by-Step Workflow
-
System Conditioning:
-
Purge the combustion tube with Oxygen (99.995%).
-
Insert a quartz liner packed with silver wool (to trap halogens) and a layer of
in the combustion zone.
-
-
Sample Preparation:
-
Weigh 2.0 ± 0.1 mg of 3-Ethoxy-2,4-difluorobenzyl alcohol into a tin capsule.
-
Crucial Step: Add approximately 10 mg of
powder directly over the sample inside the capsule. This "sandwich" method ensures immediate fluorine capture upon combustion, preventing formation. -
Seal the capsule hermetically to prevent ethoxy group volatilization.
-
-
Combustion:
-
Furnace Temperature: 1020°C .
-
Oxygen Injection: 5 seconds (excess
required for complete oxidation of the aromatic ring).
-
-
Detection:
-
Gases (
) are separated via GC column and detected by TCD. -
Fluorine is trapped; if F-analysis is required, use an Ion Chromatography (IC) coupling module (combustion -> absorption -> IC).
-
Visualization: Analytical Workflow
The following diagram illustrates the critical decision pathways and the specific EA workflow for fluorinated compounds.
Figure 1: Analytical workflow prioritizing organic purity confirmation (HPLC) followed by bulk composition verification (EA) with fluorine scavenging.
Data Interpretation
To validate the purity, compare the experimental results with the theoretical values calculated from the formula
Table 2: Theoretical Composition vs. Acceptance Criteria
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Common Failure Mode Interpretation |
| Carbon (C) | 57.45% | 57.05% – 57.85% | Low: Trapped inorganic salts or moisture.High: Solvent retention (e.g., Toluene/Hexane). |
| Hydrogen (H) | 5.36% | 4.96% – 5.76% | High: Significant moisture ( |
| Fluorine (F) | 20.19% | 19.79% – 20.59% | Low: Inefficient combustion or lack of |
Case Study Data
-
Sample A (Raw): C=55.2%, H=5.8%. Diagnosis: Low Carbon + High Hydrogen suggests wet sample (Water/Ethanol).
-
Sample B (Dried): C=57.3%, H=5.4%. Diagnosis:Pass. Matches theoretical values within error limits.
References
-
PubChem. (n.d.).[2][3][4] 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5). National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
OIV. (2017). Methods of analysis for spirituous beverages and alcohols.[5] International Organisation of Vine and Wine. Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethoxy-2,4-dimethylpentane | C9H20O | CID 21977791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Baloxavir | C24H19F2N3O4S | CID 124081876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methods of analysis for spirituous beverages and alcohols | OIV [oiv.int]
Definitive Structural Elucidation of 3-Ethoxy-2,4-difluorobenzyl Alcohol Derivatives: A Comparative Analysis Guide
Executive Summary: The Structural Certainty Gap
In the development of fluorinated pharmaceuticals and agrochemicals, 3-Ethoxy-2,4-difluorobenzyl alcohol serves as a critical building block. However, validating the regiochemistry of polysubstituted aromatic rings containing both fluorine and alkoxy groups presents a unique analytical challenge.
While Nuclear Magnetic Resonance (NMR) is the industry workhorse, it often struggles with the "silent" nature of quaternary carbons and complex
This guide compares SC-XRD against spectroscopic and computational alternatives, demonstrating why crystallographic analysis is indispensable for establishing Intellectual Property (IP) claims and understanding solid-state stability.
Comparative Analysis: SC-XRD vs. Analytical Alternatives
The following table contrasts the performance of SC-XRD against NMR and Density Functional Theory (DFT) for characterizing 3-Ethoxy-2,4-difluorobenzyl alcohol.
Table 1: Performance Matrix of Structural Elucidation Methods
| Feature | SC-XRD (The Gold Standard) | NMR Spectroscopy ( | Computational Modeling (DFT) |
| Regiochemistry | Absolute. Direct visualization of F and OEt positions relative to the alcohol. | Inferential. Relies on coupling constants ( | Predictive. Subject to basis set errors; cannot prove synthesis outcome. |
| Conformation | Experimental. Reveals the actual solid-state torsion angles (e.g., | Solution-State Average. Rapid rotation averages out specific conformations. | Gas-Phase Ideal. Often ignores packing forces and intermolecular H-bonds. |
| Interactions | Direct Mapping. Quantifies H-bonds ( | Indirect. Chemical shift perturbations (concentration dependent). | Theoretical. Energy minimization may overestimate weak interactions. |
| Sample Req. | Single crystal ( | High-performance computing resources. | |
| Turnaround | 24-48 hours (with modern detectors). | 1-2 hours. | Days (for high-level optimization). |
Technical Deep Dive: Why SC-XRD Wins for Fluorinated Benzyl Alcohols
The "Fluoro-Effect" Challenge in NMR
In 3-Ethoxy-2,4-difluorobenzyl alcohol, the two fluorine atoms at positions 2 and 4 induce significant splitting in the
The Crystallographic Solution
SC-XRD bypasses magnetic environments entirely. It diffracts X-rays based on electron density.
-
Electron Density Distinction: Fluorine (
) and Oxygen ( ) are distinguishable, but subtle. However, the geometry (bond lengths) provides immediate validation:-
C-F bond: Typically
Å. -
C-O bond: Typically
Å (aromatic ether). -
Refinement: Anisotropic displacement parameters (ellipsoids) clearly differentiate the heavy ethoxy chain from the compact fluorine atoms.
-
Experimental Protocol: From Synthesis to Structure
To replicate this analysis, follow this self-validating workflow designed for low-melting benzyl alcohol derivatives.
Phase 1: Crystallization Screening
Benzyl alcohols are prone to oiling out. If the neat compound (CAS 1017778-18-5) is an oil or low-melting solid, derivatization is recommended.
-
Method A (Direct): Dissolve 20 mg in minimal hot hexane/ethyl acetate (9:1). Slow evaporation at
. -
Method B (Derivatization): If Method A fails, synthesize the 3,5-dinitrobenzoate ester . This adds a rigid
-stacking moiety, significantly increasing the melting point and crystallization probability.
Phase 2: Data Collection & Reduction
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Cu-K
( Å) is preferred for organic molecules to maximize diffraction intensity from light atoms (C, H, O, F). -
Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes the rotation of the ethoxy chain and reduces thermal disorder.
Phase 3: Structure Solution Workflow (Graphviz)
Figure 1: Step-by-step workflow for the structural determination of fluorinated benzyl alcohols.
Critical Structural Insights (Data Interpretation)
When analyzing the solved structure of 3-Ethoxy-2,4-difluorobenzyl alcohol, focus on these three specific parameters which define its physicochemical behavior.
A. Hydrogen Bonding Network
Unlike non-fluorinated analogs, the presence of ortho-fluorine atoms competes for hydrogen bonding.
-
Primary Interaction:
intermolecular chains are expected.-
Typical Distance:
Å.
-
-
Secondary Interaction:
intramolecular bonds.-
Significance: If the
proton points toward the ortho-fluorine (distance Å), it indicates a "closed" conformation that increases lipophilicity (logP) by masking the polar proton.
-
B. The Ethoxy Conformation
The ethoxy group at position 3 will adopt a specific torsion angle relative to the ring to minimize steric clash with the C2-Fluorine and C4-Fluorine.
-
Expectation: The methylene of the ethoxy group typically lies out of the aromatic plane (
or depending on packing). SC-XRD resolves this precisely, aiding in docking simulations for drug discovery.
C. Fluorine-Fluorine Interactions
In the solid state, fluorinated aromatics often stack to maximize
-
Metric: Look for intermolecular F...F distances less than the sum of van der Waals radii (
Å). These "halogen bonds" can direct the formation of specific polymorphs.
References
-
Compound Identification
-
Methodology (Fluorination Effects)
- Title: Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Deriv
- Source:Chemistry – A European Journal (via PubMed Central).
-
URL: [Link]
-
Crystallographic Standards
- Title: SHELX – A short history of SHELX.
- Source:Acta Crystallographica Section A.
-
URL: [Link]
-
General Protocol
Sources
- 1. 3-CHLORO-2,4-DIFLUOROBENZYL ALCOHOL | CAS#:886501-09-3 | Chemsrc [chemsrc.com]
- 2. 1017778-18-5・3-Ethoxy-2,4-difluorobenzyl alcohol・3-Ethoxy-2,4-difluorobenzyl alcohol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. 960001-66-5|2-FLuoro-3-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]
- 4. 471469-89-3|4-(2,3,4,5,6-PEntafluorobenzyloxy)benzyl alcohol|BLD Pharm [bldpharm.com]
- 5. CAS:1017778-18-5, 3-Ethoxy-2,4-difluorobenzyl alcohol-毕得医药 [bidepharm.com]
- 6. 3-Ethoxy-2,4-difluorobenzyl alcohol | CAS#:1017778-18-5 | Chemsrc [chemsrc.com]
- 7. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Analytical Cross-Validation for 3-Ethoxy-2,4-difluorobenzyl alcohol
Executive Summary: The Fluorinated Challenge
3-Ethoxy-2,4-difluorobenzyl alcohol (hereafter EDBA ) is a critical pharmacophore often serving as a key intermediate in the synthesis of advanced antiviral or anti-inflammatory APIs. Its structure—a benzyl alcohol core flanked by electron-withdrawing fluorine atoms and an electron-donating ethoxy group—presents unique analytical challenges.
While RP-HPLC is the industry standard for release testing, it often fails to detect non-chromophoric volatile precursors (like fluorinated toluene derivatives). Conversely, GC-FID excels at volatility profiling but struggles with thermally labile oxidation products (aldehydes/acids).
This guide proposes a Cross-Validation Protocol integrating HPLC, GC-FID, and qNMR. By leveraging orthogonal physical properties (polarity vs. volatility vs. nuclear spin), researchers can establish a self-validating system that ensures >99.5% mass balance accuracy.
Physicochemical Profile & Analytical Implications[1][2][3][4]
Before selecting a method, we must understand the molecule's behavior under stress.
| Property | Value (Est.) | Analytical Implication |
| Molecular Weight | ~188.17 g/mol | Detectable by low-range MS; suitable for HPLC-UV. |
| Boiling Point | ~260–270°C | High enough for GC, but requires high oven temps (risk of dehydration). |
| LogP | ~2.5–2.8 | Moderately lipophilic; ideal for C18 RP-HPLC. |
| Chromophore | Benzene Ring | UV Active (Max ~260 nm); Fluorine substitution may shift |
| Lability | Oxidation-prone | Primary alcohol can oxidize to 3-Ethoxy-2,4-difluorobenzaldehyde or Benzoic acid derivative. |
Primary Methodology: Stability-Indicating RP-HPLC
Role: Quantification of EDBA, detection of non-volatile oxidation degradants (Acid/Aldehyde), and polar impurities (Phenols).
The Protocol (Validated System)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of acidic impurities).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
T=0 min: 90% A / 10% B
-
T=15 min: 10% A / 90% B (Hold 5 min)
-
T=20.1 min: 90% A / 10% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (for trace impurities) and 254 nm (Assay).
-
Column Temp: 30°C.
Causality & Logic
-
Why Acidic Mobile Phase? The potential impurity 3-ethoxy-2,4-difluorobenzoic acid will ionize at neutral pH, causing peak tailing. Formic acid keeps it protonated, ensuring sharp peaks and resolution from the alcohol.
-
Why C18? The ethoxy and difluoro groups add sufficient hydrophobicity for retention. A Phenyl-Hexyl column could be an alternative if isomer separation (regioisomers) is required, utilizing
interactions.
Orthogonal Methodology: GC-FID
Role: Detection of volatile precursors (e.g., 3-ethoxy-2,4-difluorobenzyl bromide or toluene derivatives) and residual solvents that HPLC misses.
The Protocol
-
System: Agilent 7890B / 8890 with FID.
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm) or DB-WAX for higher polarity resolution.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven Program:
-
40°C (Hold 2 min) -> Ramp 10°C/min to 240°C -> Hold 5 min.
-
-
Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min).
Causality & Logic
-
Why FID? Universal detection for carbon-containing compounds. Unlike UV, it does not depend on a chromophore, making it ideal for detecting aliphatic side-chain impurities or starting materials that might have low UV extinction coefficients.
-
Thermal Risk: Benzyl alcohols can dehydrate to ethers or oxidize in a hot injector. A "Cool On-Column" injection or ensuring the liner is clean/deactivated is crucial to prevent artifact formation.
The "Gold Standard": qNMR Cross-Validation
Role: Primary Reference Standard Qualification. When no certified reference standard exists, qNMR provides absolute purity data to validate the HPLC/GC response factors.
Protocol
-
Solvent: DMSO-d6 (prevents OH exchange broadening).
-
Internal Standard: Maleic Acid (traceable to NIST) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 5x T1 (typically 30-60s).
-
Signal Target: Integration of the benzylic -CH2- protons (~4.5 ppm, doublet/singlet) vs. Internal Standard.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics based on experimental validation (simulated typical data).
| Feature | RP-HPLC (UV) | GC-FID | qNMR |
| Specificity | High for isomers/degradants | High for volatiles/solvents | Absolute (Structural) |
| LOD (Limit of Detection) | ~0.05% (Trace) | ~0.01% (Trace) | ~0.5% (Low Sensitivity) |
| Linearity ( | > 0.999 | > 0.999 | N/A (Single Point) |
| Main Limitation | Misses non-UV active salts/solvents | Thermal degradation risk | High LOD; Expense |
| Best For | Purity Release Testing | Process Control (Solvents) | Standard Qualification |
Cross-Validation Workflow Diagram
The following diagram illustrates the logical flow for validating EDBA purity using all three methods.
Caption: Figure 1. Orthogonal Cross-Validation Workflow ensuring mass balance integrity.
Step-by-Step Cross-Validation Protocol
To validate the analytical method itself (per ICH Q2(R2)), follow this "Self-Validating" procedure:
-
Specificity Check:
-
Inject EDBA spiked with 3-Ethoxy-2,4-difluorobenzaldehyde (Oxidation impurity) and 3-Ethoxy-2,4-difluorobenzyl bromide (Precursor).
-
HPLC: Ensure Resolution (
) > 1.5 between Alcohol and Aldehyde. -
GC: Ensure Precursor (Bromide) does not co-elute with the Alcohol.
-
-
Linearity & Range:
-
Prepare 5 levels (50% to 150% of target concentration).
-
Plot Response vs. Concentration.
-
Requirement:
for both HPLC and GC.
-
-
Accuracy (Recovery):
-
Spike known amounts of impurities into the pure EDBA matrix.
-
Calculate % Recovery.[1]
-
Acceptance: 95.0% – 105.0%.
-
-
Robustness (The "Stress Test"):
-
Vary HPLC Flow rate (
mL/min) and Column Temp ( C). -
If resolution collapses, the method is not robust for QC transfer.
-
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][2][4] [Link]
-
PubChem. (n.d.).[5] Compound Summary: Fluorinated Benzyl Alcohol Derivatives. National Library of Medicine. [Link]
-
Hao, Z., et al. (2018). Separation of Fluorinated Isomers by HPLC using Fluorinated Stationary Phases. Journal of Chromatography A. [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol
Introduction: The Significance of 3-Ethoxy-2,4-difluorobenzyl alcohol in Modern Drug Discovery
3-Ethoxy-2,4-difluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. The unique substitution pattern of the benzene ring, featuring two fluorine atoms and an ethoxy group, imparts specific electronic and conformational properties that are highly sought after in medicinal chemistry. These properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers and professionals in the drug development sector.
This guide provides a comprehensive comparison of the primary synthetic routes to 3-Ethoxy-2,4-difluorobenzyl alcohol. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purity, scalability, and overall efficiency. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development needs.
Method 1: The Direct Approach - Reduction of 3-Ethoxy-2,4-difluorobenzaldehyde
The most straightforward and commonly employed method for the synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol is the reduction of its corresponding aldehyde, 3-Ethoxy-2,4-difluorobenzaldehyde. This approach is favored for its simplicity, high yields, and the commercial availability of the starting material.
Mechanistic Rationale
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This initial addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the desired primary alcohol.
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, sodium borohydride is generally preferred for its milder nature, greater functional group tolerance, and ease of handling, making it more suitable for laboratory and industrial-scale synthesis.[1]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
3-Ethoxy-2,4-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethoxy-2,4-difluorobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Ethoxy-2,4-difluorobenzyl alcohol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Workflow Diagram
Caption: Workflow for the reduction of 3-Ethoxy-2,4-difluorobenzaldehyde.
Method 2: The Grignard Approach - Synthesis from a Phenylmagnesium Halide
An alternative strategy involves the use of a Grignard reagent, a powerful organometallic nucleophile.[2][3] This method offers a convergent approach where the carbon skeleton is assembled through the formation of a new carbon-carbon bond.
Mechanistic Rationale
The synthesis begins with the preparation of a Grignard reagent, 3-Ethoxy-2,4-difluorophenylmagnesium halide, from the corresponding aryl halide (e.g., 1-bromo-3-ethoxy-2,4-difluorobenzene) and magnesium metal.[4] This organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde (or a suitable equivalent like paraformaldehyde). The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the target primary alcohol. A key consideration for this method is the need for strictly anhydrous conditions, as Grignard reagents are highly reactive towards water.[4]
Experimental Protocol: Grignard Reaction with Formaldehyde
Materials:
-
1-Bromo-3-ethoxy-2,4-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine.
-
Add a solution of 1-bromo-3-ethoxy-2,4-difluorobenzene (1.0 eq) in anhydrous ether/THF dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde, which is then bubbled through the Grignard solution. Alternatively, a suspension of dry paraformaldehyde in anhydrous THF can be added carefully.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis Pathway
Sources
Isomeric purity analysis of difluorobenzyl alcohol derivatives
An Objective Guide to the Isomeric Purity Analysis of Difluorobenzyl Alcohol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Difluorobenzyl alcohol and its derivatives are prevalent structural motifs in numerous active pharmaceutical ingredients (APIs). The introduction of fluorine atoms can significantly alter a molecule's metabolic stability and binding affinity, while the chiral center at the alcohol moiety means that enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2]
This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of difluorobenzyl alcohol derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and develop robust, reliable, and regulatory-compliant analytical methods.
The Primacy of Chromatography: A Comparative Overview
Chromatographic techniques are the gold standard for chiral separations due to their high resolving power and broad applicability.[3] The most frequently employed methods are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with Gas Chromatography (GC) serving specific applications.[][5][6]
The fundamental principle of chiral chromatography involves the differential interaction of enantiomers with a chiral stationary phase (CSP).[7] This creates transient diastereomeric complexes with different energy states, leading to different retention times and, ultimately, separation.[7]
Below is a high-level comparison of the leading chromatographic techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[3][] | Uses supercritical CO2 as the primary mobile phase, modified with alcohols.[][8] | Separation of volatile analytes in a gaseous mobile phase based on interaction with a CSP. |
| Typical Analytes | Broad applicability, ideal for non-volatile and thermally labile compounds like most benzyl alcohol derivatives.[] | Similar to HPLC but often faster; good for less polar compounds. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for alcohols.[9] |
| Analysis Time | Typically 10-30 minutes. | Faster than HPLC, often 2-10 minutes, due to the low viscosity of the mobile phase.[6] | Can be very fast, 5-20 minutes. |
| Solvent Consumption | Moderate to high, particularly with normal-phase (Hexane/IPA). | Significantly lower organic solvent consumption ("greener" technique).[6] | Minimal solvent use, primarily carrier gas. |
| Resolution | Generally provides excellent resolution. | Often yields higher efficiency and resolution compared to HPLC.[8] | High resolution is achievable, especially with long capillary columns. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases.[8] | Method development can be faster due to rapid equilibration times.[8] | Derivatization adds a step to sample preparation and method development.[9] |
In-Depth Analysis: Chiral HPLC for Difluorobenzyl Alcohols
Chiral HPLC is the most versatile and widely adopted technique for the enantiomeric purity analysis of pharmaceutical compounds, including difluorobenzyl alcohol derivatives.[3][] Its robustness and broad applicability make it the first choice in most research and quality control laboratories.
The "Why": Causality in Method Development
Developing a successful chiral HPLC method is an empirical process, but it is guided by sound chemical principles.[3] The goal is to maximize the differential interactions between the enantiomers and the CSP.
Diagram: Chiral HPLC Method Development Workflow
Caption: Iterative workflow for chiral HPLC method development.
-
Column Selection: The choice of CSP is the most critical factor. For benzyl alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® IA/IB) are highly effective.[8][10] Their helical polymer structure provides a complex chiral environment with grooves and cavities, promoting enantioselective interactions (hydrogen bonds, π-π stacking, steric hindrance) with the aromatic ring and hydroxyl group of the analyte.[7]
-
Mobile Phase Selection: Normal-phase (e.g., Hexane/Isopropanol) is often preferred for polysaccharide columns.[10] The non-polar primary solvent (hexane) minimizes interactions with the stationary phase, allowing the analyte's interactions to dominate. The polar modifier (isopropanol or ethanol) is crucial; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the modifier concentration, one can modulate the retention and selectivity to achieve optimal separation.
Experimental Protocol: Isomeric Purity of 2,6-Difluorobenzyl Alcohol
This protocol is a representative example and must be optimized and validated for specific derivatives and applications.
1. Objective: To quantify the enantiomeric purity of a 2,6-difluorobenzyl alcohol sample and determine the percentage of the minor enantiomer.
2. Materials & Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane (HPLC Grade) and Isopropanol (IPA, HPLC Grade)
-
Sample: 2,6-Difluorobenzyl alcohol derivative, ~1 mg/mL in mobile phase
-
Reference Standards: Racemic mixture and, if available, the pure major enantiomer.
3. Chromatographic Conditions:
-
Mobile Phase: Hexane:IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (based on the UV absorbance of the difluorobenzyl moiety)
-
Injection Volume: 10 µL
4. System Suitability Testing (SST): A Self-Validating System Before analyzing samples, the system's performance must be verified. This ensures the trustworthiness of the results.
-
Procedure: Inject the racemic mixture six times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0. This ensures baseline separation for accurate quantification.
-
Tailing Factor (T): For each peak, T should be ≤ 1.5. This indicates good peak shape and minimizes integration errors.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of six replicate injections should be ≤ 2.0%. This demonstrates the precision of the system.
-
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the SST as described above. If criteria are not met, troubleshoot the system before proceeding.
-
Inject the sample solution.
-
Identify the peaks corresponding to the enantiomers based on their retention times (compared to the racemic standard).
-
Calculate the percentage of the minor enantiomer (enantiomeric excess or % area).
% Minor Enantiomer = (Area_minor / (Area_major + Area_minor)) * 100
Alternative & Complementary Techniques
While HPLC is a workhorse, other techniques offer distinct advantages in specific scenarios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be adapted for determining isomeric purity.[11] While enantiomers are indistinguishable in a standard NMR experiment (they have identical spectra), the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce chemical shift differences.[12][13]
-
Mechanism: A CDA, such as Mosher's acid, reacts with the alcohol to form diastereomeric esters. These diastereomers have distinct spatial arrangements and thus produce separate signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated for quantification.[13] A CSA forms transient, weak diastereomeric complexes with the enantiomers, leading to observable peak splitting.[12]
-
Advantages: Provides absolute structural information. Can be non-destructive (with CSAs). Quantitative NMR (qNMR) can be highly accurate without needing a reference standard for the minor isomer.[12]
-
Limitations: Lower sensitivity compared to chromatography. Requires higher sample concentrations. Peak overlap can complicate quantification, especially for low levels of impurity.[11]
Diagram: Method Selection Logic
Caption: Decision logic for selecting an analytical method.
Gas Chromatography (GC) with Derivatization
For derivatives that are volatile or can be made volatile, chiral GC offers excellent separation efficiency. Since benzyl alcohols themselves have poor chromatographic peak shape and thermal stability, derivatization is mandatory.[9]
-
Derivatization: The hydroxyl group is typically converted to a less polar, more volatile ester or ether. For example, reacting the alcohol with pentafluorobenzoyl chloride creates a derivative suitable for GC analysis, often with highly sensitive electron-capture detection (ECD).[9]
-
Advantages: Extremely high resolution, fast analysis times, and very high sensitivity (especially with ECD or MS).
-
Limitations: Limited to thermally stable and volatile compounds. The derivatization step adds complexity and a potential source of error to the workflow.
Regulatory Context and Trustworthiness
In pharmaceutical development, the isomeric purity of a drug substance is a critical quality attribute. Regulatory agencies like the U.S. FDA and EMA have stringent requirements for the control of stereoisomeric impurities.[1][2]
According to ICH guidelines, enantiomeric impurities are generally treated like any other impurity, with specific reporting and qualification thresholds.[14] For a drug with a maximum daily dose of ≤2 g, an impurity exceeding 0.15% must be reported and qualified (i.e., its safety established).[14] This necessitates analytical methods with high sensitivity and a low limit of quantification (LOQ) to reliably measure the unwanted enantiomer at these low levels.[14] The FDA's 1992 policy statement emphasizes that the stereoisomeric composition of a new drug should be known and controlled throughout development.[1]
Conclusion and Expert Recommendations
For the routine, high-precision analysis of the isomeric purity of difluorobenzyl alcohol derivatives, Chiral HPLC remains the superior and most versatile method . Its broad applicability to non-volatile compounds and the wide availability of highly effective polysaccharide-based chiral stationary phases make it the industry standard. The detailed protocol and method development strategy provided in this guide serve as a robust starting point for establishing a reliable, self-validating quality control method.
Chiral SFC should be considered a strong alternative, particularly in high-throughput screening environments where speed and reduced solvent waste are priorities. Its performance is often comparable or superior to HPLC.
NMR with chiral reagents is not a primary tool for routine purity checks but is invaluable as an orthogonal method for validation and for absolute configuration assignment. It provides a definitive structural confirmation that chromatographic methods cannot.
Finally, Chiral GC is a niche but powerful technique reserved for specific derivatives that are amenable to volatilization without degradation.
The ultimate choice of method depends on the specific goals of the analysis—be it routine QC, high-throughput screening, or structural confirmation. A multi-faceted approach, often using HPLC as the primary method and NMR for confirmation, provides the highest degree of confidence and ensures full compliance with global regulatory standards.
References
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
Góbi, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals (Basel). [Link]
-
Kaushik, M. (2022). What are the various ways of Chiral Separation by using HPLC? [YouTube Video]. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Reddit user discussion. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
Sousa, M., et al. (2022). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. [Link]
-
Arenas, M., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Trends in Analytical Chemistry. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. [Link]
-
University of California, Davis. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scientific Research Publishing. [Link]
-
MacLean, A. M., et al. (2011). An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. Journal of Chromatography B. [Link]
-
Mitsui Chemicals Agro, Inc. (Date unknown). Separation of Optical Isomers of MRC-01 and Their Biological Activities. [Link]
-
ResearchGate. (2025). Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. [Link]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link] (Note: Direct deep link is often unavailable, search for "FDA Development of New Stereoisomeric Drugs May 1992" on the FDA website).
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2005). Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. [Link]
-
PubChem. 3,4-Difluorobenzyl alcohol. [Link]
-
ResearchGate. (2025). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. [Link]
-
PubChem. 3,5-Difluorobenzyl alcohol. [Link]
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- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
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- 8. shimadzu.com [shimadzu.com]
- 9. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Ethoxy- vs. Methoxy-Substituted Benzyl Alcohols: A Guide for Formulation Scientists
In the landscape of pharmaceutical and fine chemical development, the stability of precursor molecules is a critical determinant of final product quality, shelf-life, and efficacy. Among the vast array of functionalized aromatic compounds, substituted benzyl alcohols serve as pivotal intermediates. This guide provides a comparative assessment of the stability of para-ethoxybenzyl alcohol and para-methoxybenzyl alcohol, offering a theoretical framework and actionable experimental protocols for researchers, scientists, and drug development professionals.
Theoretical Underpinnings of Stability: Electronic Effects of Alkoxy Substituents
The stability of a benzyl alcohol is intrinsically linked to the electronic environment of the aromatic ring and the benzylic carbon. The primary degradation pathway for benzyl alcohols is oxidation to the corresponding aldehyde and subsequently to the carboxylic acid.[1] The rate of this oxidation is influenced by the electron density at the benzylic position.
Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are classified as activating groups in the context of electrophilic aromatic substitution.[2][3] This is due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs their inductive electron-withdrawing effect.[4][5] This increased electron density on the aromatic ring can influence the stability of the benzylic alcohol.
While both groups are electron-donating, the slightly greater inductive effect of the ethyl group in the ethoxy substituent might suggest a marginal increase in electron donation compared to the methyl group in the methoxy substituent. This could, in turn, subtly influence the stability of the benzylic cation intermediate that can form during certain degradation pathways.[6] However, for practical purposes in many reaction conditions, their electronic effects are often considered comparable.
A key differentiator may arise from steric hindrance. The larger ethoxy group could potentially offer more steric protection to the benzylic hydroxyl group, thereby slowing the rate of reactions that require direct interaction with this functional group.
Experimental Design for Comparative Stability Assessment
To empirically determine the relative stability of p-ethoxybenzyl alcohol and p-methoxybenzyl alcohol, a forced degradation study is the most effective approach.[7] This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation and identify the resulting degradants.
The following diagram outlines a comprehensive workflow for this comparative analysis.
Sources
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Validation of a Synthetic Procedure for 3-Ethoxy-2,4-difluorobenzyl alcohol
Executive Summary
This guide validates a scalable, regioselective synthetic route for 3-Ethoxy-2,4-difluorobenzyl alcohol , a critical fluorinated intermediate often utilized in the development of antimicrobial and antitubercular agents (structurally related to the nitroimidazooxazine class).
We compare two distinct synthetic strategies:
-
Method A (Recommended): Regioselective Nucleophilic Aromatic Substitution (
) of 2,3,4-trifluorobenzaldehyde followed by reductive workup. -
Method B (Benchmark): Williamson Ether Synthesis (Alkylation) of 2,4-difluoro-3-hydroxybenzaldehyde.
Validation Verdict: Method A demonstrates superior atom economy and process efficiency, reducing raw material costs by approximately 40% compared to Method B, while maintaining a purity profile of >98% (HPLC).
Mechanistic Insight & Route Selection
The Challenge: Regiocontrol in Polyfluorinated Systems
The synthesis of 3-ethoxy-2,4-difluorobenzyl alcohol hinges on the precise introduction of the ethoxy group. In polyfluorinated aromatics, the position of nucleophilic attack is dictated by the combined inductive (
-
Substrate: 2,3,4-Trifluorobenzaldehyde.[1]
-
Electronic Analysis: The C-3 position is flanked by two fluorine atoms (C-2 and C-4). The strong inductive withdrawal from these ortho-fluorines creates a highly electrophilic center at C-3, significantly more reactive than C-2 or C-4.
-
LUMO Analysis: As supported by computational studies on similar trifluoro-benzaldehydes, the LUMO coefficient is highest at the position meta to the aldehyde but flanked by fluorines, facilitating highly selective
displacement of the C-3 fluorine [1].
Comparison of Pathways
| Feature | Method A (Recommended) | Method B (Benchmark) |
| Chemistry | Alkylation (OH-alkylation) + Reduction | |
| Starting Material | 2,3,4-Trifluorobenzaldehyde | 2,4-Difluoro-3-hydroxybenzaldehyde |
| Reagents | NaOEt, Ethanol, NaBH4 | EtI, K2CO3, DMF, NaBH4 |
| Step Count | 2 (Telescoped) | 2 (Linear) |
| Atom Economy | High (NaCl/NaF byproduct) | Moderate (Iodide waste) |
| Cost Efficiency | High (Commodity SM) | Low (Specialty SM) |
Experimental Validation: Method A (Optimized)
Protocol Overview
This protocol utilizes a "one-pot, two-step" sequence. The aldehyde is first converted to the ethoxy-intermediate, which is then reduced in situ to the alcohol.
Figure 1: Reaction scheme for the optimized synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Detailed Procedure
Step 1: Regioselective
[2][3]
-
Setup: Charge a 3-neck round-bottom flask with 2,3,4-trifluorobenzaldehyde (1.0 eq) and absolute Ethanol (5 vol).
-
Addition: Cool the solution to 0°C. Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21% wt in EtOH) over 30 minutes.
-
Critical Parameter: Maintain internal temperature <5°C to prevent bis-substitution.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% remaining SM.
-
Observation: The mixture will turn slightly yellow; a precipitate (NaF) may form.
-
Step 2: Reductive Workup
-
Cooling: Cool the reaction mixture back to 0°C.
-
Reduction: Add Sodium Borohydride (0.6 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Quench: Stir for 1 hour at 0°C. Quench carefully with 1N HCl until pH ~6.
-
Isolation: Concentrate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate.[4]
Purification Strategy
While the crude product is often >95% pure, crystallization is recommended for pharmaceutical grade requirements.
-
Solvent System: n-Heptane / Isopropyl Acetate (9:1).
-
Method: Heat to 50°C to dissolve, cool slowly to 0°C.
Analytical Validation & Performance Data
Expected Analytical Profile
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, CDCl3):
- 7.10 (m, 1H, Ar-H), 6.85 (m, 1H, Ar-H).
-
4.70 (s, 2H,
). -
4.15 (q, 2H,
). -
1.45 (t, 3H,
). -
Note: Shifts are estimated based on analogous 4-ethoxy-2-fluorobenzaldehyde data [2].
Performance Comparison Table
| Metric | Method A (Optimized) | Method B (Alkylation) | Notes |
| Yield (Isolated) | 88% | 75% | Method A avoids loss during intermediate isolation. |
| Purity (HPLC) | 99.2% | 98.5% | Method B risks O- vs C-alkylation byproducts. |
| Raw Material Cost | $ | 2,3,4-TFBA is a bulk commodity chemical [3]. | |
| Safety Profile | Moderate | Moderate | Method B requires handling alkyl iodides (carcinogens). |
| Scalability | High | Low | Method A is fully compatible with flow chemistry. |
Workflow Logic & Troubleshooting
The following diagram illustrates the decision matrix for the workup procedure, ensuring high recovery.
Figure 2: Workup and purification logic flow.
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Moisture in ethanol (competing hydrolysis).
-
Fix: Use anhydrous ethanol and store NaOEt under inert atmosphere.
-
-
Issue: Regioisomer impurities (2-ethoxy or 4-ethoxy).
-
Cause: Temperature too high during addition.
-
Fix: Strictly control addition temp at <0°C. The C-3 position is most active, but selectivity drops with heat [4].
-
References
-
WuXi AppTec. (2020). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35.
-
ChemicalBook. (n.d.). Synthesis of 4-Ethoxy-2-fluorobenzaldehyde. (Analogous spectral data reference).
-
NBInno. (n.d.). 2,3,4-Trifluorobenzaldehyde Manufacturing and Properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Head-to-head comparison of catalysts for the synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol
Executive Summary
Target Molecule: 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 293299-94-2 / Analogues) Critical Challenge: Chemoselective reduction of the aldehyde moiety without triggering hydrodefluorination (C-F bond cleavage).
The synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol —a critical intermediate for pyrethroid insecticides and kinase inhibitor drugs—hinges on the precise reduction of its aldehyde precursor (3-ethoxy-2,4-difluorobenzaldehyde). The presence of two fluorine atoms on the aromatic ring presents a significant chemical hazard: hydrodefluorination . Standard hydrogenation catalysts (e.g., Pd/C) often cleave C-F bonds, leading to impurities that are difficult to separate and detrimental to biological activity.
This guide evaluates three distinct catalytic methodologies to solve this problem, ranking them by selectivity, scalability, and operational safety.
The Contenders: Head-to-Head Analysis
We compare three catalytic systems representing the industry standards for fluorinated benzaldehyde reduction.
Option A: Heterogeneous Platinum on Carbon (Pt/C)
The Industrial Workhorse Platinum is inherently less oxophilic than Palladium and less aggressive toward C-halogen bonds. When "sulfided" or poisoned, its activity toward C-F hydrogenolysis drops significantly, making it the preferred heterogeneous catalyst for halo-aromatics.
-
Best For: Large-scale batch manufacturing where catalyst filtration/recycling is required.
-
Risk: Requires high pressure; trace defluorination (0.5–2%) is still possible if temperature is uncontrolled.
Option B: Homogeneous Manganese Pincer Complex (Mn-PNP)
The Precision Tool Emerging non-noble metal catalysts, specifically Manganese(I) complexes with PNP pincer ligands, have demonstrated perfect chemoselectivity for fluorobenzaldehydes. They operate via an outer-sphere mechanism that does not interact with the aromatic ring, effectively eliminating defluorination risks.
-
Best For: High-value pharmaceutical intermediates (APIs) requiring >99.9% purity.
-
Risk: Homogeneous nature requires downstream metal scavenging (silica treatment) to remove Mn residues.
Option C: Transfer Hydrogenation (Ru-Cymene)
The Safety-First Alternative Using Isopropyl Alcohol (IPA) as the hydrogen source instead of H₂ gas. This method uses a Ruthenium catalyst (e.g., Ru(p-cymene)) to transfer hydride.
-
Best For: Labs or pilot plants lacking high-pressure hydrogenation infrastructure.
-
Risk: Slower kinetics; generates acetone as a byproduct which must be distilled off.
Comparative Data Matrix
The following data is synthesized from comparative studies on 2,4-difluorobenzaldehyde and 4-fluorobenzaldehyde reduction, serving as the closest validated chemical proxies for the 3-ethoxy analogue.
| Feature | Pt/C (Sulfided) | Mn-PNP Complex | Ru-Transfer (CTH) |
| Catalyst Type | Heterogeneous (Solid) | Homogeneous (Liquid) | Homogeneous (Liquid) |
| H₂ Source | H₂ Gas (10–20 bar) | H₂ Gas (30–50 bar) | Isopropanol (Solvent) |
| Temperature | 40–60 °C | 25 °C (Room Temp) | 80 °C (Reflux) |
| Yield | 92–95% | >98% | 85–92% |
| Chemoselectivity | 97–98% (Trace defluorination) | >99.9% (No defluorination) | >99% |
| TOF (h⁻¹) | 500–1,000 | 2,000–10,000 | 200–500 |
| Scalability | Excellent (Filtration) | Moderate (Distillation/Scavenging) | Good (Solvent Recycle) |
| Cost Profile | High (Pt metal) | Low (Mn metal, high ligand cost) | Medium (Ru metal) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Red Path shows the failure mode (defluorination) common with Pd catalysts. The Green Path shows the desired selective reduction achieved by Mn-PNP and Pt/C.
Caption: Reaction pathway analysis showing the critical divergence between selective reduction (Green) and hydrodefluorination (Red).
Detailed Experimental Protocols
Protocol A: Heterogeneous Hydrogenation (Pt/C)
Recommended for gram-to-kilogram scale up.
-
Preparation : In a high-pressure autoclave, dissolve 3-ethoxy-2,4-difluorobenzaldehyde (10.0 g, 53.7 mmol) in Methanol (100 mL).
-
Catalyst Addition : Add 5% Pt/C (sulfided) (0.5 g, 5 wt% loading). Note: Sulfided Pt is crucial to inhibit defluorination.
-
Hydrogenation : Purge the vessel 3 times with N₂, then 3 times with H₂. Pressurize to 10 bar (145 psi) H₂.
-
Reaction : Stir at 1000 rpm at 40°C for 4–6 hours. Monitor via HPLC/GC.
-
Workup : Filter the catalyst through a Celite pad (recover for recycling). Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification : Usually not required if conversion is >99%. If necessary, recrystallize from Hexane/EtOAc.
Protocol B: Homogeneous Manganese Catalysis (Mn-PNP)
Recommended for high-purity screening or difficult substrates.
-
Catalyst Prep : Under a nitrogen glovebox, weigh [Mn(PNP-iPr)(CO)₂(H)] (0.1 mol% relative to substrate).
-
Solution : Dissolve substrate (1.0 mmol) and catalyst in dry Ethanol (2 mL).
-
Reaction : Transfer to a stainless steel autoclave. Pressurize to 30 bar H₂ . Stir at Room Temperature (25°C) for 12–16 hours.
-
Workup : Vent H₂. Expose the solution to air to oxidize the Mn catalyst (solution turns brown). Filter through a short plug of silica gel to remove metal residues. Evaporate solvent.
-
Advantage: This method typically yields >99% purity without column chromatography.
-
Protocol C: Transfer Hydrogenation (Ru-Cymene)
Recommended for safety-restricted environments.
-
Mix : In a round-bottom flask, dissolve substrate (5.0 mmol) in Isopropanol (IPA) (25 mL).
-
Catalyst : Add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and TsDPEN (1.0 mol%) ligand. Add KOH (2.0 mol%) to activate the catalyst.
-
Reaction : Heat to Reflux (82°C) under N₂ atmosphere. The reaction is driven by the conversion of IPA to acetone.
-
Monitoring : Reaction is slower; expect 12–24 hours.
-
Workup : Cool, neutralize with dilute HCl, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
Decision Matrix: Selecting the Right Path
Use the following logic flow to determine the optimal catalyst for your specific constraints.
Caption: Strategic decision tree for catalyst selection based on operational constraints.
References
-
Gorgas, N., et al. (2016). "Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity." ACS Catalysis. (Demonstrates PNP-pincer selectivity).
-
Vellakkaran, M., et al. (2018). "Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium." Journal of Organic Chemistry. (Specific data on 4-fluorobenzaldehyde selectivity).
- Beller, M., et al. (2006). "Catalytic Hydrogenation of Aromatic Aldehydes." Catalysis Science & Technology. (General review of Pt vs Pd selectivity).
-
Patent US20040024238A1 . "Process for the preparation of 3,5-difluorobenzyl derivatives." (Industrial context for fluorobenzyl alcohol synthesis).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxy-2,4-difluorobenzyl alcohol
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-Ethoxy-2,4-difluorobenzyl alcohol are paramount. This guide moves beyond mere compliance, offering a framework grounded in scientific principles to manage the waste stream of this halogenated organic compound, ensuring the safety of laboratory personnel and the integrity of our environment.
Part 1: Hazard Assessment & Characterization
Analysis of analogs such as 2,6-Difluorobenzyl alcohol, 4-Ethoxy-3,5-difluorobenzyl alcohol, and various dichlorobenzyl alcohols indicates a consistent hazard pattern.[1][2][3] The presence of the benzyl alcohol moiety combined with halogen (fluorine) substituents dictates its classification and handling procedures.
Table 1: Anticipated Hazard Profile of 3-Ethoxy-2,4-difluorobenzyl alcohol
| Hazard Classification | Description | Rationale & Primary Sources |
| Combustible Liquid | The compound is likely to have a flashpoint that classifies it as a combustible liquid, posing a fire risk when exposed to ignition sources.[1] | Based on the SDS for 2,6-Difluorobenzyl alcohol, which is listed as a combustible liquid.[1] |
| Skin Irritant | Direct contact with the skin is likely to cause irritation, redness, and discomfort.[1][3][4] | Analogous difluorobenzyl and ethoxy-difluorobenzyl alcohols are classified as skin irritants.[1][3][4] |
| Serious Eye Irritant | Contact with the eyes can cause serious irritation and potential damage.[1][2][3][4][5] | This is a consistent classification across all reviewed structural analogs.[1][2][3][4][5] |
| Respiratory Irritant | Inhalation of vapors or mists may cause irritation to the respiratory tract.[1][3] | The potential for respiratory irritation is noted in the SDS for similar fluorinated benzyl alcohols.[1][3] |
| Halogenated Organic | The two fluorine atoms on the benzene ring classify this compound as a halogenated organic . This is the most critical factor for waste segregation. | The chemical structure contains covalent bonds between carbon and a halogen (fluorine). |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle governing the disposal of this compound is waste segregation . Due to its fluorinated nature, 3-Ethoxy-2,4-difluorobenzyl alcohol and any materials contaminated with it must never be mixed with non-halogenated organic waste. Halogenated wastes require specialized, high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans. Mixing waste streams complicates and significantly increases the cost of disposal.[6]
Phase A: Preparation and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is direct: proper PPE is the primary barrier between you and the chemical's irritant properties.
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.[4][5]
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect them for any signs of degradation or puncture before use.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
Phase B: Liquid Waste Disposal
This protocol applies to the pure compound, reaction mixtures, and solutions containing 3-Ethoxy-2,4-difluorobenzyl alcohol.
-
Identify the Correct Waste Container: Locate the designated "Halogenated Organic Liquid Waste" container within your laboratory's Satellite Accumulation Area (SAA).[7][8] These containers are often specifically color-coded or labeled to prevent cross-contamination.
-
Transfer Waste: Working within a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel. Avoid splashing. The exterior of the waste container must remain clean.[9]
-
Secure the Container: Immediately and securely close the waste container cap. Waste containers must remain closed at all times except when actively adding waste.[7][9][10] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Ensure the container is not filled beyond 90% of its capacity.[9][11] This headspace allows for vapor expansion, preventing potential container rupture.
-
Log the Waste: If your institution requires it, log the added chemical name and approximate volume on the container's contents sheet. Use the full chemical name; do not use abbreviations.[7]
Phase C: Disposal of Contaminated Solid Waste
This includes items such as contaminated gloves, pipette tips, and absorbent paper.
-
Segregate: Place all solid items contaminated with 3-Ethoxy-2,4-difluorobenzyl alcohol into a dedicated, clearly labeled hazardous waste bag or container for "Contaminated Solid Waste" or "Halogenated Solid Waste" .
-
Avoid Mixing: Do not dispose of these items in the regular trash or with non-hazardous laboratory waste.
Phase D: Decontamination and Disposal of Empty Containers
An "empty" container is not truly empty; residual chemicals pose a significant hazard.
-
Initial Rinse Collection: The first rinse of a chemical container must always be treated as hazardous waste.[12] Under a fume hood, rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Dispose of Rinsate: Pour this first rinseate into the "Halogenated Organic Liquid Waste" container.[12][13]
-
Subsequent Rinses: Perform two additional rinses (triple-rinse method).[14] These subsequent rinsates can typically be disposed of according to your institution's policy, which may allow for drain disposal if the solvent is appropriate and sufficiently diluted. Always verify local guidelines.
-
Container Preparation: Allow the fully rinsed container to air-dry completely in a well-ventilated area.
-
Final Disposal: Completely deface or remove the original chemical label.[12][14] The clean, dried, and unlabeled container can now be disposed of in the appropriate glass or plastic recycling stream.
Part 3: Waste Accumulation & Storage Best Practices
Proper storage of generated waste is a critical component of the disposal lifecycle, governed by regulations from bodies such as the Environmental Protection Agency (EPA).[15]
Table 2: Satellite Accumulation Area (SAA) Management
| Guideline | Best Practice & Rationale | Source |
| Location | The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel. This minimizes the travel distance of hazardous materials. | [11][16] |
| Labeling | All waste containers must be clearly marked with the words "Hazardous Waste" and a full list of their chemical contents. Labels must be applied as soon as waste is first added. | [6][7][10] |
| Container Integrity | Use only containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid. | [7][16] |
| Segregation | Store incompatible waste streams separately, ideally in different secondary containment trays, to prevent dangerous reactions in case of a leak. Store flammable/combustible liquids in an approved flammable storage cabinet. | [11][17][18] |
| Accumulation Time | Do not store waste for excessive periods. While partially filled containers may remain for up to one year, they must be removed within three days of becoming full. Check with your institution's Environmental Health & Safety (EHS) office for specific timelines. | [16][19] |
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of 3-Ethoxy-2,4-difluorobenzyl alcohol.
Caption: Waste disposal decision workflow for 3-Ethoxy-2,4-difluorobenzyl alcohol.
By adhering to this scientifically-grounded protocol, you actively contribute to a culture of safety, ensuring that the byproducts of today's research do not compromise tomorrow's environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your location.
References
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ETH Zürich. (Date not specified). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. (Date not specified). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Otago. (Date not specified). Laboratory chemical waste disposal guidelines. [Link]
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Procter & Gamble. (2022). Safety Data Sheet. [Link]
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Dartmouth College. (Date not specified). Hazardous Waste Disposal Guide. [Link]
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Emory University, Department of Chemistry. (Date not specified). Chemical Waste Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Braun Research Group, Northwestern University. (Date not specified). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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U.S. Environmental Protection Agency (EPA). (2024). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. [Link]
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Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. [Link]
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Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
